molecular formula C12H9FN2O2 B1679684 PF-06840003 CAS No. 198474-05-4

PF-06840003

Cat. No.: B1679684
CAS No.: 198474-05-4
M. Wt: 232.21 g/mol
InChI Key: MXKLDYKORJEOPR-UHFFFAOYSA-N
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Description

IDO1 Inhibitor PF-06840003 is an orally available hydroxyamidine and inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), with potential immunomodulating and antineoplastic activities. Upon administration, IDO1 inhibitor this compound targets and binds to IDO1, an enzyme responsible for the oxidation of tryptophan into kynurenine. By inhibiting IDO1 and decreasing kynurenine in tumor cells, this compound increases and restores the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T-lymphocytes;  this compound also induces increased interferon (IFN) production, and causes a reduction in tumor-associated regulatory T cells (Tregs). Activation of the immune system, which is suppressed in many cancers, may inhibit the growth of IDO1-expressing tumor cells. IDO1, a cytosolic enzyme responsible for tryptophan catabolism and the conversion of tryptophan into kynurenine, is overexpressed by a variety of tumor cell types and antigen presenting cells (APCs);  it plays an important role in immunosuppression. Tryptophan depletion inhibits T-lymphocyte proliferation and activation, and subsequently suppresses the immune system.
This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.
an inhibitor of indoleamine 2,3-dioxygenase;  structure in first source

Properties

IUPAC Name

3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c13-6-1-2-10-7(3-6)9(5-14-10)8-4-11(16)15-12(8)17/h1-3,5,8,14H,4H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKLDYKORJEOPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)C2=CNC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630149
Record name 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198474-05-4
Record name PF-06840003
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198474054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-06840003
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K1FUI0T2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of PF-06840003

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06840003 (also known as EOS200271) is an investigational small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key immunosuppressive enzyme.[1][2] Overexpressed in a wide array of cancers, IDO1 facilitates tumor evasion from the host immune system by catalyzing the degradation of the essential amino acid tryptophan.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a highly selective, orally bioavailable inhibitor of the IDO1 enzyme.[2] The central mechanism of action of this compound is the targeted inhibition of IDO1, which leads to the restoration of an effective anti-tumor immune response.[1]

The IDO1 enzyme is a critical regulator of immune responses. In the tumor microenvironment, cancer cells and other cells can upregulate the expression of IDO1. This enzyme catabolizes the essential amino acid tryptophan into kynurenine.[1] This process has two major immunosuppressive consequences:

  • Tryptophan Depletion: The depletion of tryptophan in the local tumor microenvironment leads to the anergy (functional inactivation) and apoptosis (programmed cell death) of effector T cells, which are crucial for killing cancer cells.

  • Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T cells (Tregs). Tregs suppress the activity of other immune cells, further dampening the anti-tumor immune response.

By selectively inhibiting IDO1, this compound blocks the conversion of tryptophan to kynurenine. This action is hypothesized to reverse the immunosuppressive tumor microenvironment by:

  • Restoring Tryptophan Levels: Increasing the local concentration of tryptophan, thereby supporting the proliferation and cytotoxic function of effector T cells.

  • Reducing Kynurenine Levels: Decreasing the concentration of immunosuppressive kynurenine, which in turn is expected to reduce the number and suppressive activity of Tregs.

Preclinical studies have demonstrated that this compound can reduce intratumoral kynurenine levels by over 80% and inhibit tumor growth, both as a monotherapy and in combination with immune checkpoint inhibitors.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its in vitro potency, selectivity, and pharmacokinetic properties from preclinical and clinical studies.

Table 1: In Vitro Potency of this compound

TargetSpeciesAssayIC50 (µM)Reference
IDO1HumanEnzymatic Assay0.41[3]
IDO1DogEnzymatic Assay0.59[3]
IDO1MouseEnzymatic Assay1.5[3]
IDO1HumanHeLa Cell-Based Assay1.8[3]
IDO1HumanLPS/IFNγ-stimulated THP-1 Cell Assay1.7[3]

Table 2: Preclinical Pharmacokinetics of this compound

SpeciesRouteT1/2 (hours)Bioavailability (%)Reference
MouseOral16-19 (predicted)-[2]
RatOral16-19 (predicted)-[2]

Table 3: Clinical Pharmacokinetics of PF-06840002 (Active Enantiomer) in Malignant Glioma Patients

ParameterValueReference
Median Time to Maximum Plasma Concentration (Tmax)1.5 - 3.0 hours[4][5]
Mean Elimination Half-life (T1/2)2 - 4 hours[4][5]

Table 4: Clinical Pharmacodynamics of this compound in Malignant Glioma Patients (500 mg BID)

ParameterValueReference
Maximum Mean Percentage Inhibition of 13C10 Kynurenine75%[4][5]
Maximum Mean Percentage Inhibition of Endogenous Kynurenine24%[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods for assessing IDO1 inhibition and its downstream effects.

In Vitro IDO1 Enzymatic Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified IDO1.

  • Enzyme and Substrate: Recombinant human IDO1 enzyme is used. The substrate is L-tryptophan.

  • Assay Buffer: A suitable buffer, such as potassium phosphate buffer, is used to maintain pH.

  • Cofactors: Methylene blue and ascorbic acid are included as cofactors to maintain the heme iron of IDO1 in its active reduced state. Catalase is also added to prevent enzyme inactivation by hydrogen peroxide.

  • Procedure:

    • A reaction mixture containing the assay buffer, cofactors, and L-tryptophan is prepared.

    • Varying concentrations of this compound (or vehicle control) are added to the reaction mixture.

    • The reaction is initiated by the addition of the IDO1 enzyme.

    • The mixture is incubated at 37°C for a defined period (e.g., 60 minutes).

    • The reaction is stopped by the addition of a quenching agent, such as trichloroacetic acid.

  • Detection: The concentration of the product, kynurenine, is measured. This is often done by converting N-formylkynurenine to kynurenine through acid hydrolysis and then measuring the absorbance of a colored product formed after the addition of p-dimethylaminobenzaldehyde at 480 nm.

  • Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the IDO1 enzymatic activity, is calculated from the dose-response curve.

Cell-Based IDO1 Inhibition Assay (HeLa or SKOV-3 cells)

This assay assesses the ability of this compound to inhibit IDO1 activity within a cellular context.

  • Cell Lines: Human cell lines that can be induced to express IDO1, such as HeLa (cervical cancer) or SKOV-3 (ovarian cancer), are commonly used.

  • IDO1 Induction: IDO1 expression is induced by treating the cells with interferon-gamma (IFNγ) for approximately 24 hours.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are then treated with IFNγ to induce IDO1 expression.

    • After induction, the medium is replaced with fresh medium containing varying concentrations of this compound (or vehicle control).

    • The cells are incubated for a further 24 hours.

  • Detection: The concentration of kynurenine in the cell culture supernatant is measured, typically by HPLC or by a colorimetric method as described above.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of kynurenine production against the concentration of this compound.

T-Cell Proliferation Assay

This functional assay evaluates the ability of this compound to reverse IDO1-mediated suppression of T-cell proliferation.

  • Co-culture System:

    • IDO1-expressing cells: IFNγ-treated tumor cells (e.g., HeLa or SKOV-3) are used to create an immunosuppressive environment.

    • T-cells: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells are used as the responder cells.

  • T-cell Stimulation: T-cells are stimulated to proliferate using anti-CD3 and anti-CD28 antibodies, which mimic the signals received during an immune response.

  • Procedure:

    • IDO1-expressing cells are seeded in a culture plate.

    • T-cells are added to the culture, along with the anti-CD3/anti-CD28 stimulating antibodies.

    • Varying concentrations of this compound (or vehicle control) are added to the co-culture.

    • The co-culture is incubated for 3-5 days.

  • Detection of Proliferation: T-cell proliferation is measured using one of several methods:

    • [3H]-Thymidine incorporation: A radiolabeled nucleotide that is incorporated into the DNA of proliferating cells.

    • CFSE staining: A fluorescent dye that is diluted with each cell division, allowing for the tracking of proliferation by flow cytometry.

    • CellTiter-Glo®: A luminescent assay that measures ATP levels, which correlate with the number of viable, metabolically active cells.

  • Data Analysis: The ability of this compound to restore T-cell proliferation in the presence of IDO1-expressing cells is quantified.

In Vivo Kynurenine Measurement

This experiment assesses the pharmacodynamic effect of this compound in a living organism.

  • Animal Models: Syngeneic tumor models in mice are often used, where a mouse tumor cell line is implanted into an immunocompetent mouse of the same strain.

  • Procedure:

    • Tumors are allowed to establish in the mice.

    • Mice are treated with this compound (or vehicle control) orally.

    • At various time points after treatment, blood samples and tumor tissue are collected.

  • Detection: The concentrations of tryptophan and kynurenine in the plasma and tumor homogenates are measured using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The kynurenine/tryptophan ratio is calculated as a measure of IDO1 activity. The percentage reduction in this ratio in the this compound-treated group compared to the control group indicates the in vivo efficacy of the inhibitor.

Visualizations

The following diagrams illustrate the IDO1 signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.

IDO1 Signaling Pathway in the Tumor Microenvironment.

PF06840003_Mechanism_of_Action cluster_TumorCell Tumor Microenvironment cluster_ImmuneResponse Restored Immune Response Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Effector_T_Cell_Activation Activated Effector T-cells Tryptophan->Effector_T_Cell_Activation Restores Proliferation & Function Reduced_Treg Reduced Tregs IDO1->Reduced_Treg Reduced Kynurenine Leads to PF06840003 This compound PF06840003->IDO1 Inhibits Anti_Tumor_Immunity Anti-Tumor Immunity Effector_T_Cell_Activation->Anti_Tumor_Immunity Reduced_Treg->Anti_Tumor_Immunity Reduced Suppression

Mechanism of Action of this compound.

Experimental_Workflow_TCell_Assay Start Start Seed_Tumor_Cells 1. Seed IDO1-competent tumor cells Start->Seed_Tumor_Cells Induce_IDO1 2. Induce IDO1 expression with IFNγ Seed_Tumor_Cells->Induce_IDO1 Add_TCells_Stim 3. Add T-cells and anti-CD3/CD28 stimulation Induce_IDO1->Add_TCells_Stim Add_PF06840003 4. Add varying concentrations of this compound Add_TCells_Stim->Add_PF06840003 Incubate 5. Incubate for 3-5 days Add_PF06840003->Incubate Measure_Proliferation 6. Measure T-cell proliferation (e.g., CFSE, CellTiter-Glo) Incubate->Measure_Proliferation Analyze_Data 7. Analyze data and determine effect on T-cell proliferation Measure_Proliferation->Analyze_Data End End Analyze_Data->End

Experimental Workflow for T-Cell Proliferation Assay.

References

PF-06840003: A Technical Guide to a Selective IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that plays a critical role in tumor immune evasion. By catalyzing the degradation of the essential amino acid tryptophan, IDO1 creates a microenvironment that suppresses the activity of effector T cells and promotes the function of regulatory T cells (Tregs). PF-06840003 is a potent and highly selective, orally bioavailable small molecule inhibitor of IDO1. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Introduction to IDO1 and its Role in Immuno-Oncology

The catabolism of tryptophan is a critical metabolic pathway that regulates immune responses. The enzyme IDO1 is the rate-limiting step in this pathway, converting tryptophan to kynurenine.[1] In the tumor microenvironment, the expression of IDO1 is often upregulated in response to inflammatory stimuli such as interferon-gamma (IFN-γ).[1] This increased IDO1 activity leads to two key immunosuppressive effects: the depletion of tryptophan, which is essential for T cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites, which actively suppress effector T cells and enhance the function of immunosuppressive Tregs.[1][2]

The immunosuppressive activity of IDO1 has been implicated as a resistance mechanism to immune checkpoint inhibitors.[2] Therefore, inhibiting IDO1 is a promising therapeutic strategy to restore anti-tumor immunity, particularly in combination with other immunotherapies.

This compound: A Selective IDO1 Inhibitor

This compound (also known as EOS200271) is an investigational, orally active small molecule that selectively inhibits the IDO1 enzyme.[3] It is a tryptophan non-competitive, non-heme binding inhibitor, a characteristic that distinguishes it from many other IDO1 inhibitors.[2] Preclinical studies have demonstrated its ability to reverse IDO1-induced T-cell anergy in vitro and to inhibit tumor growth in multiple syngeneic mouse models, both as a monotherapy and in combination with immune checkpoint inhibitors.[2][4] Notably, this compound is also brain-penetrant, suggesting its potential for treating central nervous system (CNS) malignancies.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a basis for comparison and evaluation.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeTargetSpeciesIC50 (µM)Reference
Enzymatic AssayIDO1Human (hIDO1)0.41[3]
Enzymatic AssayIDO1Dog (dIDO1)0.59[3]
Enzymatic AssayIDO1Mouse (mIDO1)1.5[3]
Cellular Assay (HeLa)IDO1Human1.8[3]
Cellular Assay (LPS/IFNγ-stimulated THP-1)IDO1Human1.7[3]

Table 2: Preclinical Pharmacokinetics of this compound

SpeciesRoute of AdministrationKey FindingsReference
MouseOralLow to moderate clearance[4]
RatNot SpecifiedGood CNS penetration[4]
Human (predicted)Oralt1/2 of 16-19 hours[3]

Table 3: In Vivo Efficacy of this compound

Mouse ModelTreatmentKey FindingsReference
Syngeneic Tumor Models (unspecified)Monotherapy and combination with checkpoint inhibitors>80% reduction in intratumoral kynurenine levels; inhibited tumor growth[2][4]
GL261 Murine Glioma ModelCombination with PD-1/PD-L1 blockade, CTLA-4 inhibition, radiation, and temozolomideSynergistic anti-tumor effect[5][7]
Pan02, B16-F10, CT26, MC38, 4T1, Renca ModelsMonotherapySignificant antitumor activity[4]
CT26 ModelCombination with anti-PD-L1 mAbVery good synergy[4]

Table 4: Clinical Pharmacokinetics of this compound (in patients with recurrent malignant glioma)

DoseTmax (hr)t1/2 (hr)CSF-to-Plasma RatioReference
Single Oral Dose (Cycle 1 Day 1)1.5 - 3.02 - 41.00[2][8]
500 mg BID---[2][8]

Signaling Pathways and Experimental Workflows

IDO1 Signaling Pathway

The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its downstream effects on the immune system.

IDO1_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Immune_Effects Immunosuppressive Effects Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine Catalysis Tryptophan_Depletion Tryptophan Depletion IDO1->Tryptophan_Depletion Kynurenine_Accumulation Kynurenine Accumulation Kynurenine->Kynurenine_Accumulation T_Cell_Anergy Effector T-Cell Anergy & Proliferation Arrest Treg_Activation Regulatory T-Cell (Treg) Activation & Expansion Tryptophan_Depletion->T_Cell_Anergy Kynurenine_Accumulation->T_Cell_Anergy Kynurenine_Accumulation->Treg_Activation PF06840003 This compound PF06840003->IDO1 Inhibition

IDO1 Signaling Pathway and Inhibition by this compound
Experimental Workflow for Preclinical Evaluation

The preclinical assessment of an IDO1 inhibitor like this compound typically follows a structured workflow, from initial enzymatic and cellular screening to in vivo efficacy studies.

Preclinical_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Enzymatic_Assay IDO1 Enzymatic Assay (IC50 Determination) Cellular_Assay Cell-Based Assays (HeLa, THP-1) (Cellular Potency) Enzymatic_Assay->Cellular_Assay Selectivity_Assay Selectivity Assays (IDO2, TDO2) Cellular_Assay->Selectivity_Assay PK_Studies Pharmacokinetic Studies (Oral Bioavailability, CNS Penetration) Selectivity_Assay->PK_Studies PD_Studies Pharmacodynamic Studies (Intratumoral Kynurenine Reduction) PK_Studies->PD_Studies Efficacy_Studies Efficacy Studies (Syngeneic Mouse Models) (Monotherapy & Combination) PD_Studies->Efficacy_Studies

References

PF-06840003: A Technical Guide to a Potent and Selective IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06840003, also known as EOS200271, is a potent, selective, and orally bioavailable small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the tryptophan catabolism pathway, and its upregulation in the tumor microenvironment is a significant mechanism of immune evasion. By inhibiting IDO1, this compound restores T-cell function and enhances anti-tumor immunity. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound, intended to support further research and development.

Chemical Structure and Properties

This compound is a racemic mixture, with its activity primarily attributed to the PF-06840002 enantiomer. It is a highly efficient compound that demonstrates tight packing within the IDO1 enzyme.

Chemical Identifiers
PropertyValue
IUPAC Name 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione
SMILES O=C(C(C1=CNC2=C1C=C(F)C=C2)C3)NC3=O[1]
Formula C₁₂H₉FN₂O₂[1]
Molecular Weight 232.21 g/mol [1]
CAS Number 198474-05-4[1]
Physicochemical Properties
PropertyValue
Appearance Light yellow to yellow solid[1]
Solubility Soluble in DMSO (≥ 100 mg/mL)[1]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 2 years[1]

Mechanism of Action and Signaling Pathway

This compound is a highly selective inhibitor of the IDO1 enzyme. IDO1 catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of its metabolite, kynurenine.

This has two primary immunosuppressive effects:

  • Tryptophan Depletion: T-effector cells are highly sensitive to tryptophan levels. Depletion of this amino acid arrests their proliferation and induces anergy (a state of non-responsiveness).

  • Kynurenine Accumulation: Kynurenine and its downstream metabolites actively promote the differentiation of regulatory T-cells (Tregs) and induce apoptosis of effector T-cells, further suppressing the anti-tumor immune response.

By inhibiting IDO1, this compound blocks the conversion of tryptophan to kynurenine, thereby reversing these immunosuppressive effects. This leads to the restoration of effector T-cell function and a reduction in the number and activity of Tregs within the tumor microenvironment.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneResponse Immune Response Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 catabolized by Teff Effector T-cells (Teff) Tryptophan->Teff required for proliferation AntiTumorImmunity Anti-Tumor Immunity Kynurenine Kynurenine IDO1->Kynurenine PF06840003 This compound PF06840003->IDO1 inhibits Kynurenine->Teff induces apoptosis Treg Regulatory T-cells (Treg) Kynurenine->Treg promotes differentiation ImmuneSuppression Immune Suppression Teff->AntiTumorImmunity Treg->Teff suppresses Treg->ImmuneSuppression

Diagram 1: The IDO1 signaling pathway and the mechanism of action of this compound.

Pharmacological Properties

Pharmacodynamics

This compound demonstrates potent and selective inhibition of IDO1 across multiple species.

ParameterSpeciesValue (IC₅₀)
IDO1 Inhibition Human0.41 µM
Dog0.59 µM
Mouse1.5 µM
TDO2 Inhibition Human140 µM

In vivo, this compound has been shown to reduce intratumoral kynurenine levels by over 80% in mice.[2] This leads to the inhibition of tumor growth, both as a monotherapy and in combination with immune checkpoint inhibitors.[2]

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including oral bioavailability and a predicted long half-life in humans.

SpeciesOral BioavailabilityPredicted Half-life (t₁/₂)
Mouse59%16-19 hours
Rat94%16-19 hours
Dog19%-
Human-16-19 hours[2]

Experimental Protocols

The following protocols are provided as a guide for the in vitro and in vivo evaluation of this compound.

In Vitro IDO1 Inhibition Assay (HeLa Cell-Based)

This assay measures the ability of this compound to inhibit IFNγ-induced IDO1 activity in HeLa cells by quantifying kynurenine production.

Materials:

  • HeLa cells

  • DMEM with 10% FBS

  • Recombinant human IFNγ

  • This compound

  • Trichloroacetic acid (TCA)

  • 4-(Dimethylamino)benzaldehyde (DMAB) in acetic acid

  • 96-well plates

Procedure:

  • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

  • Induce IDO1 expression by treating the cells with IFNγ (e.g., 100 ng/mL) for 24-48 hours.

  • Add serial dilutions of this compound to the wells and incubate for the desired time (e.g., 24 hours).

  • To measure kynurenine, transfer a portion of the cell culture supernatant to a new plate.

  • Precipitate proteins by adding TCA to the supernatant.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the clear supernatant to another 96-well plate.

  • Add DMAB reagent to each well. This reagent reacts with kynurenine to produce a colored product.

  • Measure the absorbance at 492 nm using a plate reader.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the concentration of this compound.

InVitro_Workflow cluster_CellCulture Cell Culture & Induction cluster_Treatment Inhibitor Treatment cluster_Measurement Kynurenine Measurement cluster_Analysis Data Analysis A Seed HeLa Cells B Induce IDO1 with IFNγ A->B C Add this compound B->C D Collect Supernatant C->D E Protein Precipitation (TCA) D->E F Colorimetric Reaction (DMAB) E->F G Measure Absorbance F->G H Calculate IC₅₀ G->H

Diagram 2: Workflow for the in vitro IDO1 inhibition assay.
In Vivo Pharmacodynamic Assay (Syngeneic Mouse Model)

This protocol describes the assessment of this compound's ability to reduce kynurenine levels in the plasma and tumor of a syngeneic mouse model.

Materials:

  • Syngeneic tumor cells (e.g., CT26 colon carcinoma)

  • BALB/c mice

  • This compound formulation for oral gavage

  • Anesthesia

  • Blood collection supplies (e.g., heparinized tubes)

  • Tissue homogenization equipment

  • LC-MS/MS system for kynurenine and tryptophan analysis

Procedure:

  • Implant tumor cells subcutaneously into the flank of BALB/c mice.

  • Allow tumors to establish to a palpable size.

  • Administer this compound orally at the desired dose and schedule.

  • At selected time points after dosing, collect blood samples via a suitable method (e.g., retro-orbital bleed) into heparinized tubes.

  • Centrifuge the blood to separate the plasma.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Homogenize the tumor tissue in an appropriate buffer.

  • Prepare plasma and tumor homogenate samples for LC-MS/MS analysis. This typically involves protein precipitation followed by centrifugation.

  • Analyze the samples for tryptophan and kynurenine concentrations using a validated LC-MS/MS method.

  • Calculate the kynurenine/tryptophan ratio as a measure of IDO1 activity.

InVivo_Workflow cluster_Model Tumor Model Establishment cluster_Dosing Drug Administration cluster_Sampling Sample Collection cluster_Analysis Bioanalysis A Implant Tumor Cells B Allow Tumor Growth A->B C Oral Dosing of this compound B->C D Collect Blood (Plasma) C->D E Excise Tumor C->E F Prepare Samples D->F E->F G LC-MS/MS Analysis F->G H Determine Kyn/Trp Ratio G->H

References

An In-Depth Technical Guide to PF-06840003: A Selective IDO1 Inhibitor Targeting the Kynurenine Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06840003 (also known as EOS200271) is a potent and highly selective, orally bioavailable small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism, which plays a significant role in tumor-mediated immune evasion. By catalyzing the conversion of tryptophan to kynurenine, IDO1 depletes the local microenvironment of an essential amino acid for T-cell function and produces immunosuppressive kynurenine metabolites. This compound has demonstrated the ability to reverse this immunosuppression in preclinical models and has been evaluated in a Phase 1 clinical trial for the treatment of malignant glioma. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed experimental protocols related to this compound.

Introduction: The Kynurenine Pathway and IDO1 in Immuno-Oncology

The kynurenine pathway is the primary metabolic route for tryptophan degradation in mammals.[1] Under normal physiological conditions, it is essential for the production of vital molecules such as NAD+. However, in the context of cancer, the pathway is often hijacked by tumor cells to create an immunosuppressive microenvironment.[1][2] A key rate-limiting enzyme in this pathway is Indoleamine 2,3-dioxygenase 1 (IDO1).[1]

IDO1 is overexpressed in a wide range of cancers and its activity leads to two primary immunosuppressive effects:

  • Tryptophan Depletion: The depletion of tryptophan, an essential amino acid, inhibits the proliferation and activation of effector T-cells.[2]

  • Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the generation and function of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.[3]

Given its central role in tumor immune escape, IDO1 has emerged as a promising therapeutic target in immuno-oncology.[2] Small molecule inhibitors of IDO1, such as this compound, aim to block this enzymatic activity, thereby restoring T-cell function and enhancing the body's natural anti-tumor immunity.

This compound: Mechanism of Action

This compound is a highly selective inhibitor of the IDO1 enzyme.[2] It binds to IDO1, blocking its ability to convert tryptophan into N-formylkynurenine, the first step in the kynurenine pathway.[2] This inhibition leads to a decrease in kynurenine levels and a restoration of tryptophan concentrations within the tumor microenvironment. The expected downstream effects of this action are an increased proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes, and a reduction in immunosuppressive regulatory T-cells (Tregs).[2]

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cluster_pathway Kynurenine Pathway cluster_intervention Therapeutic Intervention Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO1 PF06840003 This compound ImmuneActivation Restored T-Cell Function Anti-Tumor Immunity Tryptophan->ImmuneActivation Increased Availability Immunosuppression Tumor Immune Evasion Kynurenine->Immunosuppression PF06840003->Tryptophan

Mechanism of this compound Action

Quantitative Data

In Vitro Potency and Selectivity

This compound is a potent inhibitor of IDO1 across multiple species. The half-maximal inhibitory concentrations (IC50) have been determined in both enzymatic and cellular assays.

TargetAssay TypeSpeciesIC50 (µM)Reference
IDO1 EnzymaticHuman0.41[4][5]
Mouse1.5[4][5]
Dog0.59[4][5]
Cellular (HeLa)Human1.8[4]
Cellular (THP-1)Human1.7[4]
TDO2 EnzymaticHuman140[4]
IDO2 EnzymaticHuman>50[6]
Mouse>50[6]
CYP Isozymes EnzymaticHuman>100 (except 2C19)[4]
CYP2C19 EnzymaticHuman78[4]

Note: The data demonstrates high selectivity for IDO1 over the related enzymes TDO2 and IDO2, as well as most major CYP isozymes.

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in several preclinical species, demonstrating good oral bioavailability.

SpeciesOral Bioavailability (%)Predicted Human Half-life (h)Reference
Mouse59-[4]
Rat94-[7]
Dog19-[7]
Human-16-19[4][5]
Phase 1 Clinical Trial Pharmacokinetics (NCT02764151)

A Phase 1, first-in-human, dose-escalation study of this compound was conducted in patients with recurrent malignant glioma.[8]

Dose CohortNumber of PatientsMedian Tmax (h)Mean Elimination Half-life (h)CSF-to-Plasma Ratio
125 mg QD21.5 - 3.02 - 41.00
250 mg QD41.5 - 3.02 - 41.00
250 mg BID31.5 - 3.02 - 41.00
500 mg BID81.5 - 3.02 - 41.00

Data is for the active enantiomer PF-06840002 on Cycle 1, Day 1.[8] The excellent CSF-to-plasma ratio of 1.00 indicates significant central nervous system penetration, a critical feature for treating brain tumors.

Pharmacodynamics and Clinical Efficacy (NCT02764151)

The pharmacodynamic effects and preliminary efficacy were evaluated in the Phase 1 trial.

ParameterResultReference
Kynurenine Inhibition (500 mg BID) 75% max. mean inhibition of ¹³C-kynurenine[8]
24% max. mean inhibition of endogenous kynurenine[8]
Disease Control Rate 47% (8 out of 17 patients)[8]
Mean Duration of Stable Disease 32.1 weeks (range: 12.1 - 72.3 weeks)[8]

Experimental Protocols

In Vitro IDO1 Enzyme Activity Assay (Absorbance-Based)

This assay measures the direct enzymatic activity of purified recombinant IDO1.

Principle: The formation of kynurenine from tryptophan is quantified by its absorbance at 321 nm.

Materials:

  • Purified recombinant IDO1 protein

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)

  • Reaction Mix: 20 mM ascorbate, 10 µM methylene blue, 100 µg/mL catalase in Assay Buffer

  • Substrate: 400 µM L-tryptophan

  • Stop Solution: 30% (w/v) trichloroacetic acid (TCA)

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Add Assay Buffer to each well of the microplate.

  • Add the test compound (e.g., this compound) at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Add the Reaction Mix to all wells.

  • Add the purified recombinant IDO1 protein to each well.

  • Initiate the reaction by adding L-tryptophan to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding the Stop Solution to each well.

  • Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge the plate to pellet any precipitate.

  • Read the absorbance of the supernatant at 321 nm.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

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cluster_workflow IDO1 Enzyme Activity Assay Workflow Start Prepare Reagents AddInhibitor Add Test Compound (e.g., this compound) Start->AddInhibitor AddEnzyme Add IDO1 Enzyme AddInhibitor->AddEnzyme AddSubstrate Add Tryptophan AddEnzyme->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate StopReaction Add Stop Solution Incubate->StopReaction Hydrolyze Incubate at 50°C StopReaction->Hydrolyze ReadAbsorbance Read Absorbance at 321 nm Hydrolyze->ReadAbsorbance

IDO1 Enzyme Activity Assay Workflow
Cellular IDO1 Inhibition Assay (HeLa Cells)

This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.

Principle: IDO1 expression is induced in HeLa cells with interferon-gamma (IFN-γ). The amount of kynurenine secreted into the cell culture medium is measured as an indicator of IDO1 activity.

Materials:

  • HeLa cells

  • Cell culture medium (e.g., EMEM with 10% FBS)

  • Human IFN-γ

  • Test compound (e.g., this compound)

  • TCA solution (6.1 N)

  • p-DMAB reagent (2% w/v in acetic acid)

  • 96-well cell culture plate

  • Spectrophotometer

Procedure:

  • Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Induce IDO1 expression by adding human IFN-γ (final concentration 10 ng/mL) to the cell culture medium.

  • Simultaneously, add the test compound at various concentrations to the appropriate wells.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • After incubation, collect 140 µL of the supernatant from each well.

  • Add 10 µL of 6.1 N TCA to each supernatant sample and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.

  • Centrifuge the samples to remove any precipitate.

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Add 100 µL of 2% p-DMAB reagent to each well.

  • Measure the absorbance at 480 nm.

  • Calculate the kynurenine concentration using a standard curve and determine the IC50 value of the test compound.[9]

T-Cell Co-Culture Assay

This assay assesses the ability of an IDO1 inhibitor to rescue T-cell activation from the immunosuppressive effects of IDO1-expressing tumor cells.

Principle: IDO1-expressing tumor cells (e.g., SKOV-3) are co-cultured with T-cells (e.g., Jurkat). T-cell activation is measured by the secretion of IL-2. An effective IDO1 inhibitor will block kynurenine production by the tumor cells and restore the ability of the T-cells to produce IL-2 upon stimulation.

Materials:

  • IDO1-expressing tumor cell line (e.g., SKOV-3)

  • T-cell line (e.g., Jurkat) or primary T-cells

  • Cell culture medium

  • Human IFN-γ

  • T-cell activators (e.g., PHA and PMA)

  • Test compound (e.g., this compound)

  • IL-2 ELISA kit

  • 96-well cell culture plate

Procedure:

  • Seed the tumor cells in a 96-well plate and induce IDO1 expression with IFN-γ overnight.

  • The next day, replace the medium with fresh medium containing the test compound at various concentrations.

  • Add the T-cells to the wells.

  • Stimulate the T-cells with activators (e.g., PHA and PMA).

  • Co-culture the cells for 24-48 hours.

  • Collect the cell culture supernatant and measure the concentration of IL-2 using an ELISA kit.

  • Determine the concentration of the test compound that results in a 50% recovery of IL-2 production (EC50).

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cluster_coculture T-Cell Co-Culture Assay TumorCells IDO1-expressing Tumor Cells CoCulture Co-culture TumorCells->CoCulture TCells T-Cells TCells->CoCulture Stimulation T-Cell Stimulation (PHA/PMA) CoCulture->Stimulation IDO1Inhibitor Add this compound Stimulation->IDO1Inhibitor IL2Measurement Measure IL-2 (ELISA) IDO1Inhibitor->IL2Measurement

T-Cell Co-Culture Assay Workflow
In Vivo Syngeneic Mouse Tumor Models

These models are used to evaluate the anti-tumor efficacy of IDO1 inhibitors in an immunocompetent setting. The GL261 murine glioma model has been specifically mentioned in the context of this compound preclinical studies.[3][10]

Principle: Syngeneic tumor cells (e.g., GL261 glioma cells) are implanted into immunocompetent mice of the same genetic background (e.g., C57BL/6). The mice are then treated with the test compound, and tumor growth and survival are monitored.

General Protocol (using GL261 model as an example):

  • Cell Culture: Culture GL261 murine glioma cells in appropriate medium (e.g., DMEM with 10% FBS).

  • Tumor Implantation:

    • For intracranial models, stereotactically inject a suspension of GL261 cells (e.g., 1 x 10⁵ cells) into the brain of C57BL/6 mice.[11]

    • For subcutaneous models, inject GL261 cells into the flank of the mice.

  • Treatment: Once tumors are established (e.g., palpable for subcutaneous models or after a set number of days for intracranial models), randomize the mice into treatment groups:

    • Vehicle control

    • This compound (administered orally, e.g., daily or twice daily)

    • Combination therapy (e.g., this compound with an immune checkpoint inhibitor like anti-PD-1 or anti-CTLA-4)

  • Monitoring:

    • Measure tumor volume regularly (for subcutaneous models) using calipers.

    • Monitor animal body weight and overall health.

    • Monitor survival.

  • Endpoint Analysis:

    • At the end of the study, or when tumors reach a predetermined size, euthanize the mice.

    • Excise tumors for analysis of kynurenine and tryptophan levels, and for immunophenotyping of tumor-infiltrating lymphocytes by flow cytometry.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of IDO1 with a promising preclinical and early clinical profile. Its ability to penetrate the central nervous system makes it a particularly interesting candidate for the treatment of brain malignancies. The data summarized and the experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals working on the kynurenine pathway and IDO1 inhibition in the field of immuno-oncology. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other immunotherapies.

References

PF-06840003: A Technical Guide for Cancer Immunotherapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06840003 is a potent and highly selective, orally bioavailable inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a critical immunomodulatory enzyme that plays a significant role in tumor immune evasion by catalyzing the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[1][3] By inhibiting IDO1, this compound disrupts this immunosuppressive mechanism, leading to the restoration of T-cell function and enhanced anti-tumor immunity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its investigation in cancer immunotherapy.

Core Mechanism of Action

This compound exerts its anti-tumor effects by targeting the IDO1-mediated tryptophan catabolism pathway. In the tumor microenvironment, cancer cells and immune cells can upregulate IDO1, leading to the depletion of tryptophan and the accumulation of its metabolite, kynurenine.[1][2] This has two primary immunosuppressive consequences:

  • Tryptophan Deprivation: T-cells, particularly effector T-cells, are highly sensitive to tryptophan levels. Depletion of this essential amino acid induces a state of anergy (unresponsiveness) and apoptosis in T-cells, thereby blunting the anti-tumor immune response.[1][2]

  • Kynurenine Accumulation: Kynurenine and its downstream metabolites act as signaling molecules that promote the differentiation and function of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further contributing to an immunosuppressive milieu.[1]

This compound directly binds to and inhibits the enzymatic activity of IDO1, preventing the conversion of tryptophan to kynurenine.[4] This leads to a reversal of the immunosuppressive effects by:

  • Restoring Tryptophan Levels: Increasing the local concentration of tryptophan, which allows for the normal proliferation and activation of effector T-cells.[4]

  • Reducing Kynurenine Production: Decreasing the levels of immunosuppressive kynurenine metabolites, thereby reducing the activity of Tregs and MDSCs.[4]

The net effect is a restoration of immune surveillance and an enhanced anti-tumor immune response.[4]

Signaling Pathway

IDO1_Pathway cluster_TME Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 catabolized by Teff_Anergy Effector T-cell Anergy/Apoptosis Tryptophan->Teff_Anergy depletion leads to Kynurenine Kynurenine IDO1->Kynurenine PF06840003 This compound PF06840003->IDO1 inhibits Treg_Activation Regulatory T-cell (Treg) Activation Kynurenine->Treg_Activation promotes Immune_Suppression Tumor Immune Evasion Teff_Anergy->Immune_Suppression Treg_Activation->Immune_Suppression Syngeneic_Model_Workflow start Start implantation Tumor Cell Implantation (Syngeneic Mice) start->implantation establishment Tumor Establishment implantation->establishment randomization Randomization establishment->randomization treatment Treatment (this compound +/- Checkpoint Inhibitor) randomization->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Pharmacodynamic Analysis (Kynurenine, Immune Cells) endpoint->analysis end End analysis->end

References

An In-depth Technical Guide to PF-06840003: A Brain-Penetrant IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint enzyme that fosters an immunosuppressive tumor microenvironment by catalyzing the catabolism of tryptophan to kynurenine. This metabolic shift impairs T-cell function and promotes immune tolerance, thereby facilitating tumor growth and resistance to immunotherapy. PF-06840003 is a highly selective, orally bioavailable, and brain-penetrant small molecule inhibitor of IDO1. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies. The information presented herein is intended to support researchers and drug development professionals in the evaluation and potential application of this compound in oncology and other relevant fields.

Introduction

The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a key therapeutic target in immuno-oncology.[1][2] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[3][4] In the tumor microenvironment, the expression and activity of IDO1 are often upregulated, leading to two key immunosuppressive consequences: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites, which have direct T-cell inhibitory and pro-apoptotic effects.[3][5] This creates a state of localized immune tolerance that allows cancer cells to evade immune surveillance.[1][6]

This compound (also known as EOS200271) is an investigational small molecule designed to be a potent and highly selective inhibitor of the IDO1 enzyme.[1][7] A significant feature of this compound is its ability to penetrate the blood-brain barrier, making it a promising candidate for the treatment of primary brain tumors and brain metastases. This guide summarizes the available technical data on this compound, providing a detailed resource for the scientific community.

Mechanism of Action

This compound is an orally available hydroxyamidine that functions as a potent and selective inhibitor of IDO1.[3][8] Upon administration, this compound targets and binds to the IDO1 enzyme, blocking its catalytic activity.[3] This inhibition prevents the conversion of tryptophan to kynurenine.[3] The primary downstream effects of IDO1 inhibition by this compound are the restoration of local tryptophan levels and the reduction of immunosuppressive kynurenine concentrations within the tumor microenvironment.[1][6]

This shift in the metabolic landscape is hypothesized to reverse IDO1-mediated immune suppression through several mechanisms:

  • Restoration of T-cell Function: By preventing tryptophan depletion, this compound is thought to restore the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes.[3]

  • Reduction of Regulatory T-cells (Tregs): The accumulation of kynurenine is known to promote the differentiation and function of Tregs, which are potent suppressors of anti-tumor immunity. By reducing kynurenine levels, this compound may decrease the presence and activity of Tregs in the tumor microenvironment.[3]

  • Enhanced Immune Surveillance: The overall effect of IDO1 inhibition by this compound is the reactivation of the host's anti-tumor immune response, potentially leading to tumor cell elimination.[1]

The signaling pathways affected by IDO1 activity and its inhibition are complex and involve multiple downstream effectors.

IDO1_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T-cell) Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Tryptophan_depletion Tryptophan Depletion IDO1->Tryptophan_depletion Kynurenine_accumulation Kynurenine Accumulation IDO1->Kynurenine_accumulation This compound This compound This compound->IDO1 Inhibits GCN2_Activation GCN2 Activation Tryptophan_depletion->GCN2_Activation mTOR_Inhibition mTOR Inhibition Tryptophan_depletion->mTOR_Inhibition AhR_Activation AhR Activation Kynurenine_accumulation->AhR_Activation Tcell_Anergy T-cell Anergy/ Apoptosis GCN2_Activation->Tcell_Anergy mTOR_Inhibition->Tcell_Anergy AhR_Activation->Tcell_Anergy Treg_Differentiation Treg Differentiation AhR_Activation->Treg_Differentiation

Figure 1: IDO1 Signaling Pathway and Inhibition by this compound.

Quantitative Data

In Vitro Potency

The inhibitory activity of this compound against IDO1 has been characterized in both enzymatic and cellular assays.

Assay TypeTargetSpeciesIC50 (µM)Reference
EnzymaticIDO1Human (hIDO1)0.41[2][8]
EnzymaticIDO1Mouse (mIDO1)1.5[7][9]
EnzymaticIDO1Dog (dIDO1)0.59[7][9]
Cellular (HeLa)IDO1Human1.8[7][9]
Cellular (THP-1)IDO1Human1.7[7][9]
EnzymaticTDO2Human (hTDO2)140[8]

IC50: Half maximal inhibitory concentration.

Preclinical Pharmacokinetics and Efficacy

Preclinical studies have demonstrated the in vivo activity and favorable pharmacokinetic profile of this compound.

ParameterSpeciesValueReference
Kynurenine Reduction (intratumoral)Mouse>80%[2]
Predicted Human Half-life (t1/2)Human16-19 hours[2]
CNS PenetrationRatGood[8]
Clinical Pharmacokinetics (Phase 1)

A Phase 1 study in patients with recurrent malignant glioma provided key pharmacokinetic data for the active enantiomer, PF-06840002.[10][11]

ParameterDoseValueReference
Time to Maximum Plasma Concentration (Tmax)Multiple1.5 - 3.0 hours[10][11]
Mean Elimination Half-life (t1/2)Multiple2 - 4 hours[10][11]
CSF-to-Plasma Ratio500 mg BID1.00[10][11]
Urinary RecoveryMultiple< 1%[10][11]

CSF: Cerebrospinal fluid. BID: Twice daily.

Clinical Pharmacodynamics and Efficacy (Phase 1)

The Phase 1 study also assessed the pharmacodynamic effects and preliminary efficacy of this compound.[10][11]

ParameterDoseValueReference
Maximum Mean Inhibition of 13C10 Kynurenine500 mg BID75%[10][11]
Maximum Mean Inhibition of Endogenous Kynurenine500 mg BID24%[10][11]
Disease Control RateAll doses47% (8/17 patients)[10][11]
Mean Duration of Stable DiseaseAll doses32.1 weeks (range: 12.1-72.3)[10][11]

Experimental Protocols

In Vitro IDO1 Enzymatic Inhibition Assay

This protocol describes a common method for determining the in vitro potency of an IDO1 inhibitor.[7]

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Assay Buffer: - 50 mM Potassium Phosphate (pH 6.5) - 20 mM Ascorbic Acid - 10 µM Methylene Blue - 100 µg/mL Catalase Mix Combine Assay Buffer, IDO1 Enzyme, and this compound in a 96-well plate Reagents->Mix Enzyme Prepare Recombinant IDO1 Enzyme Solution Enzyme->Mix Inhibitor Prepare Serial Dilutions of this compound Inhibitor->Mix Substrate Prepare L-Tryptophan Solution (e.g., 400 µM) Initiate Add L-Tryptophan to initiate the reaction Substrate->Initiate Mix->Initiate Incubate Incubate at 37°C for 30-60 minutes Initiate->Incubate Stop Stop reaction with Trichloroacetic Acid (TCA) Incubate->Stop Hydrolyze Incubate at 50-65°C to hydrolyze N-formylkynurenine to Kynurenine Stop->Hydrolyze Centrifuge Centrifuge to pellet protein Hydrolyze->Centrifuge Measure Measure Kynurenine in supernatant (e.g., HPLC or absorbance at 480 nm after reaction with p-DMAB) Centrifuge->Measure

Figure 2: Workflow for an In Vitro IDO1 Enzymatic Inhibition Assay.

Methodology:

  • Preparation: Prepare the assay buffer containing potassium phosphate, ascorbic acid, methylene blue, and catalase. Prepare solutions of recombinant IDO1 enzyme, serial dilutions of this compound, and L-tryptophan.[7]

  • Reaction Setup: In a 96-well plate, combine the assay buffer, IDO1 enzyme, and varying concentrations of this compound.

  • Initiation and Incubation: Initiate the enzymatic reaction by adding L-tryptophan. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[7]

  • Termination: Stop the reaction by adding a solution of trichloroacetic acid (TCA).[7]

  • Kynurenine Measurement: Incubate the plate at an elevated temperature (e.g., 50-65°C) to facilitate the hydrolysis of N-formylkynurenine to kynurenine. Centrifuge the plate to pellet the precipitated protein. The concentration of kynurenine in the supernatant is then quantified, typically by HPLC or a colorimetric method involving p-dimethylaminobenzaldehyde (p-DMAB), with absorbance read at 480 nm.[12]

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular IDO1 Inhibition Assay

This assay measures the ability of an inhibitor to block IDO1 activity in a cellular context.

Methodology:

  • Cell Culture: Plate a suitable human cell line that expresses IDO1 upon stimulation (e.g., HeLa or THP-1 cells) in a 96-well plate and allow them to adhere.[7][9]

  • IDO1 Induction: Treat the cells with an inducing agent, typically interferon-gamma (IFN-γ), to upregulate IDO1 expression.

  • Inhibitor Treatment: Add serial dilutions of this compound to the cells and incubate for a specified period.

  • Kynurenine Measurement: Collect the cell culture supernatant and measure the concentration of kynurenine, often using the same methods described for the enzymatic assay (HPLC or colorimetric detection).[12]

  • Data Analysis: Determine the EC50 value, which represents the concentration of this compound that causes a 50% reduction in kynurenine production in the cellular assay.

In Vivo Murine Syngeneic Tumor Models

These models are used to evaluate the anti-tumor efficacy of this compound in an immunocompetent host.[13]

Methodology:

  • Tumor Cell Implantation: Subcutaneously implant a murine tumor cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma) into syngeneic mice (e.g., BALB/c, C57BL/6).[13]

  • Tumor Growth Monitoring: Monitor tumor growth by regular caliper measurements.

  • Treatment Administration: Once tumors reach a predetermined size, randomize the mice into treatment groups. Administer this compound orally, typically daily. A vehicle control group is included. Combination therapy arms, for example with an anti-PD-1 or anti-CTLA-4 antibody, can also be included.[13]

  • Efficacy Assessment: Continue to monitor tumor growth throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.

  • Pharmacodynamic Analysis: At the end of the study, tumors and plasma can be collected to measure kynurenine and tryptophan levels to confirm target engagement.

Assessment of Brain Penetration

The ability of this compound to cross the blood-brain barrier is a key characteristic.

Brain_Penetration_Assessment cluster_invivo In Vivo Assessment Dosing Administer this compound to preclinical species (e.g., rat) Sampling Collect blood and brain tissue at specific time points Dosing->Sampling Analysis Measure drug concentration in plasma and brain homogenate (e.g., LC-MS/MS) Sampling->Analysis Calculation Calculate Brain-to-Plasma Concentration Ratio (Kp) Analysis->Calculation Unbound_Fraction Determine unbound fraction in plasma (fu,plasma) and brain (fu,brain) (e.g., equilibrium dialysis) Analysis->Unbound_Fraction Kp_uu Calculate Unbound Brain-to-Plasma Ratio (Kp,uu = Kp * fu,plasma / fu,brain) Calculation->Kp_uu Unbound_Fraction->Kp_uu

Figure 3: Workflow for In Vivo Assessment of Brain Penetration.

Methodology:

  • In Vivo Dosing: Administer this compound to a suitable animal model (e.g., rats).[14]

  • Sample Collection: At various time points after dosing, collect blood and brain tissue.

  • Concentration Measurement: Determine the concentration of this compound in both plasma and brain homogenates using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculation of Kp: Calculate the brain-to-plasma concentration ratio (Kp).

  • Determination of Unbound Fractions: Measure the unbound fraction of the drug in plasma (fu,plasma) and brain tissue (fu,brain) using techniques like equilibrium dialysis.

  • Calculation of Kp,uu: Calculate the unbound brain-to-plasma concentration ratio (Kp,uu = Kp * fu,plasma / fu,brain). A Kp,uu value close to or greater than 1 generally indicates efficient brain penetration.[14]

Clinical Development

This compound has been evaluated in a Phase 1 clinical trial (NCT02764151) in patients with recurrent malignant glioma.[10][15] This first-in-human study was designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of this compound.[16][17] The study employed a dose-escalation design with cohorts receiving doses ranging from 125 mg once daily to 500 mg twice daily.[10][11] The results indicated that this compound was generally well-tolerated up to 500 mg twice daily, with evidence of a pharmacodynamic effect and durable clinical benefit in a subset of patients.[10][11]

Conclusion

This compound is a potent, selective, and brain-penetrant inhibitor of IDO1 that has demonstrated promising preclinical activity and a manageable safety profile in early clinical development. Its ability to cross the blood-brain barrier makes it a particularly interesting candidate for the treatment of central nervous system malignancies. The data summarized in this technical guide provide a solid foundation for further research into the therapeutic potential of this compound, both as a monotherapy and in combination with other immunotherapies and standard-of-care treatments. The detailed experimental protocols and pathway diagrams are intended to facilitate the design and execution of future studies aimed at further elucidating the role of IDO1 inhibition in cancer and other diseases.

References

Preclinical Profile of PF-06840003: A Potent and Selective IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

PF-06840003 is an investigational, orally bioavailable small molecule that acts as a highly selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] IDO1 is an immunosuppressive enzyme frequently overexpressed in various cancers, playing a crucial role in tumor immune evasion.[1][3][4] Preclinical research has demonstrated that this compound effectively reverses IDO1-mediated T-cell anergy, reduces intratumoral kynurenine levels, and inhibits tumor growth in syngeneic models, particularly when used in combination with immune checkpoint inhibitors.[2][3][4][5] With favorable predicted human pharmacokinetic properties and the ability to penetrate the central nervous system (CNS), this compound has been identified as a promising candidate for cancer immunotherapy.[2][3][6][7]

Mechanism of Action: Targeting the IDO1 Pathway

IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism.[8][9][10] By catabolizing the essential amino acid tryptophan into kynurenine, IDO1 exerts its immunosuppressive effects through two primary mechanisms: tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[8][10][11] This leads to the anergy and apoptosis of effector T-cells, and the enhanced function of regulatory T-cells (Tregs), thereby fostering an immune-tolerant tumor microenvironment.[2][3][12]

This compound is a non-competitive, non-heme binding inhibitor of IDO1.[7] It targets and binds to the IDO1 enzyme, blocking the conversion of tryptophan to kynurenine.[11] This inhibition is intended to restore the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T-lymphocytes, while reducing the population of tumor-associated Tregs.[1][11]

cluster_0 Tumor Microenvironment cluster_1 Immune Cell Response Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolized by Kynurenine Kynurenine IDO1->Kynurenine Produces This compound This compound This compound->IDO1 Inhibits Immune_Activation T-Cell Activation & Proliferation This compound->Immune_Activation Restores T_Cell_Anergy T-Cell Anergy & Treg Proliferation Kynurenine->T_Cell_Anergy Promotes

Figure 1: Mechanism of Action of this compound.

In Vitro Preclinical Findings

This compound has demonstrated potent and selective inhibition of the IDO1 enzyme in various in vitro assays. The compound effectively reverses IDO1-induced T-cell anergy and inhibits tryptophan catabolism in cellular models.[2][3][13]

Quantitative In Vitro Data
Assay TypeTargetCell LineIC50 ValueReference
Enzymatic AssayHuman IDO1-0.41 µM[13]
Enzymatic AssayDog IDO1-0.59 µM[13]
Enzymatic AssayMouse IDO1-1.5 µM[13]
Cellular AssayIDO1 ActivityHeLa1.8 µM[13]
Cellular AssayIDO1 ActivityLPS/IFNγ-stimulated THP-11.7 µM[13]
Experimental Protocols

HeLa Cellular Assay for IDO1 Activity:

  • HeLa cells are cultured in appropriate media and seeded into plates.

  • Cells are stimulated with IFN-γ to induce the expression of the IDO1 enzyme.

  • Varying concentrations of this compound are added to the cell cultures.

  • After an incubation period, the supernatant is collected.

  • The concentration of kynurenine in the supernatant is measured using a colorimetric assay based on the Ehrlich reaction or by LC-MS/MS.

  • IC50 values are calculated by plotting the percentage of inhibition of kynurenine production against the log concentration of this compound.

T-Cell Proliferation Assay:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

  • T-cells are co-cultured with IDO1-expressing cells (e.g., IFN-γ stimulated HeLa cells or dendritic cells).

  • The co-cultures are treated with different concentrations of this compound.

  • T-cell proliferation is assessed using methods such as [3H]-thymidine incorporation or CFSE dilution assays.

  • The reversal of IDO1-induced T-cell anergy is quantified by the increase in T-cell proliferation in the presence of this compound.

cluster_0 Cellular Assay Workflow Start Start Cell_Culture Culture HeLa or THP-1 cells Start->Cell_Culture Stimulation Induce IDO1 with IFN-γ Cell_Culture->Stimulation Treatment Add this compound Stimulation->Treatment Incubation Incubate Treatment->Incubation Analysis Measure Kynurenine in Supernatant Incubation->Analysis End End Analysis->End

Figure 2: In Vitro Cellular Assay Workflow.

In Vivo Preclinical Findings

In vivo studies in syngeneic mouse models have corroborated the in vitro findings, demonstrating that this compound can effectively modulate the tumor microenvironment and inhibit tumor growth.

Pharmacodynamics and Efficacy

This compound has been shown to reduce intratumoral kynurenine levels by over 80% in mice.[2][3][4][5] While it has shown some activity as a monotherapy, its anti-tumor efficacy is significantly enhanced when used in combination with immune checkpoint inhibitors such as anti-PD-L1 or anti-CTLA-4 antibodies.[4][5][6] This synergistic effect is attributed to the fact that anti-PD-L1 therapy can increase IDO1 metabolic activity, providing a strong rationale for the combination.[4][5] Preclinical studies in the GL261 murine glioma model have also shown a synergistic effect when combined with PD-1/PD-L1 blockade, CTLA-4 inhibition, radiation therapy, and temozolomide.[14][15]

Quantitative In Vivo Data
Animal ModelTreatmentKey FindingReference
Syngeneic Mouse ModelsThis compound>80% reduction in intratumoral kynurenine[2][3][4][5]
Syngeneic Mouse ModelsThis compound + Anti-PD-L1Enhanced tumor growth inhibition[4][5][6]
GL261 Murine Glioma ModelThis compound + Combination TherapiesSynergistic anti-tumor effect[14][15]
Experimental Protocols

Syngeneic Mouse Tumor Models:

  • Tumor cells (e.g., CT26 colon carcinoma or B16F10 melanoma) are implanted subcutaneously into immunocompetent mice (e.g., BALB/c or C57BL/6).

  • Once tumors are established, mice are randomized into treatment groups.

  • This compound is administered orally, typically on a daily schedule.

  • For combination studies, immune checkpoint inhibitors (e.g., anti-PD-L1 antibodies) are administered intraperitoneally.

  • Tumor growth is monitored regularly by caliper measurements.

  • At the end of the study, tumors and plasma may be collected for pharmacodynamic analysis of kynurenine and tryptophan levels.

Pharmacokinetics and CNS Penetration

This compound exhibits favorable predicted human pharmacokinetic properties, including a predicted half-life of 16-19 hours, which may allow for once-daily dosing.[2][3][12] A key feature of this compound is its ability to penetrate the central nervous system (CNS).[6][7] This is particularly relevant for the treatment of brain cancers such as malignant glioma.[6][14] A phase 1 study in patients with recurrent malignant glioma reported a cerebrospinal fluid (CSF) to plasma ratio of 1.00 for the active enantiomer, PF-06840002, indicating excellent CNS penetration.[5][16]

Conclusion

The preclinical data for this compound strongly support its development as a cancer immunotherapeutic agent. Its potent and selective inhibition of IDO1, demonstrated ability to reverse immune suppression in vitro, and significant anti-tumor efficacy in vivo, especially in combination with checkpoint inhibitors, highlight its therapeutic potential. The favorable pharmacokinetic profile and CNS penetration further broaden its applicability to a range of solid tumors, including those within the brain. These compelling preclinical findings have provided a solid foundation for the clinical evaluation of this compound in patients with cancer.[4]

References

PF-06840003 (CAS Number: 198474-05-4): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06840003, also known as EOS200271, is a potent and selective, orally bioavailable small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3][4][5] IDO1 is a key immunosuppressive enzyme that plays a critical role in tumor immune evasion.[1][6] By catalyzing the degradation of the essential amino acid tryptophan, IDO1 creates a tumor microenvironment that is hostile to effector T cells and promotes the function of regulatory T cells (Tregs).[1][6] this compound reverses this immunosuppressive effect, demonstrating significant anti-tumor activity in preclinical models, both as a monotherapy and in combination with immune checkpoint inhibitors.[1][3] This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.

Introduction

The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a significant target in cancer immunotherapy.[1][7] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[7][8] In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines.[1][7] This metabolic shift has profound immunosuppressive consequences, including the inhibition of effector T cell proliferation and function, and the enhancement of regulatory T cell (Treg) activity.[1][6]

This compound is a highly selective inhibitor of IDO1 that has shown promise in preclinical and early clinical studies.[1][9] Its ability to penetrate the central nervous system (CNS) makes it a particularly interesting candidate for the treatment of brain malignancies such as malignant glioma.[10] This document serves as an in-depth technical resource for researchers and drug development professionals interested in the pharmacology and therapeutic potential of this compound.

Mechanism of Action

This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of IDO1.[1] This inhibition leads to a restoration of local tryptophan levels and a reduction in the concentration of immunosuppressive kynurenine metabolites within the tumor microenvironment.[1][3] The normalization of the tryptophan-kynurenine balance reverses the IDO1-mediated immunosuppression, leading to the enhanced proliferation and activation of anti-tumor immune cells, such as effector T cells, and a reduction in the activity of immunosuppressive cells like Tregs.[1][6] Preclinical studies have demonstrated that the combination of this compound with immune checkpoint inhibitors, such as anti-PD-L1 antibodies, results in synergistic anti-tumor activity.[1] This suggests that inhibiting IDO1 can sensitize tumors to other immunotherapies.

Signaling Pathway

IDO1_Pathway cluster_tumor_microenvironment Tumor Microenvironment cluster_immune_response Immune Response Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 catabolizes Kynurenine Kynurenine IDO1->Kynurenine produces Tryptophan_depletion Tryptophan Depletion IDO1->Tryptophan_depletion Immune Suppression Immune Suppression Kynurenine->Immune Suppression promotes Effector T Cell Effector T Cell Anti-tumor Immunity Anti-tumor Immunity Effector T Cell->Anti-tumor Immunity promotes Regulatory T Cell (Treg) Regulatory T Cell (Treg) Regulatory T Cell (Treg)->Anti-tumor Immunity suppresses Immune Suppression->Effector T Cell inhibits Immune Suppression->Regulatory T Cell (Treg) activates Tryptophan_depletion->Immune Suppression promotes This compound This compound This compound->IDO1 inhibits

IDO1 Signaling Pathway and Inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Enzymatic and Cellular Activity
ParameterSpecies/Cell LineIC50 (µM)Reference(s)
IDO1 Enzyme InhibitionHuman (hIDO1)0.41[5]
IDO1 Enzyme InhibitionDog (dIDO1)0.59[5]
IDO1 Enzyme InhibitionMouse (mIDO1)1.5[5]
IDO1 Enzyme InhibitionHuman (hIDO1)0.15[4][10]
Cellular IDO1 Activity (HeLa)Human1.8[5]
Cellular IDO1 Activity (THP-1)Human1.7[5]
TDO2 Enzyme InhibitionHuman (hTDO2)>100[11]
Table 2: In Vivo Efficacy
Animal ModelTumor TypeTreatmentOutcomeReference(s)
Syngeneic MiceMultiple modelsThis compound + Immune Checkpoint InhibitorsInhibited tumor growth[3]
Syngeneic MiceMultiple modelsThis compoundReduced intratumoral kynurenine levels by >80%[3][4]
GL261 Murine GliomaGliomaThis compound + PD-1/PD-L1 blockade, CTLA-4 inhibition, radiation, or temozolomideSynergistic effect[10]
Table 3: Clinical Pharmacokinetics (Phase 1, Malignant Glioma)
ParameterDoseValueReference(s)
Time to Maximum Plasma Concentration (Tmax) of active enantiomer PF-06840002Multiple Doses1.5 - 3.0 hours[9]
Mean Elimination Half-life (t1/2) of active enantiomer PF-06840002Cycle 1 Day 12 - 4 hours[9]
Cerebrospinal Fluid (CSF)-to-Plasma Ratio of PF-06840002500 mg BID1.00[9]
Maximum Mean Percentage Inhibition of Kynurenine500 mg BID75% (vs. 24% for endogenous)[9]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize this compound.

In Vitro IDO1 Enzyme Inhibition Assay

A common method to determine the in vitro inhibitory activity of compounds against IDO1 involves a biochemical assay using purified recombinant IDO1 enzyme.

Protocol Overview:

  • Enzyme Preparation: Recombinant human IDO1 (hIDO1) is expressed and purified.

  • Reaction Mixture: The assay is typically performed in a phosphate buffer (pH ~6.5). The reaction mixture contains the purified hIDO1 enzyme, L-tryptophan as the substrate, and necessary co-factors such as ascorbic acid and methylene blue to maintain the heme iron in its active ferrous state. Catalase is often included to prevent enzyme inhibition by hydrogen peroxide.

  • Inhibitor Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of kynurenine produced is quantified. This is often done by a colorimetric method after chemical conversion of kynurenine to a colored product, which is then measured spectrophotometrically.

  • IC50 Calculation: The concentration of this compound that inhibits 50% of the IDO1 enzyme activity (IC50) is calculated from the dose-response curve.

Experimental Workflow: In Vitro IDO1 Inhibition Assay

IDO1_Inhibition_Assay start Start prepare_reagents Prepare Reagents: - Purified IDO1 Enzyme - L-Tryptophan (Substrate) - Ascorbic Acid, Methylene Blue - Catalase, Buffer start->prepare_reagents prepare_inhibitor Prepare this compound Serial Dilutions in DMSO start->prepare_inhibitor assay_plate Add to Assay Plate: - Reaction Buffer - IDO1 Enzyme - this compound Dilutions prepare_reagents->assay_plate prepare_inhibitor->assay_plate pre_incubation Pre-incubate assay_plate->pre_incubation initiate_reaction Initiate Reaction: Add L-Tryptophan pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation terminate_reaction Terminate Reaction incubation->terminate_reaction detect_kynurenine Detect Kynurenine (Colorimetric Method) terminate_reaction->detect_kynurenine data_analysis Data Analysis: Calculate IC50 detect_kynurenine->data_analysis end End data_analysis->end

Workflow for a typical in vitro IDO1 inhibition assay.
Cellular IDO1 Activity Assay (HeLa Cells)

This assay measures the ability of this compound to inhibit IDO1 activity in a cellular context. HeLa cells are often used as they can be stimulated to express functional IDO1.

Protocol Overview:

  • Cell Culture and Stimulation: HeLa cells are cultured in appropriate media. To induce IDO1 expression, the cells are stimulated with interferon-gamma (IFNγ) for a defined period (e.g., 24-48 hours).

  • Inhibitor Treatment: The IFNγ-stimulated HeLa cells are then treated with various concentrations of this compound.

  • Incubation: The cells are incubated with the inhibitor for a specific duration to allow for IDO1 inhibition.

  • Kynurenine Measurement: The concentration of kynurenine in the cell culture supernatant is measured, typically using LC-MS/MS or a colorimetric assay.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of kynurenine production inhibition against the concentration of this compound.

In Vivo Syngeneic Tumor Models

To evaluate the anti-tumor efficacy of this compound in an immunocompetent setting, syngeneic mouse tumor models are utilized.

Protocol Overview:

  • Tumor Cell Implantation: A specific number of tumor cells (e.g., CT26 colon carcinoma, B16-F10 melanoma) are implanted subcutaneously or orthotopically into immunocompetent mice of the corresponding strain (e.g., BALB/c for CT26).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups (e.g., vehicle control, this compound alone, immune checkpoint inhibitor alone, combination therapy).

  • Treatment Administration: this compound is administered orally at a specified dose and schedule. Other treatments, such as antibodies, are typically given via intraperitoneal injection.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors and blood samples can be collected to measure kynurenine and tryptophan levels to assess the pharmacodynamic effect of this compound.

  • Efficacy Evaluation: The primary endpoint is typically the inhibition of tumor growth. Other endpoints can include survival analysis and immunological analysis of the tumor microenvironment (e.g., flow cytometry of tumor-infiltrating lymphocytes).

Clinical Development

A first-in-human, Phase 1 clinical trial (NCT02764151) of this compound was conducted in patients with recurrent malignant glioma.[6][10] The study evaluated the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of the drug.[9] The results indicated that this compound was generally well-tolerated up to a dose of 500 mg twice daily, with evidence of a pharmacodynamic effect and durable clinical benefit in a subset of patients.[9] The excellent CNS penetration, as evidenced by a CSF-to-plasma ratio of 1.00 for the active enantiomer, supports its further investigation for brain tumors.[9]

Conclusion

This compound is a promising, orally bioavailable, and CNS-penetrant IDO1 inhibitor with a well-defined mechanism of action. Its ability to reverse IDO1-mediated immunosuppression and enhance anti-tumor immunity, particularly in combination with other immunotherapies, makes it a valuable candidate for further clinical investigation in a variety of cancers, including those with central nervous system involvement. The data summarized in this whitepaper provide a solid foundation for researchers and clinicians interested in exploring the therapeutic potential of this novel immunomodulatory agent.

References

PF-06840003 molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to PF-06840003

Introduction

This compound, also known as EOS200271, is a potent and highly selective, orally available small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is an immunosuppressive enzyme that is often overexpressed in a wide range of cancers, playing a crucial role in tumor immune evasion.[1][3] This technical guide provides a comprehensive overview of the molecular properties, mechanism of action, and relevant experimental data for this compound, intended for researchers, scientists, and professionals in drug development.

Molecular and Chemical Properties

The key molecular and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₂H₉FN₂O₂[2][4][5]
Molecular Weight 232.21 g/mol [2][4][5]
CAS Number 198474-05-4[2]
Appearance Light yellow to yellow solid[2]
Synonyms EOS200271, EOS-200271[5]
IUPAC Name 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione[5]

Mechanism of Action

This compound functions as a tryptophan non-competitive, non-heme binding inhibitor of the IDO1 enzyme.[3] The IDO1 enzyme is a key regulator of immune responses through its catabolism of the essential amino acid tryptophan into kynurenine.[6][7] This degradation of tryptophan and accumulation of its metabolites within the tumor microenvironment leads to the suppression of effector T-cell and natural killer cell function, while promoting the activity of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3][6]

By selectively binding to and inhibiting IDO1, this compound blocks this immunosuppressive pathway.[1][6] This inhibition leads to a restoration of tryptophan levels and a reduction in kynurenine, thereby reversing T-cell anergy and enhancing the proliferation and activation of various immune cells.[6][8] The ultimate effect is a restored immune surveillance of tumors, potentially leading to the elimination of cancer cells.[1]

Signaling Pathway

The following diagram illustrates the IDO1 metabolic pathway and the inhibitory action of this compound.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T-Cell) Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolized by Kynurenine Kynurenine IDO1->Kynurenine AHR Aryl Hydrocarbon Receptor (AHR) Kynurenine->AHR Activates PF06840003 This compound PF06840003->IDO1 Inhibits ImmuneActivation Restored Immune Activation PF06840003->ImmuneActivation Leads to ImmuneSuppression Immune Suppression (T-Cell Anergy, Treg Activation) AHR->ImmuneSuppression

References

An In-depth Technical Guide to PF-06840003 and its Enantiomers, PF-06840002 and PF-06840001

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor PF-06840003, and its constituent enantiomers, PF-06840002 and PF-06840001. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology, mechanism of action, and clinical development of this compound.

Core Compound Profiles

This compound is a racemic mixture that has been investigated for its potential in cancer immunotherapy. The therapeutic activity of this compound is attributed to one of its enantiomers, PF-06840002, which is a potent and selective inhibitor of the IDO1 enzyme. The other enantiomer, PF-06840001, is considered inactive.[1][2] this compound has been shown to equilibrate rapidly between its active and inactive enantiomers in plasma.[1][2]

Table 1: Compound Details

CompoundDescriptionRole
This compound Racemic mixtureInvestigational IDO1 inhibitor
PF-06840002 Active enantiomerPotent and selective IDO1 inhibitor
PF-06840001 Inactive enantiomerLacks IDO1 inhibitory capacity

Mechanism of Action: IDO1 Inhibition

The primary target of PF-06840002 is the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism.[3] In the tumor microenvironment, upregulation of IDO1 by cancer cells or immune cells leads to the depletion of tryptophan and the accumulation of its metabolites, such as kynurenine.[3][4] This process creates an immunosuppressive environment by inducing T-cell anergy and apoptosis, and promoting the activity of regulatory T cells (Tregs).[3][4]

By inhibiting IDO1, PF-06840002 blocks the conversion of tryptophan to kynurenine, thereby reversing the immunosuppressive effects within the tumor microenvironment.[5][6] This restoration of immune surveillance is believed to enhance the anti-tumor immune response.[5][7]

IDO1_Pathway IDO1 Signaling Pathway and Inhibition by PF-06840002 cluster_tumor_microenvironment Tumor Microenvironment cluster_inhibition Therapeutic Intervention cluster_outcome Restored Immune Response Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine IDO1->Kynurenine Produces T_Cell Effector T-Cell Kynurenine->T_Cell Induces Anergy/Apoptosis Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Activity Immune_Surveillance Enhanced Anti-Tumor Immune Surveillance T_Cell->Immune_Surveillance Leads to Treg->T_Cell Suppresses Tumor_Cell Tumor Cell Tumor_Cell->IDO1 Upregulates PF06840002 PF-06840002 PF06840002->IDO1 Inhibits

IDO1 signaling pathway and its inhibition by PF-06840002.

Preclinical and Clinical Data

In Vitro Activity

This compound has demonstrated potent inhibition of the IDO1 enzyme across multiple species. The inhibitory activity is attributed to the PF-06840002 enantiomer.

Table 2: In Vitro IDO1 Inhibition

CompoundSpeciesIC50 (μM)
This compound Human (hIDO1)0.41[8][9]
Mouse (mIDO1)1.5[10]
Dog (dIDO1)0.59[10]

In cellular assays, this compound demonstrated an IC50 of 1.8 μM in HeLa cells and 1.7 μM in LPS/IFNγ-stimulated THP-1 cells.[8]

Pharmacokinetics

Pharmacokinetic properties of PF-06840002 have been evaluated in both preclinical species and in a Phase 1 clinical trial in patients with recurrent malignant glioma.

Table 3: Pharmacokinetic Parameters of PF-06840002

ParameterSpeciesValueNotes
Tmax (median) Human1.5 - 3.0 hoursFollowing oral administration of this compound.[11][12]
Elimination Half-life (mean) Human2 - 4 hoursCycle 1, Day 1.[11][12]
CSF-to-Plasma Ratio Human1.00Indicates good central nervous system penetration.[11][12]
Urinary Recovery Human< 1%[11][12]
Oral Bioavailability Mouse59%[8]
Rat94%[8]
Dog19%[8]
Predicted Human Half-life Human~19 hours[13]
Pharmacodynamics

In the Phase 1 clinical trial, administration of this compound at a dose of 500 mg twice daily resulted in a maximum mean percentage inhibition of 13C10 kynurenine of 75%, compared to a 24% inhibition of endogenous kynurenine.[11][12]

Clinical Efficacy and Safety

In a Phase 1 study involving 17 patients with recurrent malignant glioma, this compound was generally well-tolerated at doses up to 500 mg twice daily.[11] The maximum tolerated dose (MTD) was not reached.[11][12] Disease control was observed in 47% of patients (eight individuals), with a mean duration of stable disease of 32.1 weeks.[11][12]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key assays based on available information.

In Vitro IDO1 Inhibition Assay

A common method to determine the in vitro inhibitory activity of a compound against IDO1 is a biochemical assay that measures the production of N-formylkynurenine.

IDO1_Inhibition_Assay Workflow for In Vitro IDO1 Inhibition Assay start Start prepare_reagents Prepare Reagents: - Recombinant IDO1 enzyme - L-Tryptophan (substrate) - Ascorbate, Methylene Blue - Catalase - Test compound (this compound) start->prepare_reagents incubation Incubate enzyme with test compound at various concentrations prepare_reagents->incubation add_substrate Initiate reaction by adding L-Tryptophan and co-factors incubation->add_substrate reaction_incubation Incubate at 37°C for a defined period (e.g., 60 minutes) add_substrate->reaction_incubation stop_reaction Stop reaction with an acidic reagent (e.g., trichloroacetic acid) reaction_incubation->stop_reaction kynurenine_conversion Convert N-formylkynurenine to kynurenine by heating stop_reaction->kynurenine_conversion detection Measure kynurenine concentration (e.g., spectrophotometrically at 480 nm after reaction with Ehrlich's reagent) kynurenine_conversion->detection data_analysis Analyze data to determine IC50 values detection->data_analysis end End data_analysis->end

A generalized workflow for an in vitro IDO1 inhibition assay.
In Vivo Tumor Models

To evaluate the anti-tumor efficacy of this compound, syngeneic mouse tumor models are often employed.

  • Cell Implantation: Tumor cells (e.g., CT26 colon carcinoma) are implanted subcutaneously into immunocompetent mice (e.g., BALB/c).[13]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, at which point mice are randomized into treatment and control groups.[13]

  • Treatment Administration: this compound is administered orally, often as a single agent or in combination with other immunotherapies like anti-PD-L1 antibodies.[2][6]

  • Monitoring: Tumor volume and body weight are monitored regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors and plasma may be collected for pharmacodynamic analysis, such as measuring kynurenine levels.[2]

Clinical Trial Protocol (Phase 1 - NCT02764151)

The first-in-human study of this compound was a Phase 1, open-label, multicenter, dose-escalation study in patients with recurrent malignant glioma.[7][11]

  • Primary Objectives: To determine the safety, tolerability, MTD, and recommended Phase 2 dose (RP2D) of this compound.[4][7]

  • Secondary Objectives: To evaluate the pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity.[4][7]

  • Methodology: Patients received escalating oral doses of this compound.[11] Safety and tolerability were monitored continuously, and pharmacokinetic and pharmacodynamic samples were collected at specified time points.[4]

Conclusion

This compound, through its active enantiomer PF-06840002, is a selective inhibitor of IDO1 with a clear mechanism of action aimed at reversing tumor-induced immunosuppression. Preclinical studies have demonstrated its anti-tumor activity, particularly in combination with immune checkpoint inhibitors. The initial clinical data in patients with malignant glioma have shown that this compound is generally well-tolerated and exhibits pharmacodynamic effects with some evidence of clinical benefit. Further investigation is warranted to fully elucidate the therapeutic potential of this compound in various oncology indications.

References

Methodological & Application

PF-06840003 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06840003, also known as EOS200271, is a potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] IDO1 is a key metabolic enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[4][5][6] In the context of oncology, the upregulation of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[4][7] This creates a tolerogenic environment that allows cancer cells to evade immune surveillance.[1][7] By inhibiting IDO1, this compound aims to restore anti-tumor immunity by increasing tryptophan levels and reducing kynurenine production, thereby promoting the activity of effector T cells and other immune cells.[1][3][8]

This compound is an orally bioavailable small molecule that has demonstrated anti-tumor activity in preclinical models, particularly when used in combination with immune checkpoint inhibitors.[1] It is a valuable tool for researchers studying cancer immunology and developing novel therapeutic strategies.

Physicochemical Properties

PropertyValueReference
Alternate Names EOS200271[2][3]
Molecular Formula C₁₂H₉FN₂O₂[2][9]
Molecular Weight 232.21 g/mol [2][9]
CAS Number 198474-05-4[2][9]
Appearance Light yellow to yellow solid[9]

Solubility Data

The solubility of this compound in various solvents is a critical factor for its use in in vitro and in vivo experiments. Below is a summary of its solubility in common laboratory solvents. It is highly recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can significantly impact solubility.[9][10] For aqueous-based assays, it is advisable to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.

SolventSolubilityConcentration (mM)NotesReference
DMSO ≥ 100 mg/mL430.64Use newly opened, anhydrous DMSO.[9]
60 mg/mL258.39Sonication is recommended.[11][12]
46 mg/mL198.09Use fresh DMSO as moisture can reduce solubility.[10]
at least 25 mg/mL107.66[2]
Ethanol 6 mg/mL25.84[10]
Water Insoluble-[10]
PBS (pH 7.2) Sparingly soluble-Recommended to first dissolve in a primary solvent like DMSO or ethanol before diluting in PBS.[13]
In Vivo Formulations

For animal studies, this compound can be formulated in various vehicles. The following are examples of successful formulations. It is crucial to add the solvents sequentially and ensure the solution is clear before adding the next solvent. Sonication and gentle heating can aid in dissolution.

FormulationSolubilityConcentration (mM)Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL10.77[9]
2 mg/mL8.61[11]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL10.77[9]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL10.77[9]
5% DMSO, 95% Corn Oil0.600 mg/mL2.58[10]

Signaling Pathway

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Cell IDO1-Expressing Cell cluster_Immune Immune Response Tumor Cells Tumor Cells IDO1 IDO1 Tumor Cells->IDO1 APCs Antigen-Presenting Cells (APCs) APCs->IDO1 IFN-gamma IFN-γ IFN-gamma->IDO1 Upregulates Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO1 catalysis T-Cell_Proliferation Proliferation & Activation Tryptophan->T-Cell_Proliferation Required for T-Cell_Anergy Anergy & Apoptosis Kynurenine->T-Cell_Anergy Induces Treg_Activation Activation & Proliferation Kynurenine->Treg_Activation Promotes This compound This compound This compound->IDO1 Inhibits T-Cell Effector T-Cell Treg Regulatory T-Cell (Treg) Treg->T-Cell Suppresses T-Cell_Proliferation->T-Cell Leads to T-Cell_Anergy->T-Cell Suppresses Treg_Activation->Treg Leads to

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in cell culture media or for the preparation of in vivo formulations.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 4.3064 mL of DMSO to 1 mg of this compound).[9]

  • Vortex the solution thoroughly to dissolve the compound.

  • If necessary, use a sonicator or gentle warming to aid dissolution.[9][11]

  • Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C. Solutions in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to 2 years.[2][9]

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex/Sonicate to Dissolve B->C D Aliquot into Single-Use Tubes C->D E Store at -20°C or -80°C D->E

In Vitro Cellular Assay for IDO1 Activity (HeLa Cell Model)

Objective: To determine the inhibitory activity of this compound on IDO1 in a cellular context. This protocol is adapted from methods used to characterize IDO1 inhibitors.[10]

Materials:

  • HeLa cells

  • Complete growth medium (e.g., EMEM with 10% FBS)

  • Reduced serum medium (e.g., EMEM with 2% FBS)

  • Recombinant human interferon-gamma (rhIFNγ)

  • This compound stock solution in DMSO

  • 96-well cell culture plates

  • 30% Trichloroacetic acid (TCA)

  • 2% 4-(dimethylamino)benzaldehyde (pDMAB) in acetic acid

  • Plate reader capable of measuring absorbance at 492 nm

Protocol:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 20,000 cells per well in 200 µL of complete growth medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell adherence.[10]

  • IDO1 Induction: The next day, aspirate the growth medium and replace it with 200 µL of reduced serum medium containing 100 ng/mL of rhIFNγ to induce IDO1 expression. Incubate for 48 hours.[10]

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution. After the 48-hour induction, remove the rhIFNγ-containing medium and add the diluted compounds to the cells. Incubate for 16-24 hours.[10]

  • Kynurenine Measurement:

    • After the treatment incubation, transfer 100 µL of the cell supernatant to a new 96-well plate.[10]

    • Add 30 µL of 30% TCA to each well to precipitate proteins. Centrifuge the plate at 3000 rpm for 10 minutes.[10]

    • Transfer 100 µL of the supernatant to another fresh 96-well plate.[10]

    • Add 100 µL of 2% pDMAB in acetic acid to each well to derivatize the kynurenine.[10]

  • Data Acquisition: Read the absorbance at 492 nm on a plate reader.[10] The absorbance is proportional to the amount of kynurenine produced.

  • Data Analysis: Calculate the IC₅₀ value for this compound by plotting the percentage of inhibition of kynurenine production against the log of the compound concentration.

HeLa_Assay_Workflow A Seed HeLa Cells in 96-well Plate B Induce IDO1 with IFN-γ (48h) A->B C Treat with this compound (16-24h) B->C D Collect Supernatant C->D E Precipitate Proteins with TCA D->E F Derivatize Kynurenine with pDMAB E->F G Read Absorbance at 492 nm F->G H Calculate IC50 G->H

Storage and Stability

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[9]

  • In Solvent: Store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.[9] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Safety Precautions

This compound is for research use only and should not be used in humans or for veterinary purposes.[3] Handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed information.

References

PF-06840003: Application Notes and Protocols for Stock Solution Preparation and In Vitro Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06840003, also known as EOS200271, is a potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a key metabolic enzyme that plays a critical role in immune suppression, particularly within the tumor microenvironment. By catalyzing the degradation of the essential amino acid tryptophan, IDO1 creates a local environment that is hostile to immune effector cells, thereby allowing tumor cells to evade immune surveillance.[3][4] this compound has been shown to reverse this immunosuppressive effect and has demonstrated anti-tumor activity in preclinical models, both as a monotherapy and in combination with immune checkpoint inhibitors.[1] These application notes provide detailed protocols for the preparation and storage of this compound stock solutions, as well as a general methodology for its application in cell-based assays.

Data Presentation

This compound Properties
PropertyValueReference
Molecular FormulaC₁₂H₉FN₂O₂MedChemExpress
Molecular Weight232.21 g/mol MedChemExpress
CAS Number198474-05-4MedChemExpress
Solubility Data
SolventConcentrationNotes
DMSO≥ 100 mg/mL (≥ 430.64 mM)Use freshly opened DMSO as it is hygroscopic.[5]
DMSO46 mg/mL (198.09 mM)Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[6]
DMSO60 mg/mL (258.39 mM)Sonication is recommended.[4][7]
Ethanol6 mg/mL[6]
In Vivo Formulation Solubility
FormulationConcentrationNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (10.77 mM)Clear solution.[5]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (10.77 mM)Clear solution.[5]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (10.77 mM)Clear solution.[5]
Storage and Stability
FormStorage TemperatureStability
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C2 years[5]
In Solvent-20°C1 year[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/freshly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.32 mg of this compound (Molecular Weight = 232.21 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, sonication in a water bath for 5-10 minutes can be used to facilitate the process.[4] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[5]

G cluster_prep Preparation cluster_storage Storage weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso Calculate volume based on desired concentration dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Volumes dissolve->aliquot Ensure complete dissolution store 5. Store at -80°C or -20°C aliquot->store

Protocol 2: General Protocol for In Vitro IDO1 Inhibition Assay using HeLa Cells

This protocol provides a general framework for assessing the inhibitory activity of this compound on IDO1 in a cell-based assay using the HeLa human cervical cancer cell line. This assay measures the production of kynurenine, the downstream product of IDO1 activity.

Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Recombinant human interferon-gamma (IFNγ)

  • This compound stock solution (prepared as in Protocol 1)

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA) solution

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • Plate reader capable of measuring absorbance at 480-492 nm

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • IDO1 Induction: The following day, replace the medium with fresh medium containing 100 ng/mL of IFNγ to induce the expression of IDO1. Incubate for 48 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. After the 48-hour induction period, remove the IFNγ-containing medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). Incubate for 16-24 hours.

  • Kynurenine Measurement: a. After the treatment incubation, carefully collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. b. To precipitate proteins, add 30 µL of 30% TCA to each well containing the supernatant. Incubate for 10 minutes at room temperature and then centrifuge the plate at 3000 rpm for 10 minutes. c. Transfer 50-100 µL of the clear supernatant to a fresh flat-bottom 96-well plate. d. Add an equal volume of Ehrlich's reagent to each well. A yellow color will develop in the presence of kynurenine. e. Incubate for 10-20 minutes at room temperature. f. Measure the absorbance at 480-492 nm using a microplate reader.

  • Data Analysis: The absorbance values are directly proportional to the amount of kynurenine produced. The percentage of IDO1 inhibition can be calculated for each concentration of this compound relative to the vehicle control. An IC₅₀ value can then be determined by plotting the percent inhibition against the log of the inhibitor concentration.

Signaling Pathway

G cluster_pathway Normal Pathway cluster_inhibition Inhibition cluster_outcome Cellular Outcome Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalyzes TCell T-Cell Proliferation & Activation Kynurenine->TCell Suppresses PF06840003 This compound PF06840003->IDO1 Inhibits PF06840003->TCell Restores

References

Application Notes and Protocols for In Vivo Formulation of PF-06840003 with PEG300

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06840003 is an investigational small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion.[1][2] As a key target in immuno-oncology, robust and reproducible preclinical in vivo studies are critical to evaluating the therapeutic potential of this compound. A significant challenge in these studies is the compound's poor aqueous solubility, necessitating a carefully designed formulation to ensure adequate bioavailability for oral administration. This document provides detailed application notes and protocols for the formulation of this compound using Polyethylene Glycol 300 (PEG300) as a key vehicle component, a common strategy for enhancing the solubility of hydrophobic drug candidates.

This compound, also known as EOS200271, is a potent and selective IDO1 inhibitor.[3][4] By blocking IDO1, this compound prevents the degradation of tryptophan into kynurenine, a metabolite that suppresses the proliferation and activation of immune cells such as T lymphocytes.[2][5] The inhibition of IDO1 is expected to restore anti-tumor immune responses.[1][2] Preclinical studies have demonstrated that this compound can reduce intratumoral kynurenine levels by over 80% in mice and inhibit tumor growth, both as a monotherapy and in combination with immune checkpoint inhibitors.[6][7][8] The compound is orally bioavailable and has shown favorable pharmacokinetic properties in preclinical species.[6][9]

Data Presentation

Physicochemical and Pharmacokinetic Properties of this compound
PropertyValueReference
Molecular Formula C₁₂H₉FN₂O₂[9]
Molecular Weight 232.21 g/mol [9]
CAS Number 198474-05-4[9]
Solubility Soluble in DMSO (up to 60 mg/mL)[10]
In Vitro IC₅₀ (hIDO1) 0.41 µM[9][10]
Oral Bioavailability (Mouse) 59%[9]
Oral Bioavailability (Rat) 94%[9]
Predicted Human Half-life 16-19 hours[6][9]
Recommended In Vivo Formulation Composition
ComponentPercentage (v/v)Purpose
DMSO 10%Primary solvent to initially dissolve this compound
PEG300 40%Co-solvent and vehicle to maintain solubility
Tween 80 5%Surfactant to improve stability and prevent precipitation
Saline (0.9% NaCl) 45%Aqueous base to bring the formulation to the final volume

This formulation is a widely cited starting point. Optimization may be required based on the desired final concentration and stability.

Experimental Protocols

Protocol 1: Preparation of a 2 mg/mL this compound Formulation in PEG300 Vehicle for Oral Gavage

This protocol details the preparation of a 10 mL stock solution of this compound at a concentration of 2 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), research grade

  • Polyethylene Glycol 300 (PEG300), research grade

  • Tween 80, research grade

  • Sterile 0.9% saline solution

  • Sterile conical tubes (15 mL and 50 mL)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh 20 mg of this compound powder and place it into a sterile 15 mL conical tube.

  • Initial Dissolution in DMSO: Add 1 mL of DMSO to the conical tube containing the this compound powder. Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear.

  • Addition of PEG300: To the DMSO solution, add 4 mL of PEG300. Vortex the mixture for another 1-2 minutes to ensure homogeneity.

  • Addition of Surfactant: Add 0.5 mL of Tween 80 to the mixture. Vortex again for 1 minute. The solution should remain clear.

  • Final Dilution with Saline: In a sequential manner, slowly add 4.5 mL of sterile 0.9% saline to the mixture. It is crucial to add the saline dropwise while continuously vortexing to prevent precipitation of the compound.

  • Final Homogenization: Once all the saline has been added, continue to vortex the final formulation for an additional 2-3 minutes to ensure a uniform and clear solution. If any precipitation is observed, gentle warming in a water bath (37°C) or sonication may be used to aid dissolution.[11]

  • Storage and Use: This formulation is recommended to be prepared fresh before each use. If short-term storage is necessary, store at 2-8°C and protect from light. Before administration, allow the solution to return to room temperature and vortex briefly to ensure homogeneity.

Mandatory Visualizations

Signaling Pathway of IDO1 Inhibition

IDO1_Inhibition_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalyzes ImmuneActivation Immune Activation (T-cell proliferation & activation) IDO1->ImmuneActivation PF06840003 This compound PF06840003->IDO1 Inhibits ImmuneSuppression Immune Suppression (T-cell anergy, Treg activation) Kynurenine->ImmuneSuppression

Caption: Mechanism of action of this compound in inhibiting the IDO1 pathway.

Experimental Workflow for Formulation Preparation

Formulation_Workflow start Start weigh 1. Weigh 20 mg This compound start->weigh add_dmso 2. Add 1 mL DMSO & Vortex weigh->add_dmso add_peg300 3. Add 4 mL PEG300 & Vortex add_dmso->add_peg300 add_tween 4. Add 0.5 mL Tween 80 & Vortex add_peg300->add_tween add_saline 5. Add 4.5 mL Saline (dropwise) & Vortex add_tween->add_saline final_mix 6. Final Homogenization add_saline->final_mix storage Store at 2-8°C or Use Immediately final_mix->storage end End storage->end

Caption: Step-by-step workflow for preparing the this compound formulation.

Logical Relationship of Formulation Components

Formulation_Components PF06840003 This compound (Poorly Soluble API) DMSO DMSO (Primary Solvent) PF06840003->DMSO dissolves in FinalFormulation Homogeneous Formulation for In Vivo Dosing PEG300 PEG300 (Co-solvent/Vehicle) DMSO->PEG300 miscible with DMSO->FinalFormulation Tween80 Tween 80 (Surfactant) PEG300->Tween80 stabilized by PEG300->FinalFormulation Saline Saline (Aqueous Base) Tween80->Saline dispersible in Tween80->FinalFormulation Saline->FinalFormulation

Caption: Interrelationship of the components in the this compound formulation.

References

Application Notes and Protocols for Oral Gavage of PF-06840003 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06840003 is a potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a key immune-regulatory enzyme that plays a critical role in tumor immune evasion by catalyzing the degradation of the essential amino acid tryptophan.[2] This degradation leads to the suppression of T-cell function and the promotion of an immunosuppressive tumor microenvironment. As an orally bioavailable small molecule, this compound has demonstrated significant anti-tumor activity in preclinical syngeneic mouse models, both as a monotherapy and in combination with immune checkpoint inhibitors.[3][4][5][6] These application notes provide a detailed protocol for the preparation and oral administration of this compound to mice for in vivo studies.

Mechanism of Action: IDO1 Inhibition

IDO1 is a cytosolic enzyme that initiates the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism. By inhibiting IDO1, this compound blocks the conversion of tryptophan to kynurenine. This leads to a decrease in the immunosuppressive kynurenine metabolites and an increase in local tryptophan levels, which in turn helps to restore T-cell proliferation and activation, thereby enhancing the anti-tumor immune response.[2]

Signaling Pathway

IDO1_Pathway cluster_tumor_cell Tumor Microenvironment cluster_t_cell T-Cell Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Metabolized by T-Cell Proliferation & Activation T-Cell Proliferation & Activation Tryptophan->T-Cell Proliferation & Activation Promotes Kynurenine Kynurenine IDO1->Kynurenine Produces T-Cell Anergy/Apoptosis T-Cell Anergy/Apoptosis Kynurenine->T-Cell Anergy/Apoptosis Induces This compound This compound This compound->IDO1 Inhibits

Caption: IDO1 Pathway Inhibition by this compound.

Experimental Protocols

Formulation of this compound for Oral Gavage

A suggested formulation for preparing this compound for oral administration in mice is as follows. It is recommended to first dissolve this compound in DMSO and then dilute it with an aqueous buffer.[1] For a similar IDO1 inhibitor, a suspension of 0.5% gelatin and 5% mannitol in water has been utilized for oral gavage in mice.[7]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Preparation of Dosing Solution (Example for a 10 mg/mL stock):

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add a small volume of DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.

  • Vortex the solution until the powder is fully dissolved. Gentle warming or sonication may be used to aid dissolution.

  • For the final dosing solution, dilute the stock solution with a sterile aqueous buffer, such as PBS, to the desired final concentration. Ensure the final concentration of DMSO is kept to a minimum (typically <10%) to avoid toxicity in animals.

  • Prepare the dosing solution fresh on the day of administration.

Oral Gavage Protocol for Mice

This protocol provides a standard procedure for administering this compound to mice via oral gavage. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized gavage needles (18-20 gauge, with a ball-tip)

  • Syringes (1 mL or appropriate size for the dosing volume)

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Weigh the mouse to accurately calculate the required dosing volume.

    • Gently restrain the mouse by the scruff of the neck to immobilize the head and body. Ensure the restraint does not impede breathing.

  • Gavage Needle Insertion:

    • Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark the needle at the level of the mouse's nose.

    • With the mouse held in an upright position, gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle.

  • Administration of this compound:

    • Once the needle is correctly positioned in the esophagus (up to the pre-measured mark), slowly depress the syringe plunger to deliver the dosing solution.

    • The typical dosing volume for mice is 5-10 mL/kg body weight.

  • Post-Administration Monitoring:

    • After administration, gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 15-30 minutes.

    • Continue to monitor the animals daily for the duration of the study.

Data Presentation

Pharmacokinetic Parameters of this compound in Mice

Preclinical studies have demonstrated the oral bioavailability of this compound in mice. The compound has shown efficacy in reducing intratumoral kynurenine levels by over 80% in syngeneic tumor models.[3][5]

ParameterValueSpecies/ModelReference
Route of Administration Oral GavageMice
Observed Effect >80% reduction in intratumoral kynurenineSyngeneic mouse tumor models[5]
Predicted Half-life (t1/2) 16-19 hours (in humans)Human (predicted)
Dosing Regimen in Preclinical Mouse Models

This compound has been evaluated in various preclinical mouse cancer models, including the GL261 murine glioma model.[8]

Tumor ModelDosing ScheduleRouteEfficacyReference
Syngeneic Tumor ModelsNot specifiedOralInhibition of tumor growth[3][5]
GL261 Murine GliomaNot specifiedOralSynergistic effect with PD-1/PD-L1 blockade[8]

Experimental Workflow

experimental_workflow cluster_prep Preparation Animal Acclimatization Animal Acclimatization Tumor Implantation Tumor Implantation Animal Acclimatization->Tumor Implantation Randomization Randomization Tumor Implantation->Randomization Treatment Group (Vehicle) Treatment Group (Vehicle) Randomization->Treatment Group (Vehicle) Treatment Group (this compound) Treatment Group (this compound) Randomization->Treatment Group (this compound) Oral Gavage Oral Gavage Treatment Group (Vehicle)->Oral Gavage Treatment Group (this compound)->Oral Gavage Monitor Tumor Growth & Animal Health Monitor Tumor Growth & Animal Health Oral Gavage->Monitor Tumor Growth & Animal Health Pharmacodynamic/Efficacy Analysis Pharmacodynamic/Efficacy Analysis Monitor Tumor Growth & Animal Health->Pharmacodynamic/Efficacy Analysis This compound Formulation This compound Formulation This compound Formulation->Treatment Group (this compound)

Caption: General Experimental Workflow for In Vivo Efficacy Studies.

References

Application Notes and Protocols for PF-06840003: An In Vitro Cell-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06840003 is an investigational small molecule that acts as a highly selective, orally active, and brain-penetrant inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is an immunosuppressive enzyme that is often overexpressed in various cancers.[1] The enzyme facilitates tumor immune evasion by catabolizing the essential amino acid tryptophan into kynurenine.[3][4] This depletion of tryptophan and accumulation of kynurenine suppresses the proliferation and activation of immune cells, such as T lymphocytes, and promotes the activity of regulatory T cells (Tregs), which further dampens the anti-tumor immune response.[3][5]

This compound works by targeting and binding to IDO1, thereby inhibiting its enzymatic activity. This leads to a restoration of tryptophan levels and a reduction in kynurenine within the tumor microenvironment, which in turn can restore the function of various immune cells and aid in tumor surveillance.[1] Preclinical studies have shown that this compound can reverse IDO1-induced T-cell anergy in vitro and inhibit tumor growth in combination with immune checkpoint inhibitors in vivo.[6]

This document provides a detailed protocol for an in vitro cell-based assay to evaluate the potency of this compound in inhibiting IDO1 activity in a human cell line.

Data Presentation

The inhibitory activity of this compound has been quantified across different species and in various cell-based assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Target/Assay SystemIC50 (µM)
Human IDO1 (hIDO-1)0.41
Dog IDO1 (dIDO-1)0.59
Mouse IDO1 (mIDO-1)1.5
HeLa Cell Assay1.8
LPS/IFNγ-stimulated THP-1 Cells                        1.7

Data sourced from MedChemExpress technical documents.[2]

Signaling Pathway

The signaling pathway targeted by this compound is the tryptophan catabolism pathway mediated by IDO1. In cancer, inflammatory signals such as interferon-gamma (IFNγ) upregulate IDO1 expression in tumor and immune cells. IDO1 then converts tryptophan to kynurenine. Kynurenine acts as a signaling molecule that contributes to an immunosuppressive tumor microenvironment by promoting T-cell anergy and apoptosis while enhancing the function of regulatory T-cells. This compound blocks the enzymatic activity of IDO1, leading to a decrease in kynurenine production and a subsequent restoration of anti-tumor immune responses.

cluster_0 Tumor Microenvironment cluster_1 Immune Response Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate TCell T-Cell Activation & Proliferation Tryptophan->TCell Required for Kynurenine Kynurenine ImmuneSuppression Immune Suppression Kynurenine->ImmuneSuppression Promotes IDO1->Kynurenine Catalyzes PF06840003 This compound PF06840003->IDO1 Inhibits ImmuneSuppression->TCell Inhibits A 1. Seed HeLa Cells (96-well plate) B 2. Incubate (24 hours) A->B C 3. Add this compound (serial dilutions) B->C D 4. Add IFNγ (to induce IDO1) C->D E 5. Incubate (48-72 hours) D->E F 6. Collect Supernatant E->F G 7. Measure Kynurenine (e.g., HPLC-MS/MS) F->G H 8. Data Analysis (IC50 determination) G->H

References

Application Notes and Protocols for PF-06840003 in HeLa and THP-1 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06840003 is an investigational small molecule that acts as a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[3] In the context of oncology, the upregulation of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[3][4] This enzymatic activity results in the suppression of effector T-cell function and the promotion of regulatory T-cell (Treg) activity, thereby enabling tumors to evade immune surveillance.[1][3] By inhibiting IDO1, this compound aims to restore anti-tumor immunity.[1]

This document provides detailed application notes and protocols for the use of this compound in two common human cell lines: HeLa, a cervical cancer cell line known to express IDO1 upon stimulation, and THP-1, a human monocytic cell line that can be differentiated into macrophage-like cells and stimulated to mimic inflammatory conditions where IDO1 is active.

Data Presentation

The following table summarizes the reported in vitro activity of this compound in HeLa and THP-1 cell lines.

Cell LineAssay ConditionsParameterValue (µM)Reference
HeLaIFN-γ stimulatedIC501.8[2]
THP-1LPS/IFN-γ stimulatedIC501.7[2]

Signaling Pathway

The inhibitory action of this compound on the IDO1 signaling pathway is depicted below. Inflammatory signals, such as Interferon-gamma (IFN-γ), upregulate the expression of IDO1. IDO1 then converts tryptophan to kynurenine, leading to T-cell suppression and immune tolerance. This compound directly blocks the enzymatic activity of IDO1, thereby preventing kynurenine production and restoring T-cell-mediated anti-tumor immunity.

IDO1_Pathway cluster_cell Tumor Cell / APC cluster_immune Immune Response IFN-gamma IFN-gamma IDO1_Gene IDO1 Gene Transcription IFN-gamma->IDO1_Gene Upregulates IDO1_Protein IDO1 Enzyme IDO1_Gene->IDO1_Protein Translates Kynurenine Kynurenine IDO1_Protein->Kynurenine Catalyzes T-Cell_Suppression T-Cell Suppression Immune Tolerance Tryptophan Tryptophan Tryptophan->IDO1_Protein Kynurenine->T-Cell_Suppression This compound This compound This compound->IDO1_Protein Inhibits Anti-Tumor_Immunity Anti-Tumor Immunity This compound->Anti-Tumor_Immunity Promotes

Caption: IDO1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols are designed to guide researchers in studying the effects of this compound.

General Experimental Workflow

The general workflow for evaluating this compound in either HeLa or THP-1 cells involves cell culture, stimulation to induce IDO1 expression, treatment with the compound, and subsequent analysis of IDO1 activity and downstream cellular effects.

Experimental_Workflow start Start cell_culture Cell Culture (HeLa or THP-1) start->cell_culture stimulation Stimulation to Induce IDO1 (IFN-γ for HeLa) (PMA, then LPS/IFN-γ for THP-1) cell_culture->stimulation treatment Treatment with this compound (Dose-Response) stimulation->treatment analysis Analysis treatment->analysis kynurenine_assay IDO1 Activity Assay (Kynurenine Measurement) analysis->kynurenine_assay viability_assay Cell Viability Assay (e.g., MTT, CTG) analysis->viability_assay gene_expression Gene Expression Analysis (qPCR) analysis->gene_expression protein_expression Protein Expression Analysis (Western Blot) analysis->protein_expression end End kynurenine_assay->end viability_assay->end gene_expression->end protein_expression->end

Caption: General workflow for testing this compound in cell lines.

Protocol 1: IDO1 Activity Assay in HeLa Cells

This protocol details how to measure the inhibitory effect of this compound on IDO1 activity in IFN-γ-stimulated HeLa cells by quantifying kynurenine production.

Materials:

  • HeLa cells (ATCC® CCL-2™)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant Human IFN-γ

  • This compound (dissolved in DMSO)

  • L-Tryptophan

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO2.

  • Stimulation and Treatment:

    • Prepare treatment media containing 100 ng/mL IFN-γ and the desired concentrations of this compound (e.g., a serial dilution from 100 µM to 0.01 µM). Include a vehicle control (DMSO) and a no-IFN-γ control.

    • Aspirate the old media from the cells and add 200 µL of the treatment media to each well.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Kynurenine Measurement:

    • Transfer 140 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 10 µL of 6.1 N TCA to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate.

    • Transfer 100 µL of the supernatant to a new 96-well plate.

    • Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader. Create a standard curve using known concentrations of L-kynurenine to determine the kynurenine concentration in the samples.

  • Data Analysis: Calculate the percent inhibition of IDO1 activity for each concentration of this compound relative to the IFN-γ-stimulated, vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: IDO1 Activity Assay in THP-1 Derived Macrophages

This protocol describes the differentiation of THP-1 monocytes into macrophages, stimulation to induce IDO1, and subsequent measurement of IDO1 inhibition by this compound.

Materials:

  • THP-1 cells (ATCC® TIB-202™)

  • RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol

  • Phorbol 12-myristate 13-acetate (PMA)

  • Recombinant Human IFN-γ

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Materials for kynurenine measurement (as in Protocol 1)

  • 24-well cell culture plates

Procedure:

  • Differentiation of THP-1 Cells:

    • Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well in complete RPMI-1640 medium.

    • Add PMA to a final concentration of 100 ng/mL.

    • Incubate for 48-72 hours at 37°C, 5% CO2. The cells will become adherent and adopt a macrophage-like morphology.

    • Aspirate the PMA-containing medium and wash the cells gently with PBS. Add fresh, PMA-free complete medium and rest the cells for 24 hours.

  • Stimulation and Treatment:

    • Prepare stimulation/treatment medium containing 20 ng/mL IFN-γ, 100 ng/mL LPS, and the desired concentrations of this compound.

    • Aspirate the medium from the differentiated THP-1 cells and add 500 µL of the stimulation/treatment medium to each well.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Kynurenine Measurement and Data Analysis: Follow steps 4-6 from Protocol 1 to measure kynurenine in the supernatant and determine the IC50 of this compound.

Protocol 3: Cell Viability Assay

This protocol uses a standard MTT assay to assess the cytotoxicity of this compound on HeLa or differentiated THP-1 cells.

Materials:

  • Treated cells in a 96-well plate (from parallel experiments to IDO1 assays)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

Procedure:

  • MTT Addition: After the treatment period with this compound, add 20 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, 5% CO2, allowing viable cells to form formazan crystals.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Protocol 4: Gene Expression Analysis by RT-qPCR

This protocol is for measuring changes in the expression of IDO1 and other target genes in response to this compound treatment.

Materials:

  • Treated cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., IDO1, NOS2) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Lysis and RNA Extraction: After treatment, wash cells with PBS and lyse them directly in the culture plate. Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions using a suitable master mix, cDNA template, and gene-specific primers.

    • Run the qPCR program with appropriate cycling conditions.

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and relative to the vehicle-treated control.

Protocol 5: Western Blot Analysis

This protocol is for detecting the protein levels of IDO1 and downstream signaling molecules.

Materials:

  • Treated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-IDO1, anti-phospho-STAT1, anti-STAT1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply a chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Data Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.

References

Application Notes and Protocols for PF-06840003 Administration in Syngeneic Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06840003 is a potent and selective small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in tumor-mediated immune suppression.[1][2] IDO1 is overexpressed in a wide range of cancers and contributes to an immunosuppressive tumor microenvironment by catalyzing the degradation of the essential amino acid tryptophan into kynurenine.[1][2] This depletion of tryptophan and accumulation of kynurenine leads to the inhibition of effector T cell and natural killer (NK) cell function, and the promotion of regulatory T cell (Treg) activity, thereby allowing tumor cells to evade immune surveillance.[1][2]

This compound, also known as EOS200271, is an orally bioavailable inhibitor that has demonstrated anti-tumor activity in multiple preclinical syngeneic tumor models, particularly when used in combination with immune checkpoint inhibitors.[1][3] These application notes provide a comprehensive overview of the administration of this compound in syngeneic mouse models, including detailed experimental protocols and quantitative data from preclinical studies.

Mechanism of Action of this compound

This compound targets and binds to the IDO1 enzyme, inhibiting its catalytic activity.[1][2] This leads to a decrease in the conversion of tryptophan to kynurenine within the tumor microenvironment. The restoration of local tryptophan levels and the reduction of immunosuppressive kynurenine result in the reversal of T cell anergy and the enhancement of anti-tumor immune responses.[3] Specifically, the inhibition of IDO1 by this compound is thought to:

  • Increase the proliferation and activation of immune cells, including dendritic cells (DCs), NK cells, and T lymphocytes.[2]

  • Reduce the number of tumor-associated Tregs.[1]

  • Restore immune surveillance of tumors, potentially leading to the elimination of IDO1-expressing tumor cells.[1]

The signaling pathway affected by this compound is depicted in the following diagram:

IDO1_Signaling_Pathway IDO1 Signaling Pathway and Inhibition by this compound cluster_tumor_cell Tumor Cell / APC cluster_t_cell T Cell IDO1 IDO1 Kynurenine Kynurenine IDO1->Kynurenine Catalysis Tryptophan_Depletion Tryptophan Depletion IDO1->Tryptophan_Depletion Tryptophan Tryptophan Tryptophan->IDO1 Substrate T_Cell_Proliferation T Cell Proliferation/ Activation Tryptophan->T_Cell_Proliferation Treg_Activation Treg Activation Kynurenine->Treg_Activation T_Cell_Anergy T Cell Anergy/ Apoptosis T_Cell_Anergy->T_Cell_Proliferation Treg_Activation->T_Cell_Proliferation PF06840003 This compound PF06840003->IDO1 Inhibition Tryptophan_Depletion->T_Cell_Anergy

Mechanism of IDO1 inhibition by this compound.

Data Presentation: In Vivo Efficacy in Syngeneic Models

The following tables summarize the quantitative data from preclinical studies of this compound in commonly used syngeneic mouse models. The data has been extracted and compiled from published research.[3]

Table 1: Efficacy of this compound in the CT26 Syngeneic Colon Carcinoma Model

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)
VehicleN/A~1500N/A
This compound200 mg/kg, b.i.d., p.o.~1000~33%
Anti-PD-L110 mg/kg, i.p., Q3D~800~47%
This compound + Anti-PD-L1200 mg/kg, b.i.d., p.o. + 10 mg/kg, i.p., Q3D~300~80%

Data are approximate values estimated from graphical representations in Gomes et al., Mol Cancer Ther, 2018.

Table 2: Efficacy of this compound in the MC38 Syngeneic Colon Adenocarcinoma Model

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day YTumor Growth Inhibition (%)
VehicleN/A~2000N/A
This compound200 mg/kg, b.i.d., p.o.~1500~25%
Anti-PD-L110 mg/kg, i.p., Q3D~1200~40%
This compound + Anti-PD-L1200 mg/kg, b.i.d., p.o. + 10 mg/kg, i.p., Q3D~500~75%

Data are approximate values estimated from graphical representations in Gomes et al., Mol Cancer Ther, 2018.

Table 3: Pharmacodynamic Effect of this compound on Intratumoral Kynurenine Levels

Syngeneic ModelTreatmentIntratumoral Kynurenine Reduction
CT26This compound (200 mg/kg, b.i.d., p.o.)>80%
MC38This compound (200 mg/kg, b.i.d., p.o.)>80%

Data reported in Gomes et al., Mol Cancer Ther, 2018.[3]

Experimental Protocols

The following are detailed protocols for the administration of this compound in syngeneic tumor models. These protocols are based on established methodologies and findings from preclinical studies.

Protocol 1: Preparation of this compound for Oral Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO at a concentration of 60 mg/mL. Sonication may be required to fully dissolve the compound.

  • Vehicle Preparation:

    • Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

    • In a sterile tube, add the required volume of DMSO.

    • Add the PEG300 and Tween 80, and vortex thoroughly.

    • Add the saline and vortex again to ensure a homogenous solution.

  • Final Formulation:

    • For a final dosing solution of 20 mg/mL (to administer 200 mg/kg in a 10 mL/kg volume), dilute the this compound stock solution with the prepared vehicle.

    • For example, to prepare 1 mL of the final formulation, add 333.3 µL of the 60 mg/mL stock solution to 666.7 µL of the vehicle.

    • Vortex the final formulation thoroughly before each use. Sonication is recommended to ensure the compound is fully dissolved or in a fine suspension.

Protocol 2: In Vivo Efficacy Study in a CT26 Syngeneic Model

Materials and Animals:

  • Female BALB/c mice, 6-8 weeks old

  • CT26 colon carcinoma cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (optional)

  • Syringes and needles for tumor cell injection and oral gavage

  • Calipers for tumor measurement

  • This compound formulation (from Protocol 1)

  • Anti-mouse PD-L1 antibody (or appropriate isotype control)

Experimental Workflow:

experimental_workflow cluster_prep Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase cell_culture 1. CT26 Cell Culture cell_harvest 2. Cell Harvest & Counting cell_culture->cell_harvest cell_prep 3. Prepare Injection Suspension cell_harvest->cell_prep tumor_implant 4. Subcutaneous Tumor Implantation cell_prep->tumor_implant tumor_growth 5. Tumor Growth Monitoring tumor_implant->tumor_growth randomization 6. Randomization into Treatment Groups tumor_growth->randomization treatment 7. Treatment Administration (this compound & anti-PD-L1) randomization->treatment monitoring 8. Continued Tumor Measurement & Health Monitoring treatment->monitoring endpoint 9. Study Endpoint & Tissue Collection monitoring->endpoint data_analysis 10. Data Analysis endpoint->data_analysis

Experimental workflow for a syngeneic tumor model study.

Procedure:

  • Cell Culture:

    • Culture CT26 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

    • Ensure cells are in the logarithmic growth phase and have a viability of >95% before implantation.

  • Tumor Cell Implantation:

    • Harvest CT26 cells using trypsin-EDTA and wash with sterile PBS.

    • Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^6 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each BALB/c mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound, Anti-PD-L1, Combination).

  • Drug Administration:

    • This compound: Administer the prepared this compound formulation (or vehicle) orally (p.o.) twice daily (b.i.d.) at a dose of 200 mg/kg. The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).

    • Anti-PD-L1: Administer the anti-PD-L1 antibody (or isotype control) intraperitoneally (i.p.) at a dose of 10 mg/kg every three days (Q3D).

  • Efficacy and Pharmacodynamic Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study (or at specified time points), tumors and other tissues can be collected for pharmacodynamic analysis, such as measuring kynurenine and tryptophan levels by LC-MS/MS, or for immunological analysis by flow cytometry.

Conclusion

This compound is a promising IDO1 inhibitor with demonstrated preclinical efficacy in syngeneic tumor models. The provided protocols and data serve as a valuable resource for researchers designing and conducting in vivo studies to further evaluate the therapeutic potential of this compound. The combination of this compound with immune checkpoint inhibitors appears to be a particularly effective strategy to enhance anti-tumor immunity. Careful adherence to established protocols is crucial for obtaining reproducible and reliable results in preclinical cancer immunotherapy research.

References

Application Notes: Measuring the Effects of PF-06840003 on T-Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell proliferation is a cornerstone of the adaptive immune response and a critical process in the body's ability to fight cancer. However, tumor cells can create an immunosuppressive microenvironment to evade immune destruction.[1] One key mechanism of immune evasion is the upregulation of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is an intracellular enzyme that catabolizes the essential amino acid L-tryptophan into a series of metabolites, collectively known as kynurenines.[1] The resulting depletion of tryptophan and accumulation of kynurenine in the tumor microenvironment suppresses effector T-cell function, induces T-cell anergy (a state of non-responsiveness), and promotes the activity of regulatory T-cells (Tregs), ultimately halting the anti-tumor immune response.[1][2][3]

PF-06840003 is a highly selective, orally bioavailable inhibitor of the IDO1 enzyme.[1][4] By blocking the catalytic activity of IDO1, this compound aims to restore local tryptophan levels and reduce immunosuppressive kynurenine, thereby reversing T-cell anergy and promoting T-cell proliferation and effector function.[1][5] These application notes provide a detailed overview of the mechanism of action of this compound and present protocols for measuring its effects on T-cell proliferation in vitro.

Mechanism of Action: IDO1 Inhibition by this compound

The primary mechanism by which this compound restores T-cell function is through the direct inhibition of IDO1. In an immunosuppressive environment where IDO1 is active, tryptophan is depleted, and its catabolites, such as L-kynurenine, accumulate. Tryptophan starvation arrests T-cells in the mid-G1 phase of the cell cycle, while kynurenine can induce T-cell apoptosis and skew T-cell differentiation towards a regulatory phenotype.[6][7] this compound binds to IDO1, blocking this enzymatic process.[2] This action is expected to increase the bioavailability of tryptophan and decrease the concentration of kynurenine, lifting the suppressive constraints on T-cells and allowing them to proliferate and mount an effective immune response. Preclinical studies have shown that this compound can reverse IDO1-induced T-cell anergy in vitro and reduce intratumoral kynurenine levels in mice by over 80%.[1][5]

IDO1_Pathway Tryptophan L-Tryptophan (Essential for T-Cells) T_Cell_Proliferation T-Cell Proliferation & Activation Tryptophan->T_Cell_Proliferation Enables IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolized by Kynurenine L-Kynurenine (Immunosuppressive) T_Cell_Anergy T-Cell Anergy & Inhibited Proliferation Kynurenine->T_Cell_Anergy Induces IDO1->Kynurenine Produces PF06840003 This compound PF06840003->IDO1 Inhibits

Caption: Mechanism of this compound Action on the IDO1 Pathway.
Data Presentation: In Vitro Activity of this compound

Quantitative in vitro assays are essential for determining the potency of this compound. The half-maximal inhibitory concentration (IC50) is a key parameter that measures the concentration of the drug required to inhibit 50% of the IDO1 enzyme activity or its downstream effects, such as kynurenine production.

ParameterSystemTarget/Cell LineIC50 Value (μM)Reference
Enzyme Inhibition Recombinant Enzyme AssayHuman IDO1 (hIDO-1)0.41[4]
Dog IDO1 (dIDO-1)0.59[4]
Mouse IDO1 (mIDO-1)1.5[4]
Cellular Activity Kynurenine Production AssayIFN-γ Stimulated HeLa Cells1.8[4]
Kynurenine Production AssayLPS/IFN-γ Stimulated THP-1 Cells1.7[4]

This table summarizes the reported potency of this compound in biochemical and cellular assays. These values demonstrate target engagement and the functional inhibition of the IDO1 pathway in a cellular context, which is the basis for restoring T-cell proliferation.

Experimental Protocols

To assess the biological effect of this compound on T-cell function, a co-culture system is typically required to replicate the immunosuppressive tumor microenvironment. This can be achieved by co-culturing T-cells with IDO1-expressing cancer cells (e.g., IFN-γ-stimulated HeLa or SK-OV-3 cells) or by adding kynurenine to the culture medium. The following are detailed protocols for measuring the reversal of this suppression by this compound.

Protocol 1: T-Cell Proliferation by CFSE Dye Dilution (Flow Cytometry)

This method measures the number of cell divisions a T-cell undergoes by tracking the dilution of the fluorescent dye Carboxyfluorescein Succinimidyl Ester (CFSE).

A. Materials and Reagents

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human T-Cell Enrichment Cocktail or equivalent

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2-mercaptoethanol

  • CFSE (CellTrace™ CFSE Cell Proliferation Kit or equivalent)

  • Human T-Activator CD3/CD28 Dynabeads™ or plate-bound antibodies

  • IDO1-expressing cells (e.g., HeLa) and IFN-γ for stimulation

  • This compound (dissolved in DMSO, with serial dilutions prepared)

  • Fluorescently-conjugated antibodies for flow cytometry (e.g., Anti-CD4, Anti-CD8)

  • FACS buffer (PBS + 2% FBS)

  • 96-well U-bottom culture plates

B. Experimental Workflow Diagram

TCell_Workflow arrow arrow Start Isolate Human PBMCs (e.g., Ficoll-Paque) Label Label T-Cells with CFSE Dye Start->Label Setup Co-culture CFSE-labeled T-Cells with IDO1+ Tumor Cells Label->Setup Stimulate Add T-Cell Stimuli (e.g., anti-CD3/CD28) Setup->Stimulate Treat Add this compound (Dose Response) Stimulate->Treat Incubate Incubate for 3-5 Days at 37°C, 5% CO2 Treat->Incubate Stain Harvest and Stain Cells (e.g., anti-CD4, anti-CD8) Incubate->Stain Acquire Acquire on Flow Cytometer Stain->Acquire Analyze Analyze CFSE Dilution to Quantify Proliferation Acquire->Analyze

Caption: Experimental Workflow for the CFSE T-Cell Proliferation Assay.

C. Step-by-Step Procedure

  • Prepare IDO1-Expressing Cells: Seed HeLa cells in a 96-well plate. 24 hours prior to co-culture, stimulate them with IFN-γ to induce IDO1 expression.

  • Isolate and Label T-Cells: Isolate PBMCs from healthy donor blood using density gradient centrifugation. Enrich for T-cells if desired. Resuspend cells in PBS and label with CFSE according to the manufacturer's protocol. Quench the staining reaction with complete RPMI medium.

  • Set Up Co-culture: Wash the labeled T-cells and resuspend them at a concentration of 1x10^6 cells/mL. Remove the medium from the IFN-γ-stimulated HeLa cells and add the CFSE-labeled T-cells.

  • Stimulate and Treat: Add T-cell activators (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio). Immediately add serial dilutions of this compound. Include appropriate controls:

    • Unstimulated T-cells (negative control)

    • Stimulated T-cells without HeLa cells (positive proliferation control)

    • Stimulated T-cells with HeLa cells and vehicle (DMSO) (suppression control)

  • Incubate: Culture the plates for 3 to 5 days at 37°C in a humidified 5% CO2 incubator.

  • Stain and Acquire: Harvest the cells (non-adherent T-cells). Wash with FACS buffer. Stain with fluorescently-conjugated antibodies against T-cell surface markers (e.g., CD4, CD8) for 30 minutes on ice. Wash again and resuspend in FACS buffer. Acquire data on a flow cytometer, ensuring collection of at least 10,000 events in the lymphocyte gate.

  • Data Analysis: Gate on CD4+ or CD8+ T-cell populations. Analyze the CFSE histogram. Unproliferated cells will form a single bright peak. Each subsequent peak of halved fluorescence intensity represents a generation of cell division. Quantify the percentage of divided cells and the proliferation index.

Protocol 2: T-Cell Proliferation by ATP Quantification (CellTiter-Glo®)

This is a rapid, high-throughput method that determines the number of viable cells by quantifying ATP, which is an indicator of metabolically active cells.

A. Materials and Reagents

  • All materials from Protocol 1 (except CFSE and flow cytometry antibodies)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well plates suitable for luminescence

  • Luminometer plate reader

B. Step-by-Step Procedure

  • Prepare IDO1-Expressing Cells: Prepare IDO1-expressing HeLa cells in an opaque-walled 96-well plate as described in Protocol 1.

  • Isolate and Add T-Cells: Isolate T-cells (or use PBMCs) and add them to the HeLa cell culture.

  • Stimulate and Treat: Add T-cell activators (e.g., anti-CD3/CD28) and serial dilutions of this compound. Include the same controls as in Protocol 1.

  • Incubate: Culture the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Perform Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measure Luminescence: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

C. Data Analysis

  • Subtract the background luminescence (medium only).

  • Normalize the signal of the treated wells to the positive control (stimulated T-cells without suppression) to calculate the percentage of proliferation.

  • Plot the percentage of proliferation against the log concentration of this compound.

  • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50, which represents the concentration of this compound required to restore 50% of the maximal T-cell proliferation.

Conclusion

The protocols described provide robust and reproducible methods for quantifying the ability of this compound to reverse IDO1-mediated T-cell suppression. The CFSE-based flow cytometry assay offers detailed insights into cell division cycles, while the ATP-based luminescence assay provides a high-throughput-compatible assessment of cell viability and proliferation. Utilizing these methods, researchers can effectively characterize the immuno-restorative properties of this compound and other IDO1 inhibitors, facilitating their development in the field of oncology.

References

Application Notes and Protocols: Kynurenine Measurement Assay Featuring PF-06840003, a Potent IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the measurement of kynurenine in the context of inhibiting the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) with the selective inhibitor, PF-06840003.

Introduction

The kynurenine pathway is the primary metabolic route for tryptophan degradation, playing a crucial role in immune regulation, neurotransmission, and cellular energy production.[1][2][3] The initial and rate-limiting step of this pathway is catalyzed by the enzymes Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO).[1][4] IDO1, in particular, is an immunosuppressive enzyme that is overexpressed in a wide range of cancers.[5] By catabolizing tryptophan into kynurenine, IDO1 depletes a crucial amino acid for T-cell proliferation and generates metabolites that actively suppress the immune response, thereby promoting tumor growth.[5][6]

This compound is a highly selective, orally bioavailable small molecule inhibitor of IDO1.[5][7][8] It acts by binding to the IDO1 enzyme, thereby blocking the conversion of tryptophan to kynurenine.[5][6] This inhibition is intended to restore immune surveillance of tumors.[5] Measuring kynurenine levels is, therefore, a direct method to assess the pharmacodynamic activity of IDO1 inhibitors like this compound.

Mechanism of Action of this compound

This compound is a tryptophan non-competitive, non-heme binding inhibitor of IDO1.[9] Upon administration, it targets and binds to IDO1, preventing the enzyme from oxidizing tryptophan into N-formylkynurenine, the precursor to kynurenine.[4][6] By inhibiting IDO1, this compound reduces the concentration of kynurenine in the tumor microenvironment and systemically.[6][10] This reduction in kynurenine alleviates the suppression of immune cells, including dendritic cells, natural killer (NK) cells, and T lymphocytes, and can lead to a reduction in tumor-associated regulatory T cells (Tregs).[5][6]

Kynurenine Pathway and IDO1 Inhibition

The following diagram illustrates the central role of IDO1 in the kynurenine pathway and the point of intervention for this compound.

Kynurenine_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 catabolized by T_Cell_Activation T-Cell Activation Tryptophan->T_Cell_Activation N_Formylkynurenine N_Formylkynurenine IDO1->N_Formylkynurenine converts to PF06840003 This compound PF06840003->IDO1 inhibits Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression

Caption: Kynurenine pathway and the inhibitory action of this compound on IDO1.

Quantitative Data for this compound

The following table summarizes the in vitro and in vivo potency of this compound.

ParameterSpecies/Cell LineIC50 ValueReference
Enzyme Inhibition
hIDO1Human (cell-free)0.41 µM[7][11]
mIDO1Mouse (cell-free)1.5 µM[7][11]
dIDO1Dog (cell-free)0.59 µM[7][11]
hTDO2Human (cell-free)140 µM[7]
Cellular Activity
Kynurenine ProductionHeLa cells1.8 µM[7][11]
Kynurenine ProductionTHP-1 cells1.7 µM[7][11]
In Vivo Activity
Kynurenine ReductionMice with syngeneic tumors>80% reduction[10][12]
Plasma Kynurenine IC50BALB/c mice5.2 µmol/L[13]

Experimental Protocols

Two primary protocols are provided below. The first is a general protocol for the measurement of kynurenine in biological samples using a competitive ELISA, a common method for this application. The second protocol details a cell-based assay to evaluate the inhibitory effect of this compound on IDO1 activity by measuring the resulting change in kynurenine production.

Protocol 1: Kynurenine Measurement by Competitive ELISA

This protocol is a representative example based on commercially available kynurenine ELISA kits.[14][15] Researchers should always refer to the specific instructions provided with their chosen kit.

Materials
  • Kynurenine ELISA Kit (containing pre-coated microplate, standards, detection antibody, HRP-streptavidin, wash buffer, substrate, and stop solution)

  • Biological samples (e.g., serum, plasma, cell culture supernatant)

  • Deionized or distilled water

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Plate shaker (optional)

Sample Preparation
  • Serum: Allow whole blood to clot at room temperature for 2 hours or overnight at 4°C. Centrifuge at 1,000 x g for 20 minutes. Collect the supernatant (serum).[14]

  • Plasma: Collect whole blood into tubes containing EDTA as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Collect the supernatant (plasma).[14]

  • Cell Culture Supernatant: Centrifuge cell culture media at 1,000 x g for 20 minutes at 2-8°C to remove cells and debris. Collect the clear supernatant.

  • Store samples at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.[14][15]

Assay Procedure

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps Reagent_Prep Bring all reagents and samples to room temperature Standard_Prep Reconstitute and dilute standards Reagent_Prep->Standard_Prep Sample_Prep Prepare sample dilutions Standard_Prep->Sample_Prep Wash_Plate Wash plate twice with Wash Buffer Sample_Prep->Wash_Plate Add_Sample Add 50 µL of Standard or Sample to wells Wash_Plate->Add_Sample Add_Biotin_Ab Immediately add 50 µL of Biotin-labeled Antibody Add_Sample->Add_Biotin_Ab Incubate_1 Incubate for 45 min at 37°C Add_Biotin_Ab->Incubate_1 Wash_1 Wash plate three times Incubate_1->Wash_1 Add_SABC Add 100 µL of SABC working solution Wash_1->Add_SABC Incubate_2 Incubate for 30 min at 37°C Add_SABC->Incubate_2 Wash_2 Wash plate five times Incubate_2->Wash_2 Add_TMB Add 90 µL of TMB Substrate Wash_2->Add_TMB Incubate_3 Incubate for 10-20 min at 37°C in the dark Add_TMB->Incubate_3 Add_Stop Add 50 µL of Stop Solution Incubate_3->Add_Stop Read_Plate Read absorbance at 450 nm Add_Stop->Read_Plate

Caption: General workflow for a competitive kynurenine ELISA.

  • Preparation: Bring all reagents and samples to room temperature before use. Prepare reagents, standards, and samples as per the kit instructions.[14]

  • Plate Washing: Wash the microplate wells twice with Wash Buffer.[14]

  • Sample/Standard Addition: Add 50 µL of each standard, control, or sample into the appropriate wells.[14]

  • Detection Antibody Addition: Immediately add 50 µL of Biotin-labeled Antibody working solution to each well. Gently tap the plate to mix.[14]

  • First Incubation: Cover the plate and incubate for 45 minutes at 37°C.[14]

  • Washing: Aspirate the contents of the wells and wash the plate three times with Wash Buffer.[14]

  • SABC Addition: Add 100 µL of HRP-Streptavidin (SABC) working solution to each well.[14]

  • Second Incubation: Cover the plate and incubate for 30 minutes at 37°C.[14]

  • Washing: Aspirate and wash the plate five times with Wash Buffer.[14]

  • Substrate Reaction: Add 90 µL of TMB substrate solution to each well. Cover the plate and incubate for 10-20 minutes at 37°C in the dark.[14]

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Measurement: Read the optical density (OD) of each well at 450 nm within 5 minutes of adding the Stop Solution.

Data Analysis
  • Calculate the average OD for each set of duplicate standards, controls, and samples.

  • Create a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis.

  • The concentration of kynurenine in the samples is inversely proportional to the OD.

  • Use the standard curve to determine the concentration of kynurenine in the unknown samples.

Protocol 2: Cell-Based IDO1 Inhibition Assay Using this compound

This protocol describes how to treat IDO1-expressing cells with this compound and then measure the resulting kynurenine production in the cell culture supernatant. HeLa cells are commonly used for this purpose as they can be induced to express IDO1.[7][16]

Materials
  • HeLa cells (or other suitable IDO1-expressing cell line)

  • Cell culture medium (e.g., EMEM) with fetal bovine serum (FBS) and antibiotics

  • Interferon-gamma (IFNγ) to induce IDO1 expression

  • This compound

  • DMSO (for dissolving this compound)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Kynurenine measurement assay (e.g., ELISA kit from Protocol 1 or HPLC)

Assay Procedure

Cell_Assay_Workflow cluster_cell_culture Cell Culture and Treatment cluster_kyn_measurement Kynurenine Measurement cluster_analysis Data Analysis Seed_Cells Seed HeLa cells in a 96-well plate Incubate_Cells Incubate overnight to allow attachment Seed_Cells->Incubate_Cells Prepare_Inhibitor Prepare serial dilutions of this compound Incubate_Cells->Prepare_Inhibitor Add_IFN Add IFNγ to induce IDO1 expression Incubate_Cells->Add_IFN Add_Inhibitor Add this compound dilutions to wells Prepare_Inhibitor->Add_Inhibitor Add_IFN->Add_Inhibitor Incubate_Treatment Incubate for 48-72 hours Add_Inhibitor->Incubate_Treatment Collect_Supernatant Collect cell culture supernatant Incubate_Treatment->Collect_Supernatant Perform_ELISA Measure kynurenine concentration using ELISA (Protocol 1) Collect_Supernatant->Perform_ELISA Plot_Data Plot kynurenine concentration vs. This compound concentration Perform_ELISA->Plot_Data Calculate_IC50 Calculate the IC50 value Plot_Data->Calculate_IC50

Caption: Workflow for a cell-based IDO1 inhibition assay with this compound.

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in a confluent monolayer after overnight incubation.

  • IDO1 Induction: The next day, remove the medium and replace it with fresh medium containing IFNγ (e.g., 100 ng/mL) to induce IDO1 expression.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO.[12] Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest inhibitor concentration).

  • Treatment: Add the this compound dilutions to the appropriate wells. Include wells with IFNγ alone (positive control for IDO1 activity) and wells with cells alone (negative control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well for kynurenine analysis.

  • Kynurenine Measurement: Measure the kynurenine concentration in the collected supernatants using the ELISA protocol described in Protocol 1 or another validated method like HPLC.

Data Analysis
  • Determine the kynurenine concentration for each this compound concentration.

  • Normalize the data by setting the kynurenine concentration in the IFNγ-only wells to 100% activity and the baseline kynurenine in the untreated wells to 0% activity.

  • Plot the percentage of IDO1 activity (y-axis) against the log of the this compound concentration (x-axis).

  • Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value of this compound.

Conclusion

Measuring kynurenine is a robust and direct method for assessing the activity of the IDO1 enzyme and the efficacy of its inhibitors. The protocols outlined provide a framework for quantifying kynurenine in various biological samples and for determining the inhibitory potency of compounds like this compound in a cellular context. These assays are fundamental tools for the preclinical and clinical development of IDO1-targeting cancer immunotherapies.

References

Application Notes and Protocols: PF-06840003 in Combination with Anti-PD-L1 Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06840003, also known as EOS200271, is an investigational, orally bioavailable small molecule that acts as a highly selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is an immunosuppressive enzyme frequently overexpressed in the tumor microenvironment.[1][2] By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation and function of regulatory T cells (Tregs), thereby enabling tumors to evade immune surveillance.[1][2][3]

The inhibition of IDO1 by this compound is designed to restore anti-tumor immunity by increasing tryptophan levels and reducing kynurenine levels.[1][3] This action reverses the immunosuppressive effects, leading to the proliferation and activation of various immune cells.[1] Preclinical studies have demonstrated that combining this compound with immune checkpoint inhibitors, such as anti-PD-L1 therapy, results in synergistic anti-tumor activity.[1][4] Anti-PD-L1 therapy can lead to an adaptive increase in IDO1 expression, suggesting that the concurrent inhibition of IDO1 can overcome this resistance mechanism and enhance the efficacy of PD-1/PD-L1 blockade.[4]

These application notes provide a summary of the preclinical and clinical data for this compound and detailed protocols for key experiments to evaluate its combination with anti-PD-L1 therapy.

Data Presentation

Preclinical Activity of this compound
ParameterSpecies/Cell LineValueReference
IDO1 Inhibition (IC50) Human (recombinant)0.41 µM[5]
Mouse (recombinant)1.5 µM[5]
Dog (recombinant)0.59 µM[5]
Cellular IDO1 Activity (IC50) HeLa cells1.8 µM[5]
THP-1 cells1.7 µM[5]
In Vivo Kynurenine Reduction Mouse syngeneic tumor models>80% in tumor[4][5][6]
Clinical Pharmacodynamics of this compound (NCT02764151)
Dose LevelParameterResultReference
500 mg BIDKynurenine Inhibition (plasma)75% mean inhibition of 13C10 kynurenine
500 mg BIDEndogenous Kynurenine Inhibition (plasma)24% mean inhibition
500 mg BIDCSF-to-Plasma Ratio of PF-06840002 (active enantiomer)1.00

Signaling Pathway and Experimental Workflow

IDO1 and PD-L1 Inhibition cluster_TME Tumor Microenvironment Tumor Cell Tumor Cell T-Cell T-Cell Tumor Cell->T-Cell PD-L1 -> PD-1 Tryptophan Tryptophan Tumor Cell->Tryptophan IDO1 IFN-gamma IFN-gamma T-Cell->IFN-gamma releases APC Antigen Presenting Cell IFN-gamma->Tumor Cell upregulates IDO1 Kynurenine Kynurenine Tryptophan->Kynurenine degrades to T-Cell Anergy T-Cell Anergy Kynurenine->T-Cell Anergy induces Tumor Growth Tumor Growth T-Cell Anergy->Tumor Growth promotes Anti-PD-L1 Anti-PD-L1 Anti-PD-L1->Tumor Cell blocks PD-L1 This compound This compound This compound->Tumor Cell inhibits IDO1

Caption: Combined inhibition of IDO1 and PD-L1 signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation IDO1_Assay IDO1 Enzymatic Assay (IC50 determination) Cellular_Assay Cellular IDO1 Assay (HeLa, THP-1) IDO1_Assay->Cellular_Assay TCell_Assay T-Cell Anergy/Proliferation Assay Cellular_Assay->TCell_Assay PK_PD Pharmacokinetics & Pharmacodynamics (Kynurenine/Tryptophan levels) Cellular_Assay->PK_PD informs Tumor_Model Syngeneic Mouse Tumor Model (e.g., CT26, GL261) PK_PD->Tumor_Model Efficacy_Study Efficacy Study: - Monotherapy - Anti-PD-L1 - Combination Tumor_Model->Efficacy_Study Biomarker_Analysis Biomarker Analysis (Tumor Infiltrating Lymphocytes) Efficacy_Study->Biomarker_Analysis

Caption: Experimental workflow for evaluating this compound and anti-PD-L1 combination.

Experimental Protocols

In Vitro IDO1 Inhibition Assay (Cell-Based)

This protocol is adapted from general procedures for evaluating IDO1 inhibitors in a cellular context.[7][8]

Objective: To determine the IC50 of this compound for IDO1 in a cellular environment.

Materials:

  • HeLa or SKOV-3 cancer cell line (known to express IDO1 upon stimulation)

  • Recombinant human interferon-gamma (IFN-γ)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde [PDAB] or LC-MS/MS)

Procedure:

  • Cell Seeding: Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 3 x 104 to 5 x 104 cells per well and allow them to adhere overnight.[8]

  • IDO1 Induction: The following day, replace the medium with fresh medium containing 100 ng/mL of IFN-γ to induce IDO1 expression. Incubate for 24 hours.[8]

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the IFN-γ-containing medium from the cells and add 200 µL of the medium with the various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Kynurenine Measurement:

    • PDAB Method: Transfer 100-150 µL of the cell culture supernatant to a new 96-well plate. Add an equal volume of PDAB reagent (e.g., 2% w/v in acetic acid). After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.

    • LC-MS/MS Method: Collect the supernatant for analysis of kynurenine and tryptophan concentrations as described in Protocol 3.

  • Data Analysis: Generate a standard curve using known concentrations of kynurenine. Calculate the percentage of IDO1 inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

T-Cell Proliferation/Anergy Reversal Assay

This protocol is a representative method to assess the ability of this compound to rescue T-cells from IDO1-mediated suppression.[7][9]

Objective: To evaluate the effect of this compound on T-cell proliferation in the presence of IDO1-expressing cancer cells.

Materials:

  • IDO1-inducible cancer cell line (e.g., SKOV-3)

  • Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • Recombinant human IFN-γ

  • This compound

  • T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies or Phytohaemagglutinin [PHA])

  • Proliferation assay reagents (e.g., CFSE, 3H-thymidine, or CellTiter-Glo®)

Procedure:

  • Prepare IDO1-Expressing Cells: Seed SKOV-3 cells in a 96-well plate and induce IDO1 expression with 100 ng/mL IFN-γ for 24 hours as described in Protocol 1.

  • Isolate and Label T-Cells (if using primary cells): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. If tracking proliferation by dye dilution, label the T-cells with CFSE according to the manufacturer's instructions.

  • Co-culture Setup:

    • Wash the IDO1-induced SKOV-3 cells to remove excess IFN-γ.

    • Add the T-cells (e.g., 1 x 105 cells/well) to the wells containing the SKOV-3 cells.

    • Add T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies).

    • Add serial dilutions of this compound or vehicle control to the co-culture.

  • Incubation: Incubate the co-culture for 72-96 hours.

  • Measure T-Cell Proliferation:

    • CFSE Dilution: Harvest the T-cells and analyze CFSE fluorescence by flow cytometry. Proliferation is indicated by a decrease in CFSE intensity.

    • 3H-Thymidine Incorporation: Add 3H-thymidine to the culture for the final 18 hours of incubation. Harvest the cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.

    • CellTiter-Glo®: Measure ATP content as an indicator of cell viability and proliferation according to the manufacturer's protocol.

  • Data Analysis: Compare the proliferation of T-cells in the presence of this compound to the vehicle control to determine the extent of anergy reversal.

In Vivo Syngeneic Tumor Model Efficacy Study

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in combination with an anti-PD-L1 antibody. Preclinical studies for this compound have utilized models such as the GL261 murine glioma model.[10]

Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with anti-PD-L1 in a syngeneic mouse model.

Materials:

  • BALB/c or C57BL/6 mice

  • Syngeneic tumor cell line (e.g., CT26 colon carcinoma for BALB/c, or GL261 glioma for C57BL/6)

  • This compound formulated for oral administration

  • Anti-mouse PD-L1 antibody (or isotype control)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 106 CT26 cells) into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: this compound

    • Group 3: Isotype control antibody

    • Group 4: Anti-PD-L1 antibody

    • Group 5: this compound + Anti-PD-L1 antibody

  • Treatment Administration:

    • Administer this compound orally, for example, twice daily (BID).

    • Administer the anti-PD-L1 antibody intraperitoneally, for example, twice a week.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x length x width²).

  • Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize mice if tumors become ulcerated or if they show signs of excessive distress.

  • Data Analysis: Plot mean tumor volume ± SEM for each group over time. Analyze for statistically significant differences in tumor growth between the treatment groups. Tumor growth inhibition (TGI) can be calculated.

Kynurenine and Tryptophan Measurement in Plasma and Tumor Tissue

This protocol provides a general method for sample preparation for LC-MS/MS analysis.[3][11][12][13]

Objective: To quantify the levels of kynurenine and tryptophan in biological samples to assess the pharmacodynamic effect of this compound.

Materials:

  • Plasma or tumor tissue samples

  • Internal standards (e.g., deuterated kynurenine and tryptophan)

  • Protein precipitation solution (e.g., methanol or trichloroacetic acid)

  • LC-MS/MS system

Procedure:

  • Sample Preparation (Plasma):

    • Thaw plasma samples on ice.

    • To a 50 µL aliquot of plasma, add internal standards.

    • Add 150 µL of ice-cold methanol to precipitate proteins.[14]

    • Vortex and incubate at -20°C for 30 minutes.[14]

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[11]

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.[14]

    • Reconstitute the dried extract in mobile phase for LC-MS/MS analysis.[14]

  • Sample Preparation (Tumor Tissue):

    • Weigh the frozen tumor tissue and homogenize it in a suitable buffer on ice.

    • Take an aliquot of the homogenate for protein quantification.

    • To the remaining homogenate, add internal standards and precipitate proteins as described for plasma.

    • Proceed with centrifugation, evaporation, and reconstitution for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a C18 reversed-phase column for chromatographic separation.

    • Employ a tandem mass spectrometer with positive electrospray ionization and operate in multiple reaction monitoring (MRM) mode to detect and quantify tryptophan, kynurenine, and their respective internal standards.

  • Data Analysis: Calculate the concentrations of kynurenine and tryptophan based on the standard curves generated from known concentrations of the analytes. The kynurenine/tryptophan ratio can be calculated as an indicator of IDO1 activity.

Conclusion

This compound is a potent and selective IDO1 inhibitor with a clear mechanism of action that supports its use in combination with anti-PD-L1 therapy. The provided data and protocols offer a framework for researchers to further investigate this promising combination in preclinical and clinical settings. The synergistic effect of relieving IDO1-mediated immunosuppression while simultaneously blocking the PD-1/PD-L1 checkpoint holds significant potential for enhancing anti-tumor immune responses.

References

Application Notes and Protocols for PF-06840003 in Glioma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the experimental design for utilizing PF-06840003, a selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), in glioma research. This compound has demonstrated potential as a therapeutic agent for malignant gliomas due to its ability to penetrate the central nervous system and modulate the tumor microenvironment. This document outlines the mechanism of action of this compound, detailed protocols for key in vitro and in vivo experiments, and a summary of available quantitative data to guide researchers in their study design.

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis. A key mechanism of immune evasion in GBM is the upregulation of the IDO1 enzyme. IDO1 is a rate-limiting enzyme in the catabolism of tryptophan along the kynurenine pathway.[1] This process depletes the essential amino acid tryptophan and generates immunosuppressive metabolites, primarily kynurenine, leading to T-cell anergy and apoptosis and the promotion of regulatory T cells (Tregs).[2][3][4] this compound is a highly selective, orally bioavailable small molecule inhibitor of IDO1 that can cross the blood-brain barrier, making it a promising candidate for glioma therapy.[2][3][4] Preclinical and clinical studies have shown that this compound can effectively inhibit IDO1, leading to a reduction in kynurenine levels and demonstrating synergistic anti-tumor effects when combined with other therapies such as immune checkpoint inhibitors, radiation, and chemotherapy.[2][3][4]

Mechanism of Action

This compound targets and binds to the IDO1 enzyme, inhibiting its catalytic activity. This blockade prevents the conversion of tryptophan to kynurenine. The restoration of tryptophan levels and the reduction of immunosuppressive kynurenine in the tumor microenvironment are thought to reactivate anti-tumor immune responses by promoting the proliferation and activation of effector T cells and reducing the number and function of Tregs.[2][3][4][5]

Tryptophan Tryptophan IDO1 IDO1 (Upregulated in Glioma) Tryptophan->IDO1 Catabolism T_Cell Effector T-Cell Tryptophan->T_Cell Required for Activation Kynurenine Kynurenine IDO1->Kynurenine Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Treg->T_Cell Inhibits PF06840003 This compound PF06840003->IDO1 Inhibits

Figure 1: Simplified signaling pathway of IDO1-mediated immunosuppression and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssayIC50 (µM)Reference
Human IDO1Enzymatic Assay0.41[6]
Dog IDO1Enzymatic Assay0.59[6]
Mouse IDO1Enzymatic Assay1.5[6]
HeLa CellsCell-based Assay1.8[6]
THP-1 Cells (LPS/IFNγ stimulated)Cell-based Assay1.7[6]

Table 2: Preclinical In Vivo Pharmacodynamics and Efficacy of this compound

Animal ModelParameterResultReference
Syngeneic Mouse Tumor ModelsIntratumoral Kynurenine Reduction>80%[6][7][8]
GL261 Murine Glioma ModelCombination TherapySynergistic effect with PD-1/PD-L1 blockade, CTLA-4 inhibition, radiation, and temozolomide[2][3][4]

Table 3: Phase 1 Clinical Trial Data in Recurrent Malignant Glioma (NCT02764151)

ParameterDoseValueReference
Dosing RegimensEscalation Cohorts125 mg QD, 250 mg QD, 250 mg BID, 500 mg BID[8]
CSF-to-Plasma Ratio of PF-06840002 (active enantiomer)500 mg BID1.00[8]
Kynurenine Inhibition (vs. endogenous)500 mg BID75%[8]
Disease Control RateAll doses47% (8 of 17 patients)[8]
Mean Duration of Stable DiseaseAll doses32.1 weeks (range: 12.1-72.3)[8]

Experimental Protocols

In Vitro Assays

1. Cell Viability Assay (MTT/XTT Assay)

This protocol is designed to assess the cytotoxic or cytostatic effects of this compound on glioma cell lines.

  • Cell Lines: Human glioma cell lines (e.g., U87MG, T98G) or murine glioma cell line (e.g., GL261).

  • Materials:

    • Glioma cell lines

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • This compound (dissolved in DMSO)

    • MTT or XTT reagent

    • 96-well plates

    • Plate reader

  • Procedure:

    • Seed glioma cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used.

    • Replace the medium in the wells with the medium containing the different concentrations of this compound.

    • Incubate the plates for 48-72 hours.

    • Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed Seed Glioma Cells in 96-well Plate adhere Allow Adherence (Overnight) seed->adhere treat Treat Cells with This compound adhere->treat prep_drug Prepare this compound Serial Dilutions prep_drug->treat incubate Incubate (48-72 hours) treat->incubate add_mtt Add MTT/XTT Reagent incubate->add_mtt read_plate Measure Absorbance add_mtt->read_plate calculate Calculate Viability and IC50 read_plate->calculate

Figure 2: Workflow for a cell viability assay to evaluate the effect of this compound on glioma cells.

2. Western Blot Analysis of IDO1 Pathway Proteins

This protocol is to assess the effect of this compound on the expression of IDO1 and downstream signaling molecules.

  • Cell Lines: Human or murine glioma cell lines.

  • Materials:

    • Glioma cell lines

    • This compound

    • Interferon-gamma (IFN-γ) to induce IDO1 expression

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-IDO1, anti-phospho-STAT3, anti-STAT3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • To induce IDO1 expression, treat cells with IFN-γ (e.g., 50 ng/mL) for 24 hours.

    • Treat the IFN-γ stimulated cells with various concentrations of this compound for an additional 24-48 hours.

    • Lyse the cells and quantify protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Murine Glioma Model

1. Orthotopic GL261 Syngeneic Model

This protocol describes the establishment of an orthotopic glioma model in mice to evaluate the in vivo efficacy of this compound.

  • Animal Strain: C57BL/6 mice (syngeneic to GL261 cells).

  • Cell Line: GL261 murine glioma cells.

  • Materials:

    • GL261 cells

    • Stereotactic apparatus

    • Hamilton syringe

    • Anesthesia (e.g., isoflurane)

    • This compound formulation for oral gavage

  • Procedure:

    • Culture GL261 cells and harvest a single-cell suspension.

    • Anesthetize the mice and secure them in a stereotactic frame.

    • Create a small burr hole in the skull at a predetermined coordinate in the striatum.

    • Slowly inject a suspension of GL261 cells (e.g., 1 x 10^5 cells in 2 µL of PBS) into the brain parenchyma.

    • Suture the scalp incision.

    • Allow tumors to establish for a defined period (e.g., 7-10 days). Tumor growth can be monitored if using luciferase-expressing cells.

    • Randomize mice into treatment groups (e.g., vehicle control, this compound alone, combination therapy).

    • Administer this compound via oral gavage at a predetermined dose and schedule (e.g., daily).

    • Monitor animal health and body weight regularly.

    • Measure tumor volume at set intervals using imaging (e.g., bioluminescence or MRI) or assess survival as the primary endpoint.

    • At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., kynurenine levels, immune cell infiltration).

cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints culture Culture GL261 Cells implant Orthotopic Intracranial Implantation in C57BL/6 Mice culture->implant establish Tumor Establishment (7-10 days) implant->establish randomize Randomize Mice into Treatment Groups establish->randomize treat Administer this compound (Oral Gavage) randomize->treat monitor Monitor Animal Health & Tumor Growth treat->monitor endpoint Primary Endpoint: Survival or Tumor Volume monitor->endpoint pd_analysis Pharmacodynamic Analysis (e.g., Kynurenine levels) endpoint->pd_analysis

Figure 3: Experimental workflow for the in vivo evaluation of this compound in a GL261 orthotopic glioma model.

Conclusion

This compound is a promising IDO1 inhibitor for the treatment of glioma, with demonstrated CNS penetration and a favorable safety profile in early clinical trials. The provided protocols and data serve as a guide for researchers to design robust preclinical and translational studies to further elucidate the therapeutic potential of this compound in this challenging disease. Future research should focus on optimizing combination strategies and identifying predictive biomarkers to select patients who are most likely to benefit from this therapy.

References

Troubleshooting & Optimization

PF-06840003 stability in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of PF-06840003 in solutions.

Troubleshooting Guides and FAQs

This section addresses specific issues that users might encounter during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve this compound?

A: this compound is sparingly soluble in aqueous solutions. It is recommended to first dissolve the compound in an organic solvent like DMSO. For in vivo studies, specific formulation protocols involving co-solvents are necessary.[1][2][3] If the compound does not dissolve completely, sonication or gentle heating can be used to aid dissolution.[2][3]

Q2: What is the recommended storage condition for this compound?

A: As a powder, this compound is stable for at least one year when stored at -20°C.[1] Stock solutions in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to two years.[1][2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]

Q3: Can I prepare a stock solution of this compound in water?

A: Direct dissolution in water is not recommended due to the compound's low aqueous solubility. A stock solution should be prepared in an appropriate organic solvent, such as DMSO.[1][3]

Q4: My this compound solution appears cloudy or has precipitated. What should I do?

A: Cloudiness or precipitation can occur, especially when diluting a concentrated stock solution into an aqueous buffer. To address this, you can try gentle heating or sonication to redissolve the compound.[2][3] For future preparations, consider using a formulation with co-solvents like PEG300 and Tween-80 to improve solubility.[2][3][4]

Q5: How stable is this compound in an aqueous experimental buffer?

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationNotesReference
DMSO≥ 25 mg/mLSonication may be required for complete dissolution.[1][3]
DMSO46 mg/mL (198.09 mM)Fresh DMSO is recommended as moisture can reduce solubility.[4]
DMSO60 mg/mL (258.39 mM)Sonication is recommended.[3]

Table 2: In Vivo Formulation Protocols for this compound

ProtocolCompositionFinal ConcentrationReference
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (10.77 mM)[2]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (10.77 mM)[2]
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (10.77 mM)[2]
410% DMSO, 40% PEG300, 5% Tween 80, 45% Saline2 mg/mL (8.61 mM)[3]
5DMSO, Kolliphor® EL, 5% D-mannitol in Elix water (1:1:8 ratio)Not specified[5]
60.5% gelatin, 5% D-mannitol in Elix waterNot specified[5]

Experimental Protocols

Protocol: Preparation of this compound Formulation for In Vivo Administration (Based on Protocol 1)

  • Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution.

  • Add Co-solvents: In a separate sterile tube, combine the required volumes of PEG300 and Tween-80.

  • Combine and Mix: Add the this compound stock solution to the PEG300/Tween-80 mixture. Vortex thoroughly until the solution is clear.

  • Add Saline: Slowly add the saline to the mixture while vortexing to bring the solution to the final desired volume.

  • Final Check: Ensure the final solution is clear and free of any precipitate before administration. It is recommended to use this formulation immediately after preparation.[4]

Visualizations

experimental_workflow cluster_prep Preparation of this compound Formulation start Start: Weigh this compound Powder dissolve Dissolve in DMSO to create stock solution start->dissolve combine Add stock solution to PEG300/Tween-80 mixture dissolve->combine mix_solvents Combine PEG300 and Tween-80 mix_solvents->combine add_saline Add Saline to final volume combine->add_saline end End: Clear Solution for In Vivo Use add_saline->end signaling_pathway cluster_pathway IDO1 Signaling Pathway and Inhibition by this compound Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 catabolizes Kynurenine Kynurenine IDO1->Kynurenine produces ImmuneSuppression Immune Suppression (T-cell anergy, Treg activation) Kynurenine->ImmuneSuppression leads to PF06840003 This compound PF06840003->IDO1 inhibits

References

PF-06840003 degradation pathways and byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06840003.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly selective, orally available inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] IDO1 is responsible for the metabolic conversion of tryptophan to kynurenine.[1][4] By inhibiting IDO1, this compound blocks this pathway, leading to a decrease in kynurenine levels and a restoration of T-cell proliferation and activation.[1] This can help to enhance the immune response against tumor cells.[1][3]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For long-term stability, stock solutions of this compound should be stored at -80°C for up to two years or at -20°C for up to one year.[5] It is crucial to follow these storage guidelines to prevent degradation and ensure the compound's activity in your experiments.

Q3: Is this compound a single enantiomer or a racemic mixture?

A3: this compound is a racemic mixture that quickly equilibrates in plasma between its two enantiomers: PF-06840002 (the active IDO1 inhibitor) and PF-06840001 (which does not inhibit IDO1).[6][7]

Q4: What are the known byproducts associated with this compound activity?

A4: It is important to distinguish between the chemical degradation byproducts of this compound itself and the metabolic byproducts of the pathway it inhibits. Currently, there is limited publicly available information on the specific chemical degradation products of this compound.

The primary "byproduct" of interest in the context of this compound's biological activity is kynurenine . This compound is designed to reduce the production of kynurenine from tryptophan by inhibiting the IDO1 enzyme.[1][8] Therefore, a decrease in kynurenine levels is an expected outcome of successful this compound treatment in a responsive biological system.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity of this compound in my in vitro/in vivo experiments.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Step: Verify that the compound has been stored and handled correctly according to the recommended conditions (-80°C or -20°C).[5] Avoid repeated freeze-thaw cycles. Prepare fresh solutions for each experiment if possible.

  • Possible Cause 2: Incorrect Concentration.

    • Troubleshooting Step: Confirm the calculations for your dilutions. It is advisable to verify the concentration of your stock solution using an appropriate analytical method, such as HPLC-UV.

  • Possible Cause 3: Issues with the Biological System.

    • Troubleshooting Step: Ensure that the cells or animal models used in your experiment express functional IDO1. IDO1 expression can be induced by stimulants like interferon-gamma (IFN-γ).[8] Confirm IDO1 expression levels via qPCR, Western blot, or immunohistochemistry.

Issue 2: Difficulty in detecting a significant change in kynurenine levels after treatment with this compound.

  • Possible Cause 1: Insufficient Assay Sensitivity.

    • Troubleshooting Step: The analytical method used to measure kynurenine and tryptophan must be sensitive enough to detect changes. LC-MS/MS is a highly sensitive and specific method for this purpose.

  • Possible Cause 2: Suboptimal Dosing or Treatment Duration.

    • Troubleshooting Step: The dose of this compound may be too low, or the treatment duration may be too short to see a significant effect. Refer to published studies for effective concentration ranges in similar experimental setups.[9][10] A dose-response experiment is recommended to determine the optimal concentration for your system.

  • Possible Cause 3: High Basal Kynurenine Levels.

    • Troubleshooting Step: If the basal level of kynurenine in your system is very high due to strong IDO1 induction, a higher concentration of this compound may be required to achieve a significant reduction.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetIC50 (μM)Assay System
Human IDO10.41Enzymatic Assay
Mouse IDO11.5Enzymatic Assay
Dog IDO10.59Enzymatic Assay
Human TDO2140Enzymatic Assay
HeLa Cells1.8Cellular Assay
LPS/IFNγ-stimulated THP1 cells1.7Cellular Assay

Data sourced from Selleck Chemicals product information.[2]

Table 2: Pharmacokinetic Parameters of this compound

SpeciesOral Bioavailability (%)Predicted Half-life (h)
Mouse5916-19
Rat9416-19
Dog19Not Specified

Data sourced from Selleck Chemicals product information.[2]

Experimental Protocols

Protocol 1: In Vitro IDO1 Inhibition Assay in HeLa Cells

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 20,000 cells per well in 200 µL of EMEM growth medium. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.[2]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Treatment: Add the different concentrations of this compound to the cell culture wells. Include a vehicle control (e.g., DMSO) and a positive control (a known IDO1 inhibitor).

  • IDO1 Induction: To induce IDO1 expression, treat the cells with an appropriate stimulus, such as recombinant human IFN-γ.

  • Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) to allow for tryptophan to kynurenine conversion.

  • Sample Collection: Collect the cell culture supernatant for analysis.

  • Analysis: Measure the concentrations of tryptophan and kynurenine in the supernatant using a sensitive analytical method like LC-MS/MS.

  • Data Interpretation: Calculate the IC50 value by plotting the percentage of kynurenine inhibition against the log of the this compound concentration.

Visualizations

IDO1_Inhibition_Pathway cluster_0 Biological Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO1 Enzyme Downstream Downstream Metabolites (e.g., Kynurenic Acid) Kynurenine->Downstream PF06840003 This compound PF06840003->Tryptophan

Caption: Mechanism of this compound action on the IDO1 pathway.

Troubleshooting_Workflow Start Inconsistent/Low Activity of this compound Check_Storage Verify Storage & Handling (-80°C / -20°C) Start->Check_Storage Check_Concentration Confirm Dilution Calculations & Stock Concentration Check_Storage->Check_Concentration Storage OK Result_Storage Prepare Fresh Aliquots Check_Storage->Result_Storage Improper Storage Check_System Assess IDO1 Expression in Biological System Check_Concentration->Check_System Concentration OK Result_Concentration Recalculate or Prepare New Stock Solution Check_Concentration->Result_Concentration Calculation Error Result_System Induce IDO1 with IFN-γ or Choose Different Model Check_System->Result_System Low/No IDO1

Caption: Troubleshooting workflow for this compound activity issues.

References

Technical Support Center: Troubleshooting PF-06840003 Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of PF-06840003 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is an enzyme that plays a critical role in immune suppression, often exploited by cancer cells to evade the immune system.[1] IDO1 catalyzes the first and rate-limiting step in the metabolism of the essential amino acid tryptophan to kynurenine.[2] The depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment suppress the activity of effector T cells and promote the function of regulatory T cells, leading to a dampened anti-tumor immune response.[1] By inhibiting IDO1, this compound aims to restore T-cell function and enhance anti-tumor immunity.[1][2]

Q2: I'm observing precipitation after adding this compound to my cell culture medium. What are the common causes?

Precipitation of small molecules like this compound in cell culture media is a common challenge, often stemming from the following factors:

  • Low Aqueous Solubility: this compound is known to be insoluble in water. Cell culture media are aqueous-based, making them a challenging environment for hydrophobic compounds.

  • High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in the specific cell culture medium being used.

  • "Solvent Shock": Rapidly diluting a concentrated stock solution of this compound (typically in DMSO) into the aqueous media can cause the compound to crash out of solution.[3]

  • Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components of the culture medium can influence the solubility of the compound.

  • Temperature Effects: Adding a cold stock solution to warm media can cause a temperature shock, leading to precipitation. Conversely, storing media containing the compound at lower temperatures can also decrease its solubility.

  • pH of the Media: The pH of the cell culture medium (typically 7.2-7.4) can affect the charge and solubility of a compound.[3]

Troubleshooting Guide

If you are experiencing precipitation of this compound in your cell culture experiments, follow these troubleshooting steps:

Step 1: Review Your Stock Solution Preparation

An improperly prepared stock solution is a frequent source of downstream precipitation issues.

  • Ensure Complete Dissolution: Visually confirm that your this compound powder is completely dissolved in the solvent (typically DMSO). If you observe any particulate matter, gentle warming (to 37°C) and/or sonication can aid in dissolution.

  • Use Anhydrous Solvent: Use high-quality, anhydrous DMSO to prepare your stock solution. Water contamination in the DMSO can reduce the solubility of hydrophobic compounds.

  • Appropriate Stock Concentration: While a high concentration stock is often desirable to minimize the final solvent concentration in your culture, an overly concentrated stock can be more prone to precipitation upon dilution.

Step 2: Optimize the Dilution Procedure

Directly adding a concentrated DMSO stock to your full volume of media is a common cause of "solvent shock."

  • Serial Dilutions: Perform serial dilutions of your concentrated stock solution in your cell culture medium. A recommended approach is to first create an intermediate dilution in a smaller volume of serum-free or complete medium.

  • Gradual Addition: Add the stock solution dropwise to the pre-warmed (37°C) media while gently swirling or vortexing. This gradual introduction helps to avoid localized high concentrations of the compound and solvent.

  • Pre-warmed Media: Always use media that has been pre-warmed to 37°C before adding the compound.

Step 3: Assess the Final Concentration and Media Composition
  • Determine the Maximum Soluble Concentration: It is crucial to determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions. You can perform a simple solubility test by preparing a serial dilution of the compound in your medium and observing for any precipitation over time (e.g., 1, 6, and 24 hours) under incubation conditions.

  • Reduce the Final Concentration: If you are observing precipitation, the most straightforward solution is to lower the final concentration of this compound in your experiment. It is possible that a lower, soluble concentration will still provide the desired biological effect.

  • Role of Serum: For serum-containing media, the proteins in the serum can sometimes help to solubilize hydrophobic compounds. If you are working in low-serum or serum-free conditions, you may be more likely to encounter solubility issues.[3]

  • Solubilizing Agents: For challenging situations, consider the use of pharmaceutically acceptable solubilizing agents. Formulations for in vivo studies of this compound have utilized co-solvents such as PEG300 and surfactants like Tween-80.[4][5] However, the compatibility and potential toxicity of these agents on your specific cell line must be carefully evaluated.

Step 4: Incubation and Observation
  • Monitor Over Time: Some compounds may precipitate out of solution over longer incubation periods. It is advisable to visually inspect your culture plates under a microscope at different time points to check for the formation of precipitates.

  • Media Evaporation: Ensure proper humidification in your incubator to prevent media evaporation, which can lead to an increase in the concentration of all media components, including this compound, potentially causing precipitation.[3]

Quantitative Data Summary

SolventSolubility
DMSO≥ 100 mg/mL (≥ 430.64 mM)
WaterInsoluble

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific cell line and experimental conditions.

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 232.21 g/mol ).

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous, sterile DMSO to the tube.

  • Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for short intervals.

  • Visually inspect the solution to ensure there is no undissolved material.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture media (with or without serum, as required for your experiment)

  • Sterile conical tubes

Procedure (for a final concentration of 10 µM):

  • Calculate the volume of 10 mM this compound stock solution needed for your final volume of media (e.g., for 10 mL of media, you will need 10 µL of 10 mM this compound).

  • Intermediate Dilution: In a sterile conical tube, add the required volume of the 10 mM this compound stock solution to a small volume of the pre-warmed complete media (e.g., 1 mL). Gently pipette up and down or vortex briefly to mix.

  • Final Dilution: Add the remaining volume of your pre-warmed complete media to the conical tube containing the intermediate dilution.

  • Invert the tube several times to ensure thorough mixing.

  • Visually inspect the media for any signs of precipitation before adding it to your cells.

Visualizations

troubleshooting_workflow Troubleshooting this compound Precipitation start Precipitation Observed check_stock Step 1: Review Stock Solution - Complete dissolution? - Anhydrous DMSO? - Appropriate concentration? start->check_stock optimize_dilution Step 2: Optimize Dilution - Use serial dilutions? - Gradual addition to warm media? check_stock->optimize_dilution Stock solution is correct assess_concentration Step 3: Assess Final Concentration - Determine max soluble concentration? - Lower the final concentration? optimize_dilution->assess_concentration Dilution is optimized consider_media Step 4: Consider Media Composition - Role of serum? - Need for solubilizing agents? assess_concentration->consider_media Precipitation persists incubation Step 5: Monitor During Incubation - Check for precipitation over time? - Prevent media evaporation? consider_media->incubation Media composition addressed resolved Issue Resolved incubation->resolved No precipitation observed IDO1_pathway IDO1 Signaling Pathway in Cancer cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell IFNg IFN-γ IDO1 IDO1 (Indoleamine 2,3-dioxygenase 1) IFNg->IDO1 Induces expression Kynurenine_out Kynurenine IDO1->Kynurenine_out Catalyzes conversion Tryptophan_in Tryptophan Tryptophan_in->IDO1 Substrate Tryptophan_depletion Tryptophan Depletion Tryptophan_in->Tryptophan_depletion Kynurenine_effect Kynurenine Kynurenine_out->Kynurenine_effect PF06840003 This compound PF06840003->IDO1 Inhibits GCN2 GCN2 Activation Tryptophan_depletion->GCN2 mTOR mTOR Inhibition Tryptophan_depletion->mTOR Treg_differentiation Treg Differentiation Kynurenine_effect->Treg_differentiation T_cell_anergy T-Cell Anergy & Apoptosis GCN2->T_cell_anergy mTOR->T_cell_anergy

References

Technical Support Center: PF-06840003 and Cytochrome P450 Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of PF-06840003 on cytochrome P450 (CYP) enzymes. The content is structured to address common questions and troubleshooting scenarios that may arise during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known inhibitory effect of this compound on major CYP enzymes?

A1: Based on available data, this compound is generally considered a very weak inhibitor of the major cytochrome P450 enzymes. For most major CYP isozymes, the half-maximal inhibitory concentration (IC50) values are greater than 100 μM. An exception is CYP2C19, for which an IC50 value of 78 μM has been reported.[1]

Q2: Does this compound exhibit time-dependent or metabolism-dependent inhibition of CYP enzymes?

A2: No, this compound has been shown to not exhibit metabolism-dependent inhibition, which includes both time-dependent and NADPH-dependent or time-dependent (NADPH-independent) inhibition of the major CYP enzymes that were investigated.[1]

Q3: What are the implications of these findings for my experiments?

A3: The weak inhibitory potential of this compound suggests a low risk of significant drug-drug interactions mediated by CYP inhibition at therapeutically relevant concentrations. However, it is crucial to consider the specific concentrations of this compound used in your experimental system. For studies involving high concentrations of this compound, the potential for off-target effects on CYP2C19, and to a lesser extent other CYPs, should be taken into account.

Quantitative Data Summary

The following table summarizes the known IC50 values for the interaction of this compound with major CYP enzymes.

CYP IsozymeIC50 (μM)Inhibitory Potential
CYP2C1978Weak
Other Major CYPs>100Very Weak

Experimental Protocols

While the specific protocol used to generate the above data for this compound is not publicly detailed, a standard and widely accepted methodology for assessing CYP inhibition is provided below. This protocol can be adapted for your specific laboratory conditions.

Protocol: In Vitro CYP Inhibition Assay using Human Liver Microsomes

1. Objective: To determine the IC50 of a test compound (e.g., this compound) for major CYP enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

2. Materials:

  • Human Liver Microsomes (HLMs)

  • Test compound (this compound) stock solution (e.g., in DMSO)

  • CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, etc.)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Positive control inhibitors for each CYP isozyme

  • Acetonitrile or other suitable quenching solvent

  • 96-well plates

  • LC-MS/MS system for analysis

3. Assay Procedure:

  • Prepare Reagents:

    • Thaw HLMs on ice.

    • Prepare serial dilutions of the test compound and positive controls in a 96-well plate. The final concentration of the organic solvent (e.g., DMSO) should be low (typically ≤ 1%) to avoid affecting enzyme activity.

    • Prepare a master mix containing the phosphate buffer and the CYP-specific probe substrate at a concentration close to its Km.

  • Incubation:

    • Add the HLM suspension to the wells containing the test compound or controls and pre-incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.

    • Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile) to each well. This will precipitate the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of CYP activity for each concentration of the test compound relative to the vehicle control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells - Pipetting errors- Inconsistent incubation times- Poor mixing of reagents- HLM activity not uniform- Use calibrated pipettes and proper technique.- Ensure consistent timing for reagent additions.- Gently mix the plate after adding reagents.- Ensure HLMs are properly homogenized before aliquoting.
No or very low CYP activity in control wells - Inactive NADPH regenerating system- Degraded HLMs- Incorrect buffer pH- Prepare fresh NADPH regenerating system.- Use a new lot of HLMs and handle them properly (keep on ice).- Verify the pH of the buffer.
IC50 values for positive controls are out of the expected range - Incorrect concentration of positive control- Sub-optimal assay conditions (e.g., incubation time, substrate concentration)- Verify the stock concentration and dilution of the positive control.- Optimize incubation time and substrate concentration to be near the Km.
Test compound precipitates in the assay - Poor solubility of the test compound at the tested concentrations- Visually inspect the wells for precipitation.- Reduce the highest concentration of the test compound.- Use a different co-solvent if compatible with the assay.
Interference with LC-MS/MS analysis - Test compound co-elutes with the metabolite- Ion suppression or enhancement by the test compound- Optimize the LC gradient to separate the test compound and metabolite.- Prepare a matrix-matched calibration curve to assess for matrix effects.

Visualizations

Experimental_Workflow_CYP_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Reagents (HLMs, Buffers, Substrates) C Pre-incubate HLMs with Test Compound A->C B Prepare Serial Dilutions (this compound & Controls) B->C D Initiate Reaction (Add NADPH) C->D E Incubate at 37°C D->E F Terminate Reaction (Quench) E->F G Process Samples (Centrifuge) F->G H LC-MS/MS Analysis G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Caption: Workflow for a standard in vitro CYP inhibition assay.

Troubleshooting_Logic Start Problem Encountered HighVar High Variability? Start->HighVar NoActivity No/Low CYP Activity? HighVar->NoActivity No Sol_Pipette Check Pipetting & Mixing Technique HighVar->Sol_Pipette Yes ControlFail Control IC50 Incorrect? NoActivity->ControlFail No Sol_Reagent Verify Reagent Activity (NADPH, HLMs) NoActivity->Sol_Reagent Yes Sol_Control Verify Control Concentration & Assay Conditions ControlFail->Sol_Control Yes End Re-run Assay ControlFail->End No Sol_Pipette->End Sol_Reagent->End Sol_Control->End

Caption: Troubleshooting decision tree for CYP inhibition assays.

References

potential for PF-06840003 cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for cytotoxicity of PF-06840003 at high concentrations during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a highly selective, orally active, and brain-penetrant inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is an enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan to kynurenine.[2] In the tumor microenvironment, the depletion of tryptophan and the accumulation of kynurenine suppress the activity of effector T-cells and promote the function of regulatory T-cells, leading to immune tolerance.[3][4] By inhibiting IDO1, this compound is designed to reverse this immunosuppressive mechanism and restore the anti-tumor immune response.[2][3]

Q2: At what concentrations is this compound effective at inhibiting IDO1?

A2: The half-maximal inhibitory concentration (IC50) of this compound for IDO1 varies slightly depending on the species and the assay system. The following table summarizes the reported IC50 values.

TargetAssay SystemIC50 (µM)
Human IDO1 (hIDO1)Enzymatic Assay0.41[1][5]
Mouse IDO1 (mIDO1)Enzymatic Assay1.5[1][5]
Dog IDO1 (dIDO1)Enzymatic Assay0.59[1][5]
Human IDO1HeLa Cell-Based Assay1.8[1][5]
Human IDO1LPS/IFNγ-stimulated THP1 Cells1.7[1][5]

Q3: Is cytotoxicity an expected outcome when using this compound at high concentrations?

Q4: What is the selectivity profile of this compound?

A4: this compound is reported to be a highly selective inhibitor of IDO1. It has very weak activity against tryptophan 2,3-dioxygenase (TDO), another enzyme that catabolizes tryptophan, with an IC50 of 140 µM.[5] It also shows weak inhibition of major cytochrome P450 (CYP) isozymes, with IC50 values greater than 100 µM for most, except for CYP2C19 (IC50 = 78 µM).[5] This high selectivity suggests that cytotoxicity at lower concentrations is less likely to be caused by off-target inhibition of these enzymes. A study evaluated its off-target pharmacological activity in a panel of 81 receptors, ion channels, transporters, and enzymes and found it to be highly selective.[8]

Troubleshooting Guide for Unexpected Cytotoxicity

If you observe higher-than-expected cytotoxicity in your experiments with this compound, consider the following troubleshooting steps.

Issue 1: High Cytotoxicity Across All Tested Cell Lines

This could indicate a general cytotoxic effect or an experimental artifact.

  • Possible Causes & Solutions:

    • Compound Concentration: Verify the final concentration of this compound. Perform a new serial dilution and a dose-response curve.

    • Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Run a vehicle-only control.

    • Contamination: Check cell cultures for microbial contamination (e.g., mycoplasma). Test a fresh batch of cells.

    • Compound Instability: Assess the stability of this compound in your culture medium over the time course of the experiment.

Issue 2: Cytotoxicity Observed Only in Specific Cell Lines

This may point towards on-target or off-target effects specific to the sensitive cell line.

  • Possible Causes & Solutions:

    • On-Target Toxicity: The sensitive cell line may be highly dependent on pathways influenced by IDO1 activity for survival. While IDO1 inhibition is generally not expected to be directly cytotoxic to tumor cells, this possibility should be considered.

    • Off-Target Effects: At high concentrations, this compound may interact with an unintended target present in the sensitive cell line.

    • Metabolic Activation: The sensitive cell line may metabolize this compound into a more toxic compound.

Issue 3: Inconsistent Results Between Experiments

This often points to variability in experimental procedures.

  • Possible Causes & Solutions:

    • Cell Density: Ensure consistent cell seeding density between experiments.

    • Pipetting Errors: Use calibrated pipettes and ensure accurate and consistent dispensing of the compound and reagents.

    • Incubation Time: Maintain consistent incubation times for all experiments.

    • Reagent Quality: Use fresh, high-quality reagents and culture media.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (IC50) of this compound

This protocol outlines a general method for determining the cytotoxic potential of this compound in a cell line of interest using a tetrazolium-based assay (e.g., MTT or MTS).

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations to be tested.

  • Treatment: Treat the cells with the different concentrations of this compound. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Add the tetrazolium reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Measurement: Solubilize the formazan product (if using MTT) and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

IDO1_Pathway cluster_tumor_microenvironment Tumor Microenvironment cluster_effects cluster_intervention Therapeutic Intervention Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 catabolized by T_Cell Effector T-Cell Tryptophan->T_Cell required for activation Kynurenine Kynurenine Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression promotes IDO1->Kynurenine produces Treg Regulatory T-Cell (Treg) Immune_Suppression->T_Cell inhibits Immune_Suppression->Treg activates PF06840003 This compound PF06840003->IDO1 inhibits Restored_Immunity Restored Anti-Tumor Immunity PF06840003->Restored_Immunity leads to

Caption: Mechanism of action of this compound in the tumor microenvironment.

cytotoxicity_workflow cluster_prep Experiment Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis and Troubleshooting start Start: Hypothesis of Cytotoxicity cell_culture Prepare Cell Culture start->cell_culture compound_prep Prepare this compound Serial Dilutions start->compound_prep seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Treat Cells with this compound and Controls compound_prep->treatment seeding->treatment incubation Incubate for 24-72h treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, MTS) incubation->viability_assay readout Measure Absorbance/Fluorescence viability_assay->readout data_analysis Calculate % Viability and Determine IC50 readout->data_analysis decision Unexpected Cytotoxicity? data_analysis->decision troubleshoot Troubleshoot Experiment (see guide) decision->troubleshoot Yes conclusion End: Cytotoxicity Profile Determined decision->conclusion No troubleshoot->seeding

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Interconversion of PF-06840003 Enantiomers in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the interconversion of PF-06840003 enantiomers in plasma.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its enantiomers?

A1: this compound is a selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). It is a racemic mixture, meaning it consists of two enantiomers (mirror-image isomers) in equal amounts:

  • PF-06840002: The active enantiomer that inhibits IDO1.

  • PF-06840001: The inactive enantiomer.

Q2: Does interconversion of this compound enantiomers occur in plasma?

A2: Yes, this compound is known to undergo rapid interconversion, or chiral inversion, in plasma. This means the active (PF-06840002) and inactive (PF-06840001) enantiomers can convert into one another. This has been observed in mouse, dog, and human plasma.[1]

Q3: Why is it important to study the interconversion of this compound enantiomers?

A3: Understanding the rate and extent of interconversion is crucial for several reasons:

  • Pharmacokinetics: The interconversion affects the plasma concentration of the active enantiomer (PF-06840002) over time, influencing its efficacy and duration of action.

  • Pharmacodynamics: The concentration of the active enantiomer at the target site determines the biological effect.

  • Dosage Form Development: A rapid interconversion may support the development of the racemate, as the inactive enantiomer can serve as a reservoir for the active form.

  • Regulatory Requirements: Regulatory agencies often require an understanding of the stereochemical fate of chiral drugs in the body.

Q4: What are the key factors that can influence the interconversion of this compound in plasma?

A4: Several factors can affect the rate of chiral inversion in plasma, including:

  • Plasma Components: Specific proteins or enzymes in plasma can catalyze the interconversion.

  • pH: The pH of the plasma can influence the ionization state of the molecule, which may affect its stability and susceptibility to inversion.

  • Temperature: Incubation temperature during in vitro studies will directly impact the rate of interconversion.

  • Species: The enzymatic makeup of plasma can differ between species, potentially leading to different rates of interconversion.

Experimental Protocols

This section provides a detailed, adapted methodology for studying the in vitro interconversion of this compound enantiomers in plasma. This protocol is based on established methods for studying chiral inversion of similar compounds, such as thalidomide, and should be validated for specific experimental conditions.

Objective: To determine the rate of interconversion of this compound enantiomers in plasma in vitro.

Materials:

  • This compound racemic standard

  • PF-06840002 and PF-06840001 enantiomerically pure standards (if available)

  • Control human, rat, or mouse plasma (sodium heparin or K2EDTA as anticoagulant)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Internal standard (IS) solution (e.g., a structurally similar, stable isotopically labeled compound)

  • 96-well plates or microcentrifuge tubes

  • Incubator

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

  • HPLC or UPLC system with a mass spectrometer (LC-MS/MS)

  • Chiral HPLC column (e.g., polysaccharide-based like Chiralpak IA, IB, or IC, or a macrocyclic glycopeptide-based column)

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis prep_plasma Thaw plasma at 37°C spike Spike plasma with this compound prep_plasma->spike aliquot Aliquot into time point samples spike->aliquot incubate Incubate at 37°C aliquot->incubate time_points Collect samples at T=0, 5, 15, 30, 60, 120 min incubate->time_points add_is Add Internal Standard time_points->add_is ppt Protein Precipitation (ACN) add_is->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject onto Chiral HPLC column supernatant->inject quantify Quantify PF-06840002 and PF-06840001 inject->quantify

Caption: Workflow for in vitro plasma interconversion study of this compound.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of racemic this compound in a suitable organic solvent (e.g., DMSO or methanol).

    • Prepare working solutions by diluting the stock solution with the same solvent.

    • Prepare a stock solution of the internal standard.

  • Incubation:

    • Thaw frozen control plasma in a 37°C water bath.

    • Pre-warm the plasma to 37°C.

    • Spike the plasma with the this compound working solution to achieve a final concentration of approximately 1 µg/mL. The final concentration of the organic solvent should be less than 1% to avoid protein precipitation.

    • Gently vortex the spiked plasma for 30 seconds.

    • Immediately collect a sample for the T=0 time point.

    • Incubate the remaining spiked plasma at 37°C.

    • Collect samples at subsequent time points (e.g., 5, 15, 30, 60, 90, and 120 minutes).

  • Sample Extraction (Protein Precipitation):

    • To a 50 µL aliquot of the plasma sample from each time point, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 2 minutes to precipitate the plasma proteins.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen, if necessary, and reconstitute in the mobile phase.

  • Chiral LC-MS/MS Analysis (Adapted Method):

    • Column: Chiralpak IA-3 (or similar polysaccharide-based column)

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. The exact ratio should be optimized for best separation.

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

    • Mass Spectrometer: Triple quadrupole in positive electrospray ionization (ESI+) mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for PF-06840002, PF-06840001, and the internal standard.

  • Data Analysis:

    • Generate calibration curves for both PF-06840002 and PF-06840001 using standards of known concentrations.

    • Quantify the concentrations of each enantiomer at each time point.

    • Plot the concentration of each enantiomer versus time to determine the rate of interconversion.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or Poor Separation of Enantiomers Inappropriate chiral stationary phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).
Suboptimal mobile phase composition.Optimize the mobile phase by varying the organic modifier (e.g., methanol, ethanol, isopropanol), its percentage, and the type and concentration of additives (e.g., formic acid, acetic acid, diethylamine).
Inappropriate column temperature.Vary the column temperature. Lower temperatures often improve chiral resolution but may increase peak broadening.
Peak Tailing or Asymmetry Secondary interactions with the stationary phase.Add a mobile phase modifier (e.g., a small amount of acid or base) to suppress ionic interactions.
Column overload.Reduce the injection volume or the concentration of the sample.
Column degradation.Flush the column with a strong solvent or replace the column if it is old or has been used extensively with harsh mobile phases.
Inconsistent Interconversion Rates Inconsistent incubation temperature.Ensure the incubator is accurately calibrated and maintains a stable temperature.
Variability in plasma source.Use a pooled lot of plasma for all experiments to minimize biological variability.
Inaccurate timing of sample collection.Use a precise timer and consistent procedure for collecting and stopping the reaction at each time point.
Low Recovery During Sample Extraction Inefficient protein precipitation.Ensure the ratio of acetonitrile to plasma is sufficient (typically 3:1 or 4:1).
Analyte instability in the extraction solvent.Keep samples on ice during the extraction process and analyze them as quickly as possible.
Adsorption to labware.Use low-binding microcentrifuge tubes and plates.

Quantitative Data Summary

The following table presents a hypothetical data structure for summarizing the results of an in vitro plasma interconversion study. Actual data should be populated from experimental results.

Time (minutes) Concentration of PF-06840002 (ng/mL) Concentration of PF-06840001 (ng/mL) Enantiomeric Ratio (PF-06840002 / PF-06840001)
09802049.0
58501505.67
157003002.33
305504501.22
605104901.04
1205054951.02

Signaling Pathway and Logical Relationship Diagrams

Logical Flow for Troubleshooting Poor Chiral Separation:

G start Poor or No Enantiomeric Separation check_method Is the analytical method validated for this compound? start->check_method No No check_method->No Yes Yes check_method->Yes develop_method Develop a new method success Separation Achieved develop_method->success check_column Is the chiral column appropriate and in good condition? check_column->No check_column->Yes screen_columns Screen different chiral stationary phases screen_columns->success check_mobile_phase Is the mobile phase composition optimal? check_mobile_phase->No check_mobile_phase->Yes optimize_mp Optimize organic modifier, additives, and pH optimize_mp->success check_temp Is the column temperature optimal? check_temp->No check_temp->Yes optimize_temp Vary temperature (e.g., 15-40°C) optimize_temp->success No->develop_method No->screen_columns No->optimize_mp No->optimize_temp Yes->check_column Yes->check_mobile_phase Yes->check_temp Yes->success

Caption: Troubleshooting logic for chiral HPLC method development.

References

impact of PF-06840002 as the active enantiomer on assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PF-06840002. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving PF-06840002, the active enantiomer of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, PF-06840003.

Frequently Asked Questions (FAQs)

Q1: What is PF-06840002 and what is its primary mechanism of action?

A1: PF-06840002 is the active enantiomer of this compound, a highly selective and potent inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway, which is responsible for the catabolism of the essential amino acid L-tryptophan.[1][2][3] By inhibiting IDO1, PF-06840002 blocks the conversion of tryptophan to N-formylkynurenine, thereby reducing the production of kynurenine and its downstream metabolites.[2][3] This mechanism is of significant interest in immuno-oncology, as the depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment are known to suppress T-cell proliferation and promote immune tolerance.[3][4]

Q2: What is the difference between PF-06840002 and this compound?

A2: this compound is a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror-image isomers). PF-06840002 is the specific, pharmacologically active enantiomer, while the other enantiomer, PF-06840001, is inactive.[2] Although this compound is often used in studies, it is important to recognize that the biological activity is attributed to PF-06840002. Interestingly, rapid conversion of the inactive R-enantiomer to the active S-enantiomer (PF-06840002) has been observed in the plasma of preclinical species, suggesting the racemate may have practical advantages in vivo.[5]

Q3: How does the enantiomeric nature of PF-06840002 impact its use in assays?

A3: The stereochemistry of an inhibitor can significantly influence its binding affinity and specificity to the target enzyme. Using the pure, active enantiomer PF-06840002 ensures that the observed inhibitory effects are directly attributable to the specific molecule of interest, leading to more precise and interpretable in vitro data. When using the racemate (this compound), the calculated potency (e.g., IC50) will be an average of the active and inactive forms. For mechanistic studies and accurate determination of binding kinetics, using the isolated active enantiomer is highly recommended.

Troubleshooting Guides

IDO1 Enzymatic Assays

Issue 1: High background signal or false positives in the kynurenine detection assay.

  • Possible Cause: Autofluorescence of test compounds. The standard method for kynurenine detection involves measuring its absorbance at 321 nm, and some compounds may also absorb at this wavelength.

  • Troubleshooting Steps:

    • Run a control plate with the test compound in the assay buffer without the IDO1 enzyme to measure its intrinsic absorbance.

    • Subtract the background absorbance of the compound from the absorbance of the wells containing the enzyme and compound.

    • Consider using an alternative detection method, such as HPLC-UV or LC-MS/MS, which provides better separation and specificity for kynurenine.[6][7]

Issue 2: Low or no IDO1 enzyme activity.

  • Possible Cause 1: Improper handling of the recombinant IDO1 enzyme. IDO1 is a heme-containing enzyme that is sensitive to freeze-thaw cycles and oxidation.

  • Troubleshooting Steps:

    • Aliquot the enzyme upon first use and store at -80°C to avoid repeated freeze-thaw cycles.[8]

    • Ensure the assay buffer contains a reducing agent, such as ascorbic acid and methylene blue, to maintain the heme iron in its active ferrous state.[1][6]

    • Include catalase in the reaction mixture to prevent inhibition by hydrogen peroxide, which can be produced by the reducing system.[6]

  • Possible Cause 2: Sub-optimal assay conditions.

  • Troubleshooting Steps:

    • Verify the pH of the assay buffer is optimal for IDO1 activity (typically around pH 6.5).[6]

    • Ensure the L-tryptophan substrate concentration is appropriate and not in excess, as substrate inhibition has been reported.[1]

Cell-Based IDO1 Assays

Issue 1: Inconsistent or low IDO1 expression in cells.

  • Possible Cause: Inadequate induction of IDO1 expression. Many cell lines, such as HeLa or SKOV-3, require stimulation with interferon-gamma (IFN-γ) to upregulate IDO1 expression.[2][7]

  • Troubleshooting Steps:

    • Optimize the concentration of IFN-γ and the duration of stimulation (typically 24-48 hours) for your specific cell line.[9]

    • Confirm IDO1 expression by Western blot or qPCR.

    • Ensure the cell passage number is not too high, as this can affect cellular responses to stimuli.

Issue 2: High variability in kynurenine measurements.

  • Possible Cause 1: Incomplete conversion of N-formylkynurenine to kynurenine. The direct product of the IDO1 reaction is N-formylkynurenine, which is often hydrolyzed to kynurenine for easier detection.

  • Troubleshooting Steps:

    • After stopping the reaction with trichloroacetic acid (TCA), incubate the samples at an elevated temperature (e.g., 50-65°C for 30 minutes) to ensure complete hydrolysis.[6][7]

  • Possible Cause 2: Interference from components in the cell culture medium or cell lysate.

  • Troubleshooting Steps:

    • Use a more specific analytical method like HPLC or LC-MS/MS for kynurenine quantification to separate it from interfering substances.[3][7]

    • Include appropriate controls, such as media-only and unstimulated cells, to determine baseline levels of kynurenine and other potential interfering molecules.

Issue 3: Compound toxicity affecting cell viability and IDO1 activity.

  • Possible Cause: The test compound, including PF-06840002 at high concentrations, may exhibit cytotoxic effects that can be mistaken for IDO1 inhibition.

  • Troubleshooting Steps:

    • Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with the IDO1 activity assay using the same compound concentrations and incubation times.[1][2]

    • If toxicity is observed, the IC50 for IDO1 inhibition should only be determined at non-toxic concentrations.

T-Cell Co-Culture Assays

Issue 1: Poor T-cell proliferation or activation.

  • Possible Cause 1: Suboptimal stimulation of T-cells.

  • Troubleshooting Steps:

    • Ensure the use of appropriate T-cell activators, such as anti-CD3/CD28 antibodies or phytohemagglutinin (PHA), at optimized concentrations.[10]

    • Verify the viability and health of the peripheral blood mononuclear cells (PBMCs) or isolated T-cells before starting the assay.

  • Possible Cause 2: Insufficient IDO1 activity in the co-culture system to observe an inhibitory effect.

  • Troubleshooting Steps:

    • Use IDO1-expressing tumor cells (e.g., IFN-γ-stimulated SKOV-3) or other IDO1-expressing cells in the co-culture.[2][11]

    • Measure kynurenine levels in the co-culture supernatant to confirm IDO1 activity.

Issue 2: High background T-cell death.

  • Possible Cause: Nutrient depletion or accumulation of toxic metabolites in the culture medium.

  • Troubleshooting Steps:

    • Ensure the use of appropriate cell culture medium and supplements.

    • Optimize the cell seeding density to avoid overgrowth.

    • Consider a partial media change during the co-culture period.

Data Summary

Table 1: Pharmacokinetic Parameters of PF-06840002

ParameterValueSpeciesReference
Time to Maximum Plasma Concentration (Tmax)1.5 - 3.0 hoursHuman[1][4]
Mean Elimination Half-life (t1/2)2 - 4 hoursHuman[1][4]
Unbound AUC Ratio (Brain/Plasma)0.20Rat[2]
Unbound AUC Ratio (CSF/Plasma)0.49Rat[2]
Cerebrospinal Fluid (CSF) to Plasma Ratio1.00Human[1][4]

Table 2: In Vitro Potency of this compound (Racemate)

Assay TypeCell LineIC50Reference
Cellular IDO1 InhibitionHeLa1.8 µM[5]
Cellular IDO1 InhibitionTHP-11.7 µM[5]
Human Whole Blood Assay-4.7 µM[5]

Experimental Protocols

Protocol 1: In Vitro IDO1 Enzymatic Assay (Absorbance-Based)
  • Prepare Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

  • Compound Preparation: Prepare serial dilutions of PF-06840002 in the assay buffer. Include a vehicle control (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the test compound dilutions.

  • Enzyme Addition: Add purified recombinant IDO1 protein to each well, except for the blank wells.

  • Initiate Reaction: Add L-tryptophan to a final concentration of 200-400 µM.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Stop Reaction: Terminate the reaction by adding 30% (w/v) trichloroacetic acid (TCA).

  • Hydrolysis: Incubate the plate at 50-65°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifugation: Centrifuge the plate to pellet any precipitate.

  • Detection: Transfer the supernatant to a new plate and measure the absorbance at 321 nm to quantify kynurenine.

Protocol 2: Cell-Based IDO1 Assay
  • Cell Seeding: Seed IDO1-inducible cells (e.g., HeLa, SKOV-3) in a 96-well plate and allow them to adhere overnight.

  • IDO1 Induction: Treat the cells with an optimized concentration of IFN-γ (e.g., 50-100 ng/mL) for 24-48 hours.

  • Compound Treatment: Remove the IFN-γ containing medium and add fresh medium containing serial dilutions of PF-06840002.

  • Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Kynurenine Measurement:

    • Add 30% (w/v) TCA to the supernatant.

    • Incubate at 50-65°C for 30 minutes.

    • Centrifuge to remove precipitate.

    • Measure kynurenine in the supernatant by absorbance at 321 nm or by HPLC/LC-MS.

  • Cell Viability: In a parallel plate, treat cells similarly and assess cell viability using a standard method (e.g., MTT, CellTiter-Glo).

Visualizations

IDO1_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Tcell T-Cell Response Tryptophan Tryptophan IDO1 IDO1 Enzyme (in Tumor/Immune Cells) Tryptophan->IDO1 substrate Kynurenine Kynurenine IDO1->Kynurenine catalyzes Tryptophan_depletion Tryptophan Depletion IDO1->Tryptophan_depletion Kynurenine_accumulation Kynurenine Accumulation Kynurenine->Kynurenine_accumulation PF06840002 PF-06840002 PF06840002->IDO1 inhibits Proliferation Proliferation & Activation PF06840002->Proliferation restores Anergy_Apoptosis Anergy & Apoptosis Tryptophan_depletion->Anergy_Apoptosis promotes Kynurenine_accumulation->Anergy_Apoptosis promotes T_Cell Effector T-Cell T_Cell->Proliferation leads to T_Cell->Anergy_Apoptosis inhibited by

Caption: IDO1 signaling pathway and the inhibitory effect of PF-06840002.

Experimental_Workflow cluster_enzymatic IDO1 Enzymatic Assay cluster_cellular Cell-Based IDO1 Assay enz_start Start: Recombinant IDO1 enz_add_cmpd Add PF-06840002 enz_start->enz_add_cmpd enz_add_sub Add Tryptophan enz_add_cmpd->enz_add_sub enz_incubate Incubate @ 37°C enz_add_sub->enz_incubate enz_stop Stop Reaction (TCA) enz_incubate->enz_stop enz_hydrolyze Hydrolyze @ 50-65°C enz_stop->enz_hydrolyze enz_detect Detect Kynurenine (Absorbance @ 321nm) enz_hydrolyze->enz_detect cell_start Start: Seed Cells cell_induce Induce IDO1 (IFN-γ) cell_start->cell_induce cell_add_cmpd Add PF-06840002 cell_induce->cell_add_cmpd cell_incubate Incubate 24-48h cell_add_cmpd->cell_incubate cell_collect Collect Supernatant cell_incubate->cell_collect cell_viability Assess Cell Viability (Parallel Plate) cell_incubate->cell_viability cell_measure Measure Kynurenine cell_collect->cell_measure

References

PF-06840003 Technical Support Center: Avoiding Experimental Artifacts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of PF-06840003, a selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). Adherence to proper experimental protocols is crucial for obtaining reliable and reproducible data while avoiding common artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an investigational small molecule that selectively inhibits the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a key enzyme in the kynurenine pathway, responsible for the degradation of the essential amino acid tryptophan.[3] By inhibiting IDO1, this compound prevents the depletion of tryptophan and the accumulation of its immunosuppressive metabolite, kynurenine. This action helps to restore the proliferation and activation of various immune cells, such as T lymphocytes, and reduce the number of tumor-associated regulatory T cells (Tregs), thereby enhancing the anti-tumor immune response.[1]

Q2: Is this compound selective for IDO1?

A2: Yes, this compound is a highly selective inhibitor of IDO1. It exhibits very weak activity against tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase 2 (IDO2).[3][4] This high selectivity minimizes the potential for off-target effects related to the inhibition of other tryptophan-catabolizing enzymes.

Q3: What are the key considerations for preparing a stock solution of this compound?

A3: this compound is soluble in DMSO.[5] For in vitro experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.[6] To avoid repeated freeze-thaw cycles, which can degrade the compound, the stock solution should be aliquoted and stored at -20°C or -80°C.[6] When preparing aqueous solutions for cell-based assays, it is crucial to first dissolve the compound in DMSO and then dilute it into the aqueous buffer.[5]

Q4: Is this compound a racemic mixture? Does this affect its activity?

A4: Yes, this compound is a racemic mixture, meaning it contains two enantiomers (mirror-image isomers) in equal amounts: PF-06840002 and PF-06840001. The inhibitory activity against IDO1 resides in the PF-06840002 enantiomer, while PF-06840001 is inactive. In plasma, the racemate rapidly equilibrates.[7][8] For data interpretation, it is important to consider that the effective concentration of the active inhibitor is half of the total this compound concentration.

Quantitative Data Summary

The following tables summarize the inhibitory activity and pharmacokinetic properties of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeSpeciesIC50 (µM)Assay Type
IDO1Human (hIDO1)0.41Enzymatic Assay
IDO1Dog (dIDO-1)0.59Enzymatic Assay
IDO1Mouse (mIDO-1)1.5Enzymatic Assay
IDO1Human1.8HeLa Cell-Based Assay
IDO1Human1.7LPS/IFNγ-stimulated THP-1 Cell-Based Assay
TDO2Human (hTDO-2)140Enzymatic Assay

Data sourced from MedChemExpress and Selleck Chemicals product information.[4][6]

Table 2: In Vivo Efficacy of this compound

Animal ModelEffectNotes
Mice with syngeneic tumor grafts>80% reduction in intratumoral kynurenine levels---
Multiple preclinical syngeneic mouse modelsInhibition of tumor growthIn combination with immune checkpoint inhibitors.[9][10]

Signaling Pathway and Experimental Workflow Diagrams

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Tryptophan_Depletion Tryptophan Depletion IDO1->Tryptophan_Depletion PF06840003 PF06840003 PF06840003->IDO1 Inhibits Immune_Activation Immune Activation (T-cell proliferation & activation) PF06840003->Immune_Activation Kynurenine_Accumulation Kynurenine Accumulation Kynurenine->Kynurenine_Accumulation Immune_Suppression Immune Suppression (T-cell anergy, Treg activation) Tryptophan_Depletion->Immune_Suppression Kynurenine_Accumulation->Immune_Suppression Tumor_Growth Tumor Growth Immune_Suppression->Tumor_Growth Anti_Tumor_Response Anti-Tumor Response Immune_Activation->Anti_Tumor_Response

Caption: IDO1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Working_Solution Prepare Working Solutions (Dilute in assay buffer) Stock_Solution->Working_Solution Cell_Culture Culture Cells (e.g., IFN-γ stimulated) Treatment Treat Cells with This compound Cell_Culture->Treatment Incubation Incubate Treatment->Incubation Kynurenine_Measurement Measure Kynurenine Levels (e.g., HPLC, colorimetric assay) Incubation->Kynurenine_Measurement Cell_Viability Assess Cell Viability (e.g., MTT, CellTiter-Glo) Incubation->Cell_Viability Data_Analysis Data Analysis (IC50 determination) Kynurenine_Measurement->Data_Analysis Cell_Viability->Data_Analysis

Caption: General experimental workflow for a cell-based IDO1 inhibition assay.

Troubleshooting Guide

Problem 1: this compound precipitates out of solution during the experiment.

  • Possible Cause: The solubility of this compound in aqueous solutions is limited. The final concentration of DMSO in the assay medium may be too low to maintain its solubility.

  • Solution:

    • Ensure the final DMSO concentration in your cell culture medium is sufficient to keep this compound in solution, typically between 0.1% and 0.5%. However, always perform a vehicle control to ensure the DMSO concentration is not affecting cell viability or the assay readout.

    • When preparing working solutions, add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion.

    • If precipitation persists, consider using a different formulation for in vivo studies, such as a mix of DMSO, PEG300, Tween-80, and saline.[6]

Problem 2: Inconsistent or non-reproducible IC50 values in cell-based assays.

  • Possible Causes:

    • Variability in cell health and passage number.

    • Inconsistent induction of IDO1 expression (if using an inducible system).

    • Degradation of this compound due to improper storage or handling.

  • Solutions:

    • Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.

    • If using IFN-γ to induce IDO1 expression, ensure the concentration and incubation time are consistent across experiments. Verify IDO1 expression levels by Western blot or qPCR.

    • Aliquot stock solutions of this compound to avoid multiple freeze-thaw cycles. Protect the compound from light.

Problem 3: Observed inhibition of kynurenine production is accompanied by a significant decrease in cell viability.

  • Possible Cause: At higher concentrations, this compound or other IDO1 inhibitors may exhibit cytotoxic effects, leading to a reduction in kynurenine production that is not due to direct enzyme inhibition but rather to cell death.

  • Solution:

    • Always perform a concurrent cell viability assay (e.g., MTT, CellTiter-Glo) using the same concentrations of this compound.

    • Determine the concentration range where this compound inhibits IDO1 activity without significantly impacting cell viability. Report the IC50 value within this non-toxic concentration range.

    • If cytotoxicity is observed at concentrations required for IDO1 inhibition, this may be a limitation of the compound in that specific cell line.

Problem 4: Unexpected or off-target effects are observed.

  • Possible Cause: Although this compound is highly selective for IDO1, off-target effects can never be completely ruled out, especially at high concentrations.

  • Solution:

    • To confirm that the observed effects are due to IDO1 inhibition, consider using a rescue experiment. For example, supplement the culture medium with kynurenine to see if it reverses the observed phenotype.

    • Use a structurally unrelated IDO1 inhibitor as a positive control to see if it phenocopies the effects of this compound.

    • Employ IDO1 knockout or knockdown cells as a negative control. The effects of this compound should be absent or significantly diminished in these cells.

Detailed Experimental Protocols

Protocol 1: In Vitro IDO1 Enzymatic Assay

This protocol is adapted from commercially available IDO1 activity assay kits.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).

    • Prepare a reaction mixture containing L-tryptophan (substrate), ascorbic acid (reducing agent), methylene blue, and catalase in the assay buffer.

    • Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (e.g., DMSO).

  • Assay Procedure:

    • Add the this compound dilutions or vehicle to a 96-well plate.

    • Add purified recombinant IDO1 enzyme to each well.

    • Initiate the reaction by adding the reaction mixture.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding trichloroacetic acid (TCA).

    • Incubate at 50-65°C to hydrolyze N-formylkynurenine to kynurenine.

  • Detection and Analysis:

    • Centrifuge the plate to pellet precipitated proteins.

    • Transfer the supernatant to a new plate.

    • Add a colorimetric reagent (e.g., p-DMAB) that reacts with kynurenine to produce a colored product.

    • Measure the absorbance at the appropriate wavelength (e.g., 480-492 nm).

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Cell-Based IDO1 Inhibition Assay

This protocol is a general guideline and may need to be optimized for specific cell lines.

  • Cell Seeding and IDO1 Induction:

    • Seed cells (e.g., HeLa, SK-OV-3, or IFN-γ inducible cell lines) in a 96-well plate and allow them to adhere overnight.[11]

    • If using an inducible system, treat the cells with an appropriate stimulus (e.g., 100 ng/mL IFN-γ) for 24-48 hours to induce IDO1 expression.[4][11]

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic across all wells.

    • Remove the induction medium and add the medium containing the this compound dilutions or vehicle control.

    • Incubate for 16-24 hours at 37°C.

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Perform a colorimetric assay to measure the kynurenine concentration as described in Protocol 1, steps 3.3-3.5.

  • Cell Viability Assay (Parallel Plate):

    • In a separate plate, treat cells with the same concentrations of this compound.

    • After the same incubation period, perform a cell viability assay (e.g., MTT, WST-1, or CellTiter-Glo) according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of kynurenine production for each this compound concentration, normalized to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

    • Analyze the cell viability data to identify any cytotoxic effects.

References

PF-06840003 Half-Life and Pharmacokinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the half-life of PF-06840003 in various experimental systems. This guide includes troubleshooting advice and frequently asked questions to support your experimental design and data interpretation.

Data Summary: Half-Life of this compound

The half-life of this compound, an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, varies significantly across different experimental systems. Below is a summary of reported half-life values.

Experimental SystemSpecies/ModelHalf-Life (t½)Active MoietyCitation
In Vivo Human (Recurrent Malignant Glioma Patients)2 - 4 hoursPF-06840002 (active enantiomer)[1][2][3]
In Vivo (Predicted) Human16 - 19 hoursNot Specified[4][5][6][7]
In Vivo Human19 hoursNot Specified[8]
In Vivo Rat2.42 hoursNot Specified[8]
In Vivo Dog0.84 hoursNot Specified[8]

Experimental Protocols

Understanding the methodologies behind the reported data is crucial for accurate interpretation and comparison.

Human Pharmacokinetics in Patients with Malignant Glioma
  • Study Design: A Phase 1, first-in-human study in patients with recurrent malignant glioma (NCT02764151).[2]

  • Dosage: Oral administration of this compound in dose-escalation cohorts.[2]

  • Sampling: Plasma samples were collected at various time points following drug administration on Cycle 1, Day 1.[2]

  • Analysis: Plasma concentrations of the active enantiomer, PF-06840002, were determined to calculate pharmacokinetic parameters, including the mean elimination half-life.[1][2]

Predicted Human Pharmacokinetics
  • Methodology: The predicted human half-life was likely determined using allometric scaling from preclinical animal pharmacokinetic data and in vitro metabolism studies. This approach uses mathematical models to extrapolate pharmacokinetic parameters from animals to humans.

Troubleshooting and FAQs

This section addresses common questions and potential issues researchers may encounter when studying the half-life of this compound.

Q1: Why is there a significant discrepancy between the predicted human half-life (16-19 hours) and the observed half-life in cancer patients (2-4 hours)?

A1: This is a critical observation with several potential explanations:

  • Active Enantiomer vs. Racemate: The 2-4 hour half-life specifically refers to the active enantiomer, PF-06840002.[1][2] The predicted 16-19 hour half-life may refer to the racemic mixture (this compound) or have been based on preclinical data that did not fully account for stereoselective metabolism and clearance in humans.

  • Patient Population: The clinical data was obtained from patients with recurrent malignant glioma.[1][2] The underlying disease state and potential co-administered medications could influence drug metabolism and clearance, leading to a shorter half-life compared to predictions for a healthy population.

  • Prediction Model Limitations: Allometric scaling and in vitro-in vivo extrapolation models have inherent limitations and may not always accurately predict human pharmacokinetics, especially for compounds with complex metabolic pathways or transporter interactions.

Q2: I am not observing the expected half-life in my in vitro system. What could be the issue?

A2: Several factors can influence in vitro half-life measurements:

  • Metabolic Competence of the System: Ensure your chosen system (e.g., liver microsomes, hepatocytes, specific cell lines) expresses the relevant drug-metabolizing enzymes (e.g., cytochrome P450s) responsible for this compound metabolism.

  • Cofactor Availability: For microsomal assays, ensure an adequate supply of necessary cofactors like NADPH.

  • Compound Stability: Assess the chemical stability of this compound in your assay buffer and conditions to rule out non-enzymatic degradation.

  • Protein Binding: The degree of protein binding in your incubation medium can affect the free fraction of the drug available for metabolism.

  • Analytical Method Sensitivity: Your analytical method (e.g., LC-MS/MS) must be sensitive enough to accurately quantify the decreasing concentration of the parent compound over time.

Q3: What is the significance of the brain-penetrant nature of this compound?

A3: The ability of this compound to cross the blood-brain barrier is a key feature, particularly for its investigation in treating brain tumors like malignant glioma.[9] A reported cerebrospinal fluid (CSF)-to-plasma ratio of 1.00 for the active enantiomer PF-06840002 suggests excellent brain penetration.[2] This allows the drug to reach its target, the IDO1 enzyme, within the central nervous system.

Visualizing Experimental Workflows and Pathways

IDO1 Pathway and Inhibition

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine ImmuneSuppression T-cell Anergy & Immune Suppression Kynurenine->ImmuneSuppression Leads to IDO1->Kynurenine Produces PF06840003 This compound PF06840003->IDO1 Inhibits ImmuneActivation T-cell Activation & Anti-tumor Immunity PF06840003->ImmuneActivation

Caption: The IDO1 enzyme metabolizes tryptophan to kynurenine, leading to immune suppression. This compound inhibits IDO1, promoting an anti-tumor immune response.

General Workflow for In Vivo Half-Life Determination

InVivo_HalfLife_Workflow cluster_Dosing Dosing cluster_Sampling Sampling cluster_Analysis Analysis cluster_Calculation Calculation DrugAdmin Drug Administration (e.g., Oral Gavage) BloodSampling Serial Blood Sampling DrugAdmin->BloodSampling PlasmaSeparation Plasma Separation BloodSampling->PlasmaSeparation LCMS LC-MS/MS Analysis PlasmaSeparation->LCMS PK_Analysis Pharmacokinetic Analysis (Non-compartmental) LCMS->PK_Analysis HalfLife Half-Life (t½) Calculation PK_Analysis->HalfLife

Caption: A typical workflow for determining the in vivo half-life of a compound, from administration to pharmacokinetic analysis.

References

ensuring complete dissolution of PF-06840003 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete dissolution of PF-06840003 for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for creating a stock solution of this compound.[1][2][3] It is crucial to use fresh, anhydrous DMSO, as moisture can negatively impact the solubility of the compound.[4]

Q2: I've added DMSO to this compound, but it's not dissolving completely. What should I do?

A2: If you encounter dissolution issues in DMSO, you can try the following troubleshooting steps:

  • Vortexing: Mix the solution thoroughly by vortexing for several minutes.[5]

  • Sonication: Use an ultrasonic water bath to aid dissolution.[1][5] This method provides energy to break down compound aggregates.

  • Gentle Heating: Gently warm the solution to no higher than 50°C.[6] Be cautious, as excessive heat may degrade the compound.

  • Centrifugation: If the powdered compound is adhering to the vial, centrifuge it at a low speed (e.g., 3000 rpm) for a few minutes to collect the powder at the bottom before adding the solvent.[1]

Q3: My this compound stock solution in DMSO is clear, but it precipitates when I dilute it in my aqueous experimental buffer. How can I prevent this?

A3: Precipitation upon dilution in aqueous solutions is a common issue with hydrophobic compounds dissolved in DMSO.[4][7] To prevent this:

  • Serial Dilutions in DMSO: First, perform serial dilutions of your concentrated stock solution in DMSO to get closer to your final working concentration.[4]

  • Slow Addition and Mixing: Add the final diluted DMSO sample to your aqueous buffer slowly while vortexing or mixing.[6]

  • Use of Co-solvents: For in vivo preparations or challenging in vitro assays, using a co-solvent system is recommended. Common formulations include combinations of DMSO, PEG300, Tween 80, and saline or SBE-β-CD in saline.[1][2]

Q4: What are the recommended storage conditions for this compound solutions?

A4: For long-term storage, it is recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[8][2]

  • In solvent: Store at -80°C for up to 1-2 years.[1][2] Some sources suggest storage at -20°C is suitable for up to one year.[2]

  • Powder: Store at -20°C for up to 3 years.[1][2]

Q5: Should I prepare fresh dilutions for each experiment?

A5: It is highly recommended to prepare fresh working solutions from your frozen stock for each experiment, especially for in vivo studies.[1][2] If a prepared solution appears as a suspension, it should be used immediately.[1] Clear solutions may be stored at 4°C for short periods (e.g., up to a week), but prolonged storage can lead to loss of efficacy.[1]

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvent systems as reported by different suppliers.

Solvent SystemConcentration (mg/mL)Molar Equivalent (mM)Source
DMSO≥ 100430.64MedChemExpress
DMSO60258.39TargetMol
DMSO46198.09Selleck Chem
DMSO≥ 25-Tribioscience
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline28.61TargetMol
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.510.77MedChemExpress
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.510.77MedChemExpress
10% DMSO + 90% Corn Oil≥ 2.510.77MedChemExpress

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Equilibration: Allow the vial of this compound powder and a bottle of anhydrous DMSO to come to room temperature.

  • Weighing: Weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution (Molecular Weight: 232.21 g/mol ), you would need 2.32 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.

  • Mixing: Vortex the solution for several minutes.

  • Sonication: If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes.[5]

  • Inspection: Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Aliquot the stock solution into single-use vials and store at -80°C.

Protocol 2: Preparation of an In Vivo Formulation (Example)

This protocol is an example for preparing a formulation with 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1][2]

  • Prepare Stock: Start with a clear, concentrated stock solution of this compound in DMSO.

  • Sequential Addition: In a sterile tube, add the required volume of the DMSO stock solution.

  • Add the PEG300 and mix until the solution is clear.

  • Add the Tween 80 and mix until the solution is clear.

  • Finally, add the saline and mix thoroughly.

  • Immediate Use: This final formulation should be prepared fresh and used immediately for animal experiments.[1][8]

Visualizations

G Troubleshooting this compound Dissolution Issues start Start: Weigh this compound Add Anhydrous DMSO vortex Vortex Thoroughly start->vortex check1 Is the solution clear? vortex->check1 sonicate Sonicate for 10-15 min check1->sonicate No success Solution Ready for Use/ Storage at -80°C check1->success Yes check2 Is the solution clear? sonicate->check2 heat Gently warm (≤50°C) check2->heat No check2->success Yes check3 Is the solution clear? heat->check3 reassess Re-evaluate concentration and solvent purity check3->reassess No check3->success Yes fail Consult Technical Support reassess->fail

Caption: A flowchart for troubleshooting this compound dissolution.

Caption: The IDO1 pathway is inhibited by this compound.

References

long-term storage conditions for PF-06840003 powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the handling, storage, and experimental use of the IDO1 inhibitor, PF-06840003.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For long-term stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

Q2: How should I store stock solutions of this compound?

A2: Prepared stock solutions of this compound in a solvent such as DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[1] For long-term storage, it is recommended to store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[1]

Q3: What is the mechanism of action of this compound?

A3: this compound is a highly selective, orally active, and brain-penetrant inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[2][3][4] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism.[2] By inhibiting IDO1, this compound prevents the degradation of tryptophan and the production of kynurenine.[3][4] This action helps to restore T-cell function and enhance the anti-tumor immune response.[2][4]

Q4: Is this compound a racemic mixture?

A4: Yes, this compound is a racemic mixture. It consists of two enantiomers, PF-06840002 (the active IDO1 inhibitor) and PF-06840001 (which does not inhibit IDO1). In plasma, these enantiomers can quickly interconvert.[5][6]

Data Presentation

Table 1: Long-Term Storage Conditions for this compound

FormulationStorage TemperatureDuration
Powder-20°CUp to 3 years[1]
Powder4°CUp to 2 years[1]
In Solvent (e.g., DMSO)-80°CUp to 2 years[1]
In Solvent (e.g., DMSO)-20°CUp to 1 year[1]

Troubleshooting Guide

Q: I am having trouble dissolving the this compound powder. What should I do?

A: this compound is soluble in DMSO at concentrations of ≥ 100 mg/mL.[1] If you are experiencing solubility issues, consider the following:

  • Use fresh, anhydrous DMSO: Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1]

  • Gentle warming and sonication: If precipitation or phase separation occurs, gentle heating and/or sonication can help to dissolve the compound.[1]

  • For in vivo formulations: Prepare the solution fresh on the day of use. Several protocols are available, such as using a combination of DMSO, PEG300, Tween-80, and saline.[1]

Q: My experimental results are inconsistent. What could be the cause?

A: Inconsistent results can arise from several factors:

  • Repeated freeze-thaw cycles: This can lead to the degradation of the compound in your stock solution. Ensure that your stock solutions are aliquoted and that you use a fresh aliquot for each experiment.[1]

  • Compound stability in media: The stability of small molecule inhibitors can vary in cell culture media. It is advisable to prepare fresh dilutions of this compound in your experimental media for each experiment.

  • Cell passage number: High passage numbers can lead to changes in cellular responses. Ensure you are using cells within a consistent and low passage number range.

  • IDO1 expression levels: The inhibitory effect of this compound is dependent on the expression of IDO1 in your cell line. You may need to stimulate IDO1 expression with interferon-gamma (IFN-γ) to observe a significant effect.[5]

Q: I am not observing any inhibition of IDO1 activity. What should I check?

A: If you are not seeing the expected inhibitory effect, consider the following:

  • Confirm IDO1 expression: Ensure that your chosen cell line expresses IDO1 or has been adequately stimulated with IFN-γ to induce its expression.

  • Compound concentration: Verify the concentration of your this compound stock solution and the final concentration in your assay. Perform a dose-response experiment to determine the optimal inhibitory concentration for your system.

  • Assay conditions: Ensure that your IDO1 activity assay is properly set up and that all reagents are fresh and correctly prepared. The pH of the assay buffer and the presence of necessary co-factors are critical.

  • Active enantiomer: Remember that this compound is a racemate, and only one enantiomer is active. The reported IC50 values are for the racemic mixture.[5]

Experimental Protocols

In Vitro IDO1 Inhibition Assay in HeLa Cells

This protocol is adapted from established methods for assessing IDO1 inhibition in a cellular context.

Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human interferon-gamma (IFN-γ)

  • This compound

  • DMSO (anhydrous)

  • 96-well cell culture plates

  • Reagents for kynurenine measurement (e.g., by HPLC or a colorimetric assay)

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • IDO1 Induction: The following day, replace the culture medium with fresh medium containing IFN-γ (e.g., 50 ng/mL) to induce IDO1 expression. Incubate for 24-48 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated DMSO stock. The final DMSO concentration in the wells should be kept low (e.g., <0.5%) and consistent across all wells, including controls. Remove the IFN-γ containing medium and add the medium with the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).

  • Kynurenine Measurement: After incubation, collect the cell culture supernatant. Measure the concentration of kynurenine in the supernatant using a suitable method such as HPLC or a commercially available kynurenine assay kit.

  • Data Analysis: Determine the IC50 value of this compound by plotting the percentage of kynurenine production inhibition against the log concentration of the compound.

In Vivo Administration of this compound in a Mouse Tumor Model

This protocol provides a general guideline for the oral administration of this compound to mice.

Materials:

  • This compound powder

  • Vehicle components (e.g., DMSO, PEG300, Tween-80, Saline)

  • Mice bearing tumors

  • Oral gavage needles

Procedure:

  • Formulation Preparation (prepare fresh daily):

    • Dissolve this compound powder in DMSO to create a stock solution.

    • In a separate tube, mix the required volumes of PEG300, Tween-80, and Saline.

    • Slowly add the this compound/DMSO stock solution to the vehicle mixture while vortexing to ensure a clear and homogenous solution. An example formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Dosing:

    • Determine the appropriate dose of this compound based on previous studies or your experimental design.

    • Administer the formulation to the mice via oral gavage. The volume administered will depend on the weight of the mouse and the concentration of the formulation.

  • Monitoring:

    • Monitor the mice regularly for any signs of toxicity.

    • Measure tumor growth and other relevant endpoints as per your experimental protocol.

    • At the end of the study, tissues and plasma can be collected to measure kynurenine levels as a pharmacodynamic marker of IDO1 inhibition.

Mandatory Visualizations

IDO1_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneResponse Immune Response Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 substrate TCell T-Cell Proliferation & Activation Tryptophan->TCell promotes Kynurenine Kynurenine Treg Regulatory T-Cell (Treg) Function Kynurenine->Treg enhances IDO1->Kynurenine catalyzes PF06840003 This compound PF06840003->IDO1 inhibits ImmuneSuppression Immune Suppression TCell->ImmuneSuppression counteracts Treg->ImmuneSuppression leads to

Caption: IDO1 signaling pathway and the inhibitory action of this compound.

InVitro_Workflow cluster_workflow In Vitro IDO1 Inhibition Assay Workflow A 1. Seed HeLa Cells in 96-well plate B 2. Induce IDO1 with IFN-γ (24-48h) A->B C 3. Treat with this compound (serial dilutions) B->C D 4. Incubate (e.g., 24h) C->D E 5. Collect Supernatant D->E F 6. Measure Kynurenine Levels (e.g., HPLC) E->F G 7. Analyze Data (IC50) F->G

Caption: Experimental workflow for in vitro IDO1 inhibition assay using this compound.

References

Validation & Comparative

A Comparative Guide to the Inhibitory Activity of PF-06840003 on IDO1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, PF-06840003, with other notable IDO1 inhibitors. The content herein is supported by experimental data to validate its inhibitory activity and offers detailed methodologies for key experiments to aid in research and development.

Introduction to IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] By catalyzing the degradation of the essential amino acid tryptophan, IDO1 plays a critical role in creating an immunosuppressive tumor microenvironment, thereby allowing cancer cells to evade the host immune system.[2][3] The depletion of tryptophan and the accumulation of its metabolite, kynurenine, lead to the suppression of effector T-cell function and the promotion of regulatory T-cell (Treg) activity.[2][3][4] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy. This compound is an investigational, orally available small molecule designed to selectively inhibit the IDO1 enzyme.[2][5]

Comparative Inhibitory Activity

The inhibitory potential of this compound against IDO1 has been evaluated in various preclinical models and compared with other well-characterized IDO1 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency.

InhibitorTarget/Assay SystemIC50 ValueReference
This compound Human IDO1 (hIDO1)0.41 µM[5][6]
Mouse IDO1 (mIDO1)1.5 µM[5][6]
Dog IDO1 (dIDO1)0.59 µM[5][6]
HeLa Cells0.21 µM - 1.8 µM[5][6]
THP-1 Cells1.7 µM[6]
Epacadostat (INCB024360) Human IDO1~10 nM - 71.8 nM[5][6]
Mouse IDO152.4 nM[6]
SKOV-3 Cells17.63 nM[7]
Linrodostat (BMS-986205) IDO1-HEK293 Cells1.1 nM[2][4][8]
HeLa Cells1.7 nM[9]
SKOV-3 Cells3.4 nM[10]
Indoximod (NLG-8189) IDO Pathway (mTORC1 rescue)~70 nM[11][12]
IDO1 (enzymatic, L-isomer)Ki: 19 µM[13][14]

Note: Indoximod is considered an IDO pathway inhibitor that acts downstream of the enzyme, rather than a direct competitive inhibitor.[11]

IDO1 Signaling Pathway

The diagram below illustrates the central role of IDO1 in tryptophan metabolism and immune suppression. IDO1 converts tryptophan to kynurenine, which then activates the aryl hydrocarbon receptor (AhR), leading to the differentiation of immunosuppressive regulatory T cells (Tregs). Tryptophan depletion also activates the GCN2 stress-response kinase, which can lead to T-cell anergy and apoptosis.

IDO1_Signaling_Pathway cluster_0 Tumor Microenvironment cluster_1 Immune Cell (T-Cell) Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 GCN2 GCN2 Pathway Tryptophan->GCN2 Depletion Activates Kynurenine Kynurenine IDO1->Kynurenine Metabolism AhR AhR Kynurenine->AhR Activates TCell_Anergy T-Cell Anergy/ Apoptosis Treg_Diff Treg Differentiation AhR->Treg_Diff GCN2->TCell_Anergy PF06840003 This compound PF06840003->IDO1 Inhibits

IDO1 signaling pathway and point of inhibition.

Experimental Workflow for IDO1 Inhibitor Validation

The validation of an IDO1 inhibitor like this compound typically follows a multi-step process, from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Ex Vivo Analysis cluster_2 In Vivo Studies Enzymatic_Assay Enzymatic Assay (Recombinant IDO1) Cell_Based_Assay Cell-Based Assay (e.g., HeLa, HEK293) Enzymatic_Assay->Cell_Based_Assay Confirmatory step Co_culture_Assay Co-culture Assay (Tumor cells + T-cells) Cell_Based_Assay->Co_culture_Assay Functional validation Syngeneic_Mouse_Models Syngeneic Mouse Models Co_culture_Assay->Syngeneic_Mouse_Models Preclinical validation PK_PD_Analysis Pharmacokinetics/ Pharmacodynamics Syngeneic_Mouse_Models->PK_PD_Analysis Efficacy_Studies Efficacy Studies (Monotherapy & Combination) Syngeneic_Mouse_Models->Efficacy_Studies

A typical workflow for validating IDO1 inhibitors.

Experimental Protocols

In Vitro IDO1 Enzymatic Assay (Absorbance-Based)

This assay directly measures the enzymatic activity of purified recombinant IDO1.

Materials:

  • Purified recombinant human IDO1 enzyme

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)

  • L-tryptophan (substrate)

  • Methylene blue

  • Ascorbic acid

  • Catalase

  • Trichloroacetic acid (TCA)

  • This compound or other test inhibitors

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in the assay buffer containing 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[15]

  • Add the test inhibitor (e.g., this compound) at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).

  • Add the purified IDO1 enzyme to each well.

  • Initiate the reaction by adding L-tryptophan to a final concentration of 400 µM.[15]

  • Incubate the plate at 37°C for 30-60 minutes.[15]

  • Stop the reaction by adding 30% (w/v) TCA.[15]

  • Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[15]

  • Measure the absorbance of kynurenine at 321 nm using a spectrophotometer.[8]

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based IDO1 Inhibition Assay (e.g., HeLa or SKOV-3 cells)

This assay measures the ability of an inhibitor to block IDO1 activity within a cellular context.

Materials:

  • HeLa or SKOV-3 cells (known to express IDO1 upon stimulation)

  • Cell culture medium (e.g., DMEM or McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics

  • Interferon-gamma (IFN-γ) for IDO1 induction

  • This compound or other test inhibitors

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and allow them to adhere overnight.[2][15]

  • Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours.[2]

  • Remove the culture medium and replace it with fresh medium containing various concentrations of the test inhibitor (e.g., this compound). Include a vehicle control.

  • Incubate the cells for an additional 24-48 hours.[2][15]

  • Collect the cell culture supernatant.

  • To measure kynurenine, add 6.1 N TCA to the supernatant, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[2][15]

  • Centrifuge to pellet any precipitate.

  • Transfer the supernatant to a new plate and add an equal volume of freshly prepared Ehrlich's reagent.[2]

  • After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.[2][15]

  • Generate a standard curve with known concentrations of kynurenine to quantify its production.

  • Calculate the percent inhibition and determine the IC50 value.

Conclusion

This compound demonstrates potent and selective inhibition of the IDO1 enzyme in both enzymatic and cellular assays. Its inhibitory activity is comparable to other clinical-stage IDO1 inhibitors. The provided experimental protocols offer a foundation for researchers to further validate and explore the therapeutic potential of this compound and other IDO1 inhibitors in the context of cancer immunotherapy. The continued investigation into the intricate role of the IDO1 pathway in immune evasion is crucial for the development of novel and effective cancer treatments.

References

A Preclinical Efficacy Comparison: PF-06840003 vs. Navoximod in IDO1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of two prominent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, PF-06840003 and navoximod, reveals distinct preclinical profiles. This guide synthesizes available data on their in vitro potency, in vivo efficacy, and pharmacokinetic properties, offering a valuable resource for researchers in immuno-oncology.

Both this compound, developed by Pfizer, and navoximod (also known as GDC-0919 or NLG919), developed by Genentech and NewLink Genetics, are small molecule inhibitors of IDO1, a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, thereby facilitating tumor immune evasion.[4][5] By inhibiting IDO1, these compounds aim to restore anti-tumor immunity.[1][3] This guide provides a comparative overview of their preclinical efficacy based on publicly available data.

Mechanism of Action

Both this compound and navoximod function by inhibiting the enzymatic activity of IDO1, which catalyzes the conversion of tryptophan to N-formylkynurenine.[1][3] This inhibition leads to a decrease in the production of kynurenine and other downstream metabolites, thereby alleviating the suppression of effector T cells and promoting an anti-tumor immune response.[4][5]

Data Presentation

In Vitro Potency

The in vitro potency of this compound and navoximod has been evaluated in various enzymatic and cell-based assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.

Table 1: In Vitro Potency of this compound

Assay TypeTarget/Cell LineSpeciesIC50 / EC50 (µM)Reference(s)
Enzymatic AssayIDO1Human0.41[1][2]
IDO1Dog0.59[1]
IDO1Mouse1.5[1]
Cellular AssayHeLaHuman1.8[1][2]
THP-1 (LPS/IFNγ stimulated)Human1.7[1][2]

Table 2: In Vitro Potency of Navoximod

Assay TypeTarget/Cell LineSpeciesIC50 / EC50 (nM)Ki (nM)Reference(s)
Cellular Activity Assay--70-[3]
T-cell Proliferation MLR Assay-Human90-[3]
Enzymatic AssayIDO1--7[6]
Cellular Assay (HeLa)IDO1Human950-[7]
T-cell Suppression Assay (hDC)IDO1Human80 (ED50)-[6]
T-cell Suppression Assay (mDC)IDO1Mouse120 (ED50)-[6]
In Vivo Efficacy

The anti-tumor activity of both compounds has been assessed in syngeneic mouse models, often in combination with immune checkpoint inhibitors.

Table 3: In Vivo Efficacy of this compound

Tumor ModelCombination TherapyKey FindingsReference(s)
CT26 (colon carcinoma)Anti-PD-L1Significant tumor growth inhibition; >80% reduction in intratumoral kynurenine.[4][8]
Pan02, B16-F10, MC38, 4T1, RencaMonotherapySignificant antitumor activity.[2]
GL261 (glioma)Anti-PD-1/PD-L1, anti-CTLA-4, radiation, temozolomideSynergistic effect.[9]

Table 4: In Vivo Efficacy of Navoximod

Tumor ModelCombination TherapyKey FindingsReference(s)
B16F10 (melanoma)Vaccination (hgp100 peptide + CpG-1826)~95% reduction in tumor volume.[7]
B16F10 (melanoma)Anti-PD-L1, Anti-OX40Improved anti-tumor response and activation of intratumoral CD8+ T cells.[3]
Various solid tumorsChemotherapy, RadiotherapyImproved anti-tumor response.[3]
Pharmacokinetic Properties

A brief overview of the preclinical pharmacokinetic parameters is provided below.

Table 5: Preclinical Pharmacokinetic Profile

CompoundParameterSpeciesValueReference(s)
This compoundPredicted Human Half-life (t1/2)Human16-19 hours[4]
CNS PenetrationRatGood[2]
NavoximodOral Bioavailability (F)Mouse>70%[7]
Plasma Kynurenine ReductionMouse~50% (single oral dose)[7]
Absolute BioavailabilityHuman55.5%[10]
Half-life (t1/2)Human~12 hours[10]

Experimental Protocols

IDO1 Inhibition Assay (Cell-Based)

This protocol is a generalized procedure based on common methodologies for assessing IDO1 inhibition in a cellular context.

  • Cell Culture: HeLa or THP-1 cells are seeded in 96-well plates at a density of 2 x 104 cells/well and allowed to adhere overnight.

  • IDO1 Induction: To induce IDO1 expression, cells are treated with 100 ng/mL of human IFN-γ (for HeLa cells) or with a combination of LPS and IFN-γ (for THP-1 cells) for 24 hours.

  • Inhibitor Treatment: The culture medium is replaced with fresh medium containing various concentrations of the IDO1 inhibitor (this compound or navoximod) and incubated for another 24-48 hours.

  • Kynurenine Measurement: The supernatant is collected, and the concentration of kynurenine is measured. This is typically done by adding a reagent like p-dimethylaminobenzaldehyde (DMAB) in acetic acid, which reacts with kynurenine to produce a colored product that can be quantified by measuring absorbance at 480 nm. Alternatively, LC-MS/MS can be used for more precise quantification.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of kynurenine production against the inhibitor concentration.

Kynurenine Measurement by LC-MS/MS

This protocol outlines a typical workflow for the quantification of kynurenine and tryptophan in plasma or tissue homogenates.

  • Sample Preparation:

    • To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., deuterated kynurenine and tryptophan).

    • Precipitate proteins by adding a solution like trichloroacetic acid (TCA) or methanol.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Chromatographic Separation:

    • Inject the supernatant into a liquid chromatography system.

    • Separate the analytes using a C18 reverse-phase column with a gradient elution of mobile phases, typically consisting of an aqueous solution with a small amount of formic acid and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometric Detection:

    • The eluent from the LC system is introduced into a tandem mass spectrometer.

    • Analytes are ionized using electrospray ionization (ESI) in positive ion mode.

    • Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for kynurenine, tryptophan, and their respective internal standards.

  • Data Analysis:

    • The concentration of each analyte is determined by comparing its peak area to that of the internal standard and referencing a standard curve.

Syngeneic Mouse Tumor Model

This is a generalized protocol for evaluating the in vivo efficacy of IDO1 inhibitors.

  • Cell Implantation:

    • Syngeneic tumor cells (e.g., CT26 for BALB/c mice, B16F10 for C57BL/6 mice) are harvested and suspended in a suitable medium like PBS.

    • Inject approximately 1 x 105 to 1 x 106 cells subcutaneously into the flank of immunocompetent mice.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (length x width2) / 2.

  • Treatment Administration:

    • Once tumors reach a palpable size (e.g., 50-100 mm3), randomize the mice into treatment groups.

    • Administer the IDO1 inhibitor (e.g., this compound or navoximod) via oral gavage at a predetermined dose and schedule.

    • For combination studies, administer the checkpoint inhibitor (e.g., anti-PD-L1 antibody) via intraperitoneal injection.

  • Efficacy Evaluation:

    • Continue to monitor tumor growth and body weight throughout the study.

    • At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice.

    • Collect tumors and other tissues for pharmacodynamic analysis, such as measuring kynurenine and tryptophan levels or analyzing immune cell infiltration by flow cytometry.

  • Data Analysis:

    • Compare tumor growth rates and survival between the different treatment groups to assess the efficacy of the inhibitors.

Visualizations

IDO1_Signaling_Pathway cluster_tumor Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by Teff Effector T cells (Anti-tumor) Tryptophan->Teff Required for Proliferation & Function IDO1->Tryptophan Depletes Kynurenine Kynurenine IDO1->Kynurenine Produces AHR Aryl Hydrocarbon Receptor (AHR) Kynurenine->AHR Activates Treg Regulatory T cells (Tregs) (Suppressive) AHR->Treg Promotes Differentiation & Function Treg->Teff Suppresses TumorCell Tumor Cell Teff->TumorCell Kills ImmuneEvasion Immune Evasion & Tumor Growth Inhibitor This compound / Navoximod Inhibitor->IDO1 Inhibits

Caption: IDO1 signaling pathway and point of intervention.

Experimental_Workflow start Start invitro In Vitro Potency Assays start->invitro enzymatic Enzymatic IDO1 Inhibition Assay invitro->enzymatic cellular Cell-Based IDO1 Inhibition Assay (e.g., HeLa, THP-1) invitro->cellular invivo In Vivo Efficacy Studies enzymatic->invivo cellular->invivo syngeneic Syngeneic Mouse Tumor Model (e.g., CT26, B16F10) invivo->syngeneic treatment Treatment with Inhibitor +/- Checkpoint Blockade syngeneic->treatment monitoring Tumor Growth Monitoring treatment->monitoring analysis Pharmacodynamic & Efficacy Analysis monitoring->analysis kyn_trp Kynurenine/Tryptophan Measurement (LC-MS/MS) analysis->kyn_trp immune Immune Cell Profiling analysis->immune tgi Tumor Growth Inhibition (TGI) analysis->tgi end End tgi->end

Caption: Preclinical evaluation workflow for IDO1 inhibitors.

References

A Head-to-Head Comparison of PF-06840003 and Indoximod: Unraveling a Tale of Two IDO Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between investigational agents targeting the same pathway is critical. This guide provides a comprehensive comparison of the mechanisms of action of two prominent modulators of the indoleamine 2,3-dioxygenase (IDO) pathway: PF-06840003, a direct enzymatic inhibitor, and indoximod, an indirect pathway modulator.

This document delves into their distinct molecular interactions, supported by available preclinical and clinical data. We present a clear visualization of their engagement with the IDO1 pathway, quantitative comparisons of their biochemical and cellular effects, and detailed experimental protocols for the key assays cited.

At a Glance: Direct Inhibition vs. Pathway Modulation

This compound and indoximod both aim to counteract the immunosuppressive effects of the IDO1 pathway, which is frequently exploited by tumors to evade immune surveillance. However, they achieve this through fundamentally different mechanisms. This compound is a highly selective and potent direct inhibitor of the IDO1 enzyme.[1] In contrast, indoximod does not directly inhibit the IDO1 enzyme but rather acts downstream, mitigating the consequences of IDO1 activity.[2][3][4]

Visualizing the Mechanisms of Action

The following diagram illustrates the canonical IDO1 pathway and the distinct points of intervention for this compound and indoximod.

IDO1_Pathway_Inhibition cluster_TME Tumor Microenvironment cluster_Tcell T-Cell cluster_inhibitors Inhibitor Intervention Tryptophan Tryptophan IDO1_enzyme IDO1 Enzyme Tryptophan->IDO1_enzyme Metabolized by Tryptophan_depletion Tryptophan Depletion Kynurenine Kynurenine Kynurenine_effects Kynurenine Accumulation IDO1_enzyme->Kynurenine Produces mTORC1 mTORC1 Tryptophan_depletion->mTORC1 Inhibits AhR AhR Kynurenine_effects->AhR Activates T_cell_anergy T-Cell Anergy & Reduced Proliferation mTORC1->T_cell_anergy Leads to Treg_diff Treg Differentiation AhR->Treg_diff Promotes Th17_diff Th17 Differentiation PF06840003 This compound PF06840003->IDO1_enzyme Directly Inhibits Indoximod Indoximod Indoximod->mTORC1 Mimics Tryptophan, Reactivates Indoximod->AhR Modulates, Favors Th17

Figure 1. Mechanisms of this compound and Indoximod.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and indoximod. It is important to note that these data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Biochemical Activity

ParameterThis compoundIndoximodReference
Target IDO1 EnzymeDownstream IDO/TDO Pathway[1][2]
Mechanism Direct, Selective InhibitorTryptophan Mimetic, AhR Modulator[1][4][5]
IDO1 Binding YesNo[2]
IC₅₀ (IDO1 Enzyme) ~150-410 nMNot Applicable (Does not directly inhibit)[1]

Table 2: Cellular and In Vivo Effects

ParameterThis compoundIndoximodReference
Kynurenine Reduction (in vivo) >80% reduction in intratumoral levels in mice. At 500 mg BID in humans, 75% inhibition of ¹³C₁₀ kynurenine.Not associated with a significant reduction in intratumoral kynurenine levels in Phase 1 trials.[6][7][8]
T-Cell Proliferation Reverses IDO1-induced T-cell anergy in vitro.Restores T-cell proliferation in the presence of IDO-expressing cells.[5][6]
T-Cell Differentiation Reduces regulatory T-cells (Tregs).Favors Th17 differentiation over Treg differentiation.[1][5]
mTORC1 Activity Indirectly restored by preventing tryptophan depletion.Directly reactivates mTORC1 by mimicking tryptophan sufficiency.[3][5]
AhR Signaling Not a primary mechanism.Modulates AhR signaling.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

IDO1 Enzyme Inhibition Assay (for this compound)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of IDO1.

  • Principle: The enzymatic reaction involves the conversion of L-tryptophan to N-formylkynurenine by purified recombinant IDO1. The subsequent hydrolysis of N-formylkynurenine to kynurenine is measured.

  • Materials:

    • Purified recombinant human IDO1 enzyme

    • L-tryptophan

    • Ascorbic acid

    • Methylene blue

    • Catalase

    • Potassium phosphate buffer (pH 6.5)

    • Trichloroacetic acid (TCA)

    • p-dimethylaminobenzaldehyde (DMAB) in acetic acid

    • 96-well microplate

    • Plate reader

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

    • Add the test compound (e.g., this compound) at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).

    • Add the purified IDO1 enzyme to each well.

    • Initiate the reaction by adding L-tryptophan.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding TCA.

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet any precipitate.

    • Transfer the supernatant to a new plate and add DMAB solution.

    • Measure the absorbance at 480 nm.

    • Calculate the concentration of kynurenine produced and determine the IC₅₀ value of the inhibitor.

Kynurenine Level Measurement in Cell Culture Supernatants

This method is used to assess the impact of IDO1 inhibitors on the production of kynurenine by cells.

  • Principle: High-Performance Liquid Chromatography (HPLC) is employed to separate and quantify tryptophan and kynurenine in cell culture media.

  • Materials:

    • Cancer cell line known to express IDO1 (e.g., HeLa, SK-OV-3)

    • Interferon-gamma (IFN-γ) to induce IDO1 expression

    • Cell culture medium and supplements

    • Test compounds (this compound, indoximod)

    • HPLC system with a UV or diode array detector

    • C18 reverse-phase HPLC column

    • Mobile phase (e.g., potassium phosphate buffer with acetonitrile)

    • Tryptophan and kynurenine standards

  • Procedure:

    • Seed the cancer cells in a multi-well plate and allow them to adhere.

    • Induce IDO1 expression by treating the cells with IFN-γ for 24 hours.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24-48 hours).

    • Collect the cell culture supernatants.

    • Prepare the samples for HPLC analysis (e.g., protein precipitation with TCA, centrifugation).

    • Inject the prepared samples onto the HPLC system.

    • Separate tryptophan and kynurenine using an isocratic or gradient elution with the mobile phase.

    • Detect tryptophan and kynurenine by their absorbance at specific wavelengths (e.g., 280 nm for tryptophan, 365 nm for kynurenine).

    • Quantify the concentrations based on a standard curve generated with known concentrations of tryptophan and kynurenine.

T-Cell Proliferation Co-Culture Assay

This assay evaluates the ability of the compounds to rescue T-cell proliferation from the immunosuppressive effects of IDO1-expressing cells.

  • Principle: T-cells are co-cultured with IDO1-expressing cancer cells. The proliferation of T-cells is measured in the presence and absence of the test compounds.

  • Materials:

    • IDO1-expressing cancer cell line

    • Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells

    • T-cell activators (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin)

    • Cell proliferation dye (e.g., CFSE) or [³H]-thymidine

    • Test compounds

    • Flow cytometer or liquid scintillation counter

  • Procedure:

    • Label the T-cells with a proliferation dye like CFSE, which is diluted with each cell division.

    • Seed the IDO1-expressing cancer cells in a multi-well plate.

    • Add the labeled T-cells to the wells with the cancer cells.

    • Add T-cell activators to stimulate proliferation.

    • Add the test compounds at various concentrations.

    • Co-culture the cells for a period of 3-5 days.

    • Harvest the T-cells and analyze their proliferation.

      • Flow Cytometry (CFSE): Measure the dilution of the CFSE dye in the T-cell population. A decrease in fluorescence intensity indicates cell division.

      • [³H]-Thymidine Incorporation: Pulse the co-culture with [³H]-thymidine for the final 18-24 hours. Harvest the cells and measure the amount of incorporated radioactivity, which is proportional to DNA synthesis and cell proliferation.

Summary and Conclusion

This compound and indoximod represent two distinct strategies for targeting the immunosuppressive IDO pathway. This compound is a direct, potent inhibitor of the IDO1 enzyme, leading to a significant reduction in kynurenine production and a subsequent restoration of T-cell function.[1][6] In contrast, indoximod acts as a pathway modulator, bypassing direct enzyme inhibition to reactivate the crucial mTORC1 signaling pathway in T-cells and skewing T-cell differentiation towards a more inflammatory phenotype through AhR modulation.[4][5]

The choice between these two approaches may depend on the specific tumor microenvironment and the desired immunomodulatory effect. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to further explore and compare these and other emerging IDO pathway inhibitors.

References

PF-06840003: A Comparative Analysis of Cross-Reactivity with Murine IDO1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PF-06840003's cross-reactivity and inhibitory potency against human and murine indoleamine 2,3-dioxygenase 1 (IDO1). The performance of this compound is compared with other notable IDO1 inhibitors, supported by experimental data and detailed methodologies to aid in the design and interpretation of preclinical research.

Introduction to IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immune-regulatory enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway. In the tumor microenvironment, IDO1 activity leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This metabolic reprogramming suppresses the function of effector T cells and natural killer cells while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby enabling tumors to evade immune surveillance. Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.

This compound is a selective, orally bioavailable small molecule inhibitor of IDO1. Understanding its cross-reactivity with the murine ortholog of IDO1 is critical for the translation of preclinical findings from mouse models to human clinical trials.

Comparative Inhibitory Activity

The inhibitory potency of this compound and alternative IDO1 inhibitors against human and murine IDO1 is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

InhibitorHuman IDO1 IC50Murine IDO1 IC50Notes
This compound 0.41 µM[1][2]1.5 µM[1][2]Demonstrates cross-reactivity with murine IDO1, albeit with approximately 3.7-fold lower potency compared to human IDO1.
Epacadostat ~10 nM[3][4][5]52.4 nM[3][5]Potent inhibitor of both human and murine IDO1.
Indoximod Not a direct enzymatic inhibitor[6][7]Not a direct enzymatic inhibitor[6][7]Acts as an IDO pathway inhibitor by mimicking tryptophan and modulating downstream signaling pathways, such as mTOR.[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.

In Vitro IDO1 Enzymatic Assay

This assay directly measures the enzymatic activity of purified recombinant IDO1.

Materials:

  • Purified recombinant human or murine IDO1 enzyme

  • L-tryptophan (substrate)

  • Ascorbate (reducing agent)

  • Methylene blue (electron carrier)

  • Catalase

  • Potassium phosphate buffer (pH 6.5)

  • Test inhibitors (this compound, Epacadostat)

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, ascorbate, methylene blue, and catalase.

  • Add the purified IDO1 enzyme to the reaction mixture.

  • Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding L-tryptophan.

  • Incubate the plate at room temperature.

  • Monitor the formation of N'-formylkynurenine by measuring the increase in absorbance at 321 nm over time using a spectrophotometer.

  • Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based IDO1 Inhibition Assay (HeLa Cells)

This assay measures the ability of an inhibitor to block IDO1 activity in a cellular context.

Materials:

  • HeLa cells

  • DMEM supplemented with FBS and antibiotics

  • Human interferon-gamma (IFNγ)

  • L-tryptophan

  • Test inhibitors (this compound, Epacadostat)

  • 96-well cell culture plate

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • Microplate reader

Procedure:

  • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

  • Induce IDO1 expression by treating the cells with IFNγ for 24 hours.

  • Replace the medium with fresh medium containing L-tryptophan and serial dilutions of the test inhibitors.

  • Incubate for an additional 24-48 hours.

  • Collect the cell culture supernatant.

  • To measure kynurenine concentration, add TCA to the supernatant to precipitate proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate and add Ehrlich's reagent.

  • Incubate at room temperature for 10 minutes to allow for color development.

  • Measure the absorbance at 480 nm using a microplate reader.

  • Generate a kynurenine standard curve to determine the concentration of kynurenine in the samples.

  • Calculate the IC50 values by plotting the percentage of inhibition of kynurenine production against the inhibitor concentration.

In Vivo Murine Tumor Model and Kynurenine Measurement

This protocol describes the evaluation of an IDO1 inhibitor's efficacy in a syngeneic mouse tumor model.

Materials:

  • BALB/c mice

  • CT26 colon carcinoma cells

  • This compound formulated for oral administration

  • Phosphate-buffered saline (PBS)

  • LC-MS/MS system

Procedure:

  • Tumor Implantation: Subcutaneously inject CT26 cells into the flank of BALB/c mice.

  • Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.

  • Sample Collection: At the end of the study, collect blood (for plasma) and tumor tissue from the mice.

  • Kynurenine Extraction from Plasma: Precipitate proteins from plasma samples by adding a suitable organic solvent (e.g., acetonitrile). Centrifuge and collect the supernatant.

  • Kynurenine Extraction from Tumor Tissue: Homogenize the tumor tissue in a suitable buffer. Precipitate proteins and collect the supernatant as described for plasma.

  • LC-MS/MS Analysis: Analyze the kynurenine levels in the processed plasma and tumor extracts using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Compare the kynurenine levels in the treatment group to the control group to determine the in vivo efficacy of the IDO1 inhibitor. In vivo studies have shown that this compound can reduce intratumoral kynurenine levels in mice by over 80%[1][2][8].

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the IDO1 signaling pathway and the experimental workflows.

IDO1_Signaling_Pathway IDO1 Signaling Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Tryptophan_Depletion Tryptophan Depletion IDO1->Tryptophan_Depletion Kynurenine_Accumulation Kynurenine Accumulation Kynurenine->Kynurenine_Accumulation T_Cell_Suppression T-Cell Suppression Tryptophan_Depletion->T_Cell_Suppression Kynurenine_Accumulation->T_Cell_Suppression

Caption: The IDO1 enzyme catabolizes tryptophan, leading to tryptophan depletion and kynurenine accumulation, which in turn suppresses T-cell function.

In_Vitro_Assay_Workflow In Vitro IDO1 Inhibition Assay Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cell-Based Assay Recombinant_IDO1 Recombinant IDO1 Inhibitor_Enzymatic Add Inhibitor Recombinant_IDO1->Inhibitor_Enzymatic Substrate_Enzymatic Add Tryptophan Inhibitor_Enzymatic->Substrate_Enzymatic Measure_Absorbance Measure Absorbance (321 nm) Substrate_Enzymatic->Measure_Absorbance HeLa_Cells HeLa Cells IFNg_Stimulation IFNγ Stimulation HeLa_Cells->IFNg_Stimulation Inhibitor_Cellular Add Inhibitor IFNg_Stimulation->Inhibitor_Cellular Measure_Kynurenine Measure Kynurenine (Supernatant) Inhibitor_Cellular->Measure_Kynurenine

Caption: Workflow for determining IDO1 inhibitor potency using both enzymatic and cell-based in vitro assays.

In_Vivo_Experiment_Workflow In Vivo IDO1 Inhibition Experiment Workflow Tumor_Implantation Tumor Cell Implantation Treatment Oral Administration of this compound Tumor_Implantation->Treatment Sample_Collection Collect Plasma & Tumor Tissue Treatment->Sample_Collection Kynurenine_Measurement Measure Kynurenine (LC-MS/MS) Sample_Collection->Kynurenine_Measurement

Caption: A streamlined workflow for assessing the in vivo efficacy of an IDO1 inhibitor in a murine tumor model.

Conclusion

This compound is a selective inhibitor of human IDO1 that demonstrates cross-reactivity with murine IDO1, though with a reduced potency of approximately 3.7-fold. This is in contrast to Epacadostat, which exhibits high potency against both species' enzymes. Indoximod represents a different class of IDO pathway modulator that does not directly inhibit the enzyme. The provided data and detailed experimental protocols offer a framework for researchers to effectively design and interpret preclinical studies involving this compound and to contextualize its activity relative to other IDO1-targeting agents. The observed species-specific differences in potency should be a key consideration when extrapolating results from murine models to predict clinical efficacy in humans.

References

A Comparative Guide to PF-06840003 in the Context of Recurrent Malignant Glioma Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the clinical trial results for PF-06840003, an investigational indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, and compares its performance with other therapeutic alternatives for recurrent malignant glioma. The information is intended to support research and development efforts in neuro-oncology.

Introduction to this compound

This compound is an orally available, small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is an enzyme that plays a critical role in tumor-mediated immunosuppression by catalyzing the degradation of the essential amino acid tryptophan.[1][2] This degradation leads to the suppression of effector T-cell function and the promotion of regulatory T-cell (Treg) activity, creating an immune-tolerant tumor microenvironment.[1][2] By inhibiting IDO1, this compound aims to restore anti-tumor immunity.[1][2] Preclinical studies have shown that this compound can penetrate the central nervous system (CNS), making it a promising candidate for treating brain tumors like malignant glioma.[3]

Clinical Trial Data for this compound

A first-in-human, open-label, multicenter Phase 1 clinical trial (NCT02764151) evaluated the safety, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy of this compound in patients with recurrent malignant glioma.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from the NCT02764151 trial.

Table 1: Patient Demographics and Dosing Cohorts [4][6]

CharacteristicValue
Number of Patients17
DiagnosisRecurrent WHO Grade III or IV Malignant Glioma
Dose Cohorts125 mg QD, 250 mg QD, 250 mg BID, 500 mg BID
QDOnce Daily
BIDTwice Daily

Table 2: Pharmacokinetic and Pharmacodynamic Profile of this compound (at 500 mg BID) [4][6]

ParameterValue
Median Time to Maximum Plasma Concentration (Tmax)1.5 - 3.0 hours
Mean Elimination Half-life (t1/2)2 - 4 hours
CSF-to-Plasma Ratio of Active Enantiomer (PF-06840002)1.00
Maximum Mean Inhibition of Kynurenine75%

Table 3: Safety and Tolerability [4][6]

Safety EndpointObservation
Maximum Tolerated Dose (MTD)Not reached at doses up to 500 mg BID
Dose-Limiting Toxicities (DLTs) at 500 mg BID1 of 8 patients (12.5%)
Most Common Treatment-Related Serious Adverse EventGrade 4 Alanine and Aspartate Aminotransferase elevations (in one patient)

Table 4: Preliminary Efficacy [4][6]

Efficacy EndpointResult
Disease Control Rate (DCR)47% (8 of 17 patients)
Mean Duration of Stable Disease (SD)32.1 weeks (range: 12.1 - 72.3 weeks)

Comparison with Alternative Therapies

Direct head-to-head clinical trials comparing this compound with other IDO1 inhibitors or the standard of care for recurrent malignant glioma are not yet available. The following comparison is based on data from separate clinical trials.

Other IDO1 Inhibitors

Several other IDO1 inhibitors have been investigated in clinical trials, primarily for solid tumors other than glioma.

Table 5: Comparison of Investigational IDO1 Inhibitors

Drug NameDeveloper(s)Key Clinical Findings in CNS or Other Solid TumorsStatus in Glioma
This compound Pfizer / iTeos TherapeuticsPhase 1 in recurrent malignant glioma showed a 47% disease control rate and good CNS penetration.[4][6]Investigational
Epacadostat (INCB024360) IncyteA Phase 1 trial in combination with nivolumab for glioblastoma was terminated.[7] In other cancers, it showed some promise in combination with checkpoint inhibitors but failed a Phase 3 trial in melanoma.[8]Terminated
Navoximod (GDC-0919) Genentech / NewLink GeneticsA Phase 1a study in recurrent advanced solid tumors showed stable disease in 36% of patients.[9]Not actively being studied in glioma
Linrodostat (BMS-986205) Bristol Myers SquibbPhase 1/2 studies in combination with nivolumab in various advanced cancers have been conducted.[8]Not specifically reported for glioma
Standard of Care for Recurrent Malignant Glioma

There is no single established standard of care for recurrent malignant glioma, and treatment decisions are often individualized.

Table 6: Comparison with Selected Standard of Care Options

Treatment ModalityMechanism of ActionReported Efficacy in Recurrent Glioma
Temozolomide (re-challenge or dose-dense) Alkylating agent that damages DNA in tumor cells.Modest activity, with response rates varying based on patient and tumor characteristics.
Bevacizumab Monoclonal antibody that inhibits VEGF-A, a key driver of angiogenesis.Can improve progression-free survival, but has not shown a consistent overall survival benefit in randomized trials.
Nitrosoureas (e.g., Lomustine) Alkylating agents that cross the blood-brain barrier.Historically a standard of care, with response rates around 10-20%.
Re-irradiation Delivers a second course of radiation to the tumor.A palliative option for select patients, can provide temporary disease control.

Experimental Protocols

This compound Phase 1 Trial (NCT02764151) Methodology
  • Study Design: This was a Phase 1, open-label, multicenter, dose-escalation study.[5]

  • Patient Population: Patients with recurrent WHO Grade III or IV malignant glioma who had failed prior therapies.[10]

  • Treatment: this compound was administered orally in continuous daily dosing in 28-day cycles.[4]

  • Dose Escalation: A modified toxicity probability interval (mTPI) design was used to guide dose escalation through four cohorts: 125 mg QD, 250 mg QD, 250 mg BID, and 500 mg BID.[4]

  • Primary Outcome Measures: To determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[5]

  • Secondary Outcome Measures: Safety and tolerability, pharmacokinetics, and preliminary anti-tumor activity.[5]

  • Pharmacodynamic Assessments: Measurement of kynurenine and tryptophan levels in plasma and cerebrospinal fluid (CSF) to assess IDO1 inhibition.[4]

  • Efficacy Evaluation: Tumor response was assessed using the immune-related Response Assessment for Neuro-Oncology (iRANO) criteria.[3]

Visualizations

Signaling Pathway of IDO1 Inhibition

IDO1_Inhibition_Pathway cluster_tumor_microenvironment Tumor Microenvironment cluster_immune_response Immune Response Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 catabolized by Kynurenine Kynurenine T_Cell Effector T-Cell Kynurenine->T_Cell suppresses Treg Regulatory T-Cell (Treg) Kynurenine->Treg promotes Immune_Suppression Immune Suppression IDO1->Kynurenine PF06840003 This compound PF06840003->IDO1 inhibits Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell->Anti_Tumor_Immunity Treg->T_Cell suppresses Treg->Immune_Suppression NCT02764151_Workflow Patient_Screening Patient Screening (Recurrent Malignant Glioma) Enrollment Enrollment (N=17) Patient_Screening->Enrollment Dose_Escalation Dose Escalation Cohorts (mTPI Design) Enrollment->Dose_Escalation C1 125 mg QD (n=2) Dose_Escalation->C1 C2 250 mg QD (n=4) Dose_Escalation->C2 C3 250 mg BID (n=3) Dose_Escalation->C3 C4 500 mg BID (n=8) Dose_Escalation->C4 Treatment_Cycle Treatment Cycles (28 days) C1->Treatment_Cycle C2->Treatment_Cycle C3->Treatment_Cycle C4->Treatment_Cycle Assessments Assessments Treatment_Cycle->Assessments Safety Safety & Tolerability (AEs, DLTs) Assessments->Safety PK_PD Pharmacokinetics (PK) Pharmacodynamics (PD) Assessments->PK_PD Efficacy Efficacy (iRANO) Assessments->Efficacy Data_Analysis Data Analysis (MTD, RP2D, DCR) Safety->Data_Analysis PK_PD->Data_Analysis Efficacy->Data_Analysis

References

A Head-to-Head Showdown: Comparing IDO1 Inhibitors in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of cancer immunotherapy is one of constant evolution. A key area of focus has been the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in tumor immune evasion. This guide provides a direct comparison of three prominent IDO1 inhibitors—Epacadostat, Linrodostat, and Navoximod—supported by preclinical data from various cancer models.

The IDO1 enzyme is a critical regulator of immune responses. By catalyzing the first and rate-limiting step in the degradation of the essential amino acid tryptophan, it creates an immunosuppressive tumor microenvironment.[1] This depletion of tryptophan and the accumulation of its metabolites, known as kynurenines, inhibit the proliferation and function of effector T cells while promoting the activity of regulatory T cells, ultimately allowing cancer cells to escape immune surveillance.[2] IDO1 inhibitors aim to counteract this mechanism, thereby restoring anti-tumor immunity.[1] This guide delves into a comparative analysis of the preclinical efficacy of Epacadostat, Linrodostat, and Navoximod, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Comparative Efficacy of IDO1 Inhibitors

The following tables summarize the in vitro and in vivo preclinical data for Epacadostat, Linrodostat, and Navoximod, providing a quantitative basis for comparison.

In Vitro Potency: Enzymatic and Cell-Based Assays
InhibitorAssay TypeSystemIC50 (nM)Reference
Epacadostat EnzymaticRecombinant Human IDO171.8[3]
Cell-BasedHeLa cells~10[4][5]
Cell-BasedSKOV-3 cells17.63[6]
Cell-BasedMouse IDO1-transfected HEK293/MSR cells52.4[4]
Linrodostat Cell-BasedHEK293 cells expressing human IDO1Potent (specific value not stated)[7]
Cell-BasedHeLa cells (IFNγ stimulated)Potent (specific value not stated)[7]
Navoximod EnzymaticRecombinant Human IDO1Ki of 7[8][9]
Cell-BasedCellular activity assay70[10]
Cell-BasedHuman T cell-proliferation MLR90[10]
In Vivo Efficacy: Murine Cancer Models
InhibitorCancer ModelDosingKey FindingsReference
Epacadostat CT26 colon carcinoma100 mg/kg, oral, twice daily for 12 daysSuppressed kynurenine levels in plasma, tumors, and lymph nodes.[4][4]
B16F10 melanomaNot specifiedEnhanced anti-tumor effects of anti-CTLA4 or anti-PD-L1 antibodies.[11][11]
Linrodostat Human tumor xenograft modelsNot specifiedReduced kynurenine levels.[7][7]
Navoximod B16F10 melanomaSingle oral administrationReduced plasma and tissue kynurenine by ~50%.[8][8]
B16F10 melanomaNot specifiedEnhanced anti-tumor responses of vaccination.[10][10]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.

IDO1_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Immune_Response Immune Response Modulation Tryptophan Tryptophan IDO1_enzyme IDO1 Enzyme Tryptophan->IDO1_enzyme Catabolized by T_Cell Effector T Cell Tryptophan->T_Cell Required for proliferation Tryptophan_depletion Tryptophan Depletion Kynurenine Kynurenine Treg Regulatory T Cell (Treg) Kynurenine->Treg Promotes differentiation Kynurenine_accumulation Kynurenine Accumulation IDO1_enzyme->Kynurenine Produces Immune_Suppression Immune Suppression Treg->Immune_Suppression Contributes to IDO1_Inhibitor IDO1 Inhibitor IDO1_Inhibitor->IDO1_enzyme Blocks Tryptophan_depletion->T_Cell Inhibits proliferation Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Enzymatic_Assay Enzymatic Assay (Recombinant IDO1) IC50_Determination IC50 Determination Enzymatic_Assay->IC50_Determination Cell_Based_Assay Cell-Based Assay (e.g., HeLa, SKOV-3) Cell_Based_Assay->IC50_Determination Inhibitor_Treatment IDO1 Inhibitor Treatment (Oral Gavage) IC50_Determination->Inhibitor_Treatment Inform Dose Selection Tumor_Implantation Tumor Cell Implantation (e.g., B16F10, CT26) Tumor_Implantation->Inhibitor_Treatment Pharmacodynamic_Analysis Pharmacodynamic Analysis Inhibitor_Treatment->Pharmacodynamic_Analysis Measure Kynurenine Levels Tumor_Growth_Monitoring Tumor Growth Monitoring Inhibitor_Treatment->Tumor_Growth_Monitoring

References

PF-06840003 as a Tool Compound for IDO1 Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immuno-oncology target due to its role in mediating tumor immune evasion. The enzyme catalyzes the initial and rate-limiting step in tryptophan catabolism, leading to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites in the tumor microenvironment. This guide provides a comparative analysis of PF-06840003, a potent and selective IDO1 inhibitor, alongside other widely used tool compounds—Epacadostat, Linrodostat (BMS-986205), and Navoximod (GDC-0919)—to aid researchers in selecting the most appropriate tool for their IDO1 research.

Performance Comparison of IDO1 Inhibitors

The selection of a suitable tool compound is critical for the accurate interpretation of experimental results. The following tables summarize the key biochemical, cellular, and pharmacokinetic parameters of this compound and its alternatives.

Table 1: Biochemical and Cellular Potency
CompoundBiochemical IC50 (Human IDO1)Cellular IC50 (HeLa cells)Cellular IC50 (Other)
This compound 410 nM[1][2]1.8 µM[1]1.7 µM (THP-1)[1]
Epacadostat71.8 nM[3][4]7.1 nM[4]~10 nM (Human IDO1)[5][6][7], 52.4 nM (Mouse IDO1)[4][5]
Linrodostat (BMS-986205)1.7 nM[8]1.7 nM[9]1.1 nM (HEK293-hIDO1)[9][10][11]
Navoximod (GDC-0919)Ki: 7 nM[12][13]EC50: 75 nM[12][13]ED50: 80 nM (Human MLR), 120 nM (Mouse DC)[13]
Table 2: Selectivity Profile
CompoundIDO1 IC50IDO2 ActivityTDO Activity
This compound 410 nMNo activity (>100 µM)Weak inhibition (IC50 = 140 µM)
Epacadostat~10 nMLittle to no activity[5][7][14]Little to no activity[5][7][14]
Linrodostat (BMS-986205)1.1 nM (HEK293-hIDO1)>2000 nM (HEK293-mIDO2)[8]>2000 nM (HEK293-hTDO)[8][9]
Navoximod (GDC-0919)EC50: 75 nMWeak inhibitor[15]Weak inhibitor[15]
Table 3: Pharmacokinetic and Pharmacodynamic Properties
CompoundOral Bioavailability (Species)In Vivo EfficacyKey Features
This compound Orally bioavailable[16]Reduced intratumoral kynurenine by >80% in mice; inhibited tumor growth in syngeneic models.[1][16][17]Brain-penetrant.[18] Predicted human half-life of 16-19 hours.[16]
EpacadostatRat: 11%, Dog: 59%, Monkey: 33%[2]Suppressed plasma and tumor kynurenine in mice.[5] Effective in rodent models of melanoma.[5]Potent and selective. Well-tolerated in preclinical studies.[5]
Linrodostat (BMS-986205)Rat: 4%, Dog: 39%, Monkey: 10%[3]Reduced kynurenine levels in human tumor xenograft models.[19]Irreversible inhibitor.[9]
Navoximod (GDC-0919)>70% (mice)[8], 55.5% (human)[7][20]Reduced plasma and tissue kynurenine by ~50% in mice.[8][11] Enhanced anti-tumor responses in combination with vaccines.[21]Rapidly absorbed with a half-life of ~11 hours in humans.[22]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for robust scientific research.

In Vitro IDO1 Enzymatic Assay (Absorbance-Based)

This assay directly measures the enzymatic activity of purified recombinant IDO1.

Materials:

  • Purified recombinant human IDO1 protein

  • Assay buffer: 50 mM potassium phosphate buffer (pH 6.5)

  • Reaction components: 20 mM Ascorbic acid, 10 µM Methylene blue, 100 µg/mL Catalase

  • Substrate: 400 µM L-Tryptophan

  • Stop solution: 30% (w/v) Trichloroacetic acid (TCA)

  • Detection reagent: 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid

  • 96-well microplate

Procedure:

  • Prepare the reaction mixture containing assay buffer, ascorbic acid, methylene blue, and catalase.

  • Add the test compounds (e.g., this compound) at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).

  • Add the purified recombinant IDO1 protein to each well.

  • Initiate the reaction by adding L-tryptophan to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding TCA to each well.

  • Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

  • Centrifuge the plate to pellet any precipitate.

  • Transfer the supernatant to a new plate and add the DMAB reagent.

  • Measure the absorbance at 480 nm.

  • Calculate the concentration of inhibitor that causes 50% inhibition (IC50) of IDO1 activity.[23]

Cell-Based IDO1 Assay (HeLa Cells)

This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.

Materials:

  • HeLa cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Human interferon-gamma (IFN-γ)

  • L-Tryptophan

  • Test compounds

  • TCA solution

  • DMAB reagent

  • 96-well cell culture plate

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • The following day, add human IFN-γ (final concentration 10 ng/mL) to induce IDO1 expression.

  • Add the test compounds at various concentrations and L-tryptophan (final concentration 15 µg/mL) to the wells.

  • Incubate the plate for an additional 24 hours.

  • After incubation, collect the cell supernatant.

  • Add TCA to the supernatant and incubate at 50°C for 30 minutes.

  • Centrifuge to remove any precipitate.

  • Transfer the supernatant to a new plate and add the DMAB reagent.

  • Measure the absorbance at 480 nm to quantify kynurenine production.

  • Calculate the effective concentration of the inhibitor that causes 50% inhibition (EC50) of kynurenine production.[23]

In Vivo Tumor Model Efficacy Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of an IDO1 inhibitor in a syngeneic mouse tumor model.

Materials:

  • Syngeneic tumor cell line (e.g., CT26 colon carcinoma)

  • Immunocompetent mice (e.g., BALB/c)

  • Test compound (e.g., this compound) and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Implant tumor cells subcutaneously into the flank of the mice.

  • Allow tumors to establish to a palpable size.

  • Randomize mice into treatment groups (vehicle control and test compound).

  • Administer the test compound and vehicle control orally or via the desired route at a predetermined dose and schedule.

  • Measure tumor volume using calipers every 2-3 days.

  • At the end of the study, collect tumors and plasma for pharmacodynamic analysis (e.g., kynurenine levels).

  • Analyze the data to determine the effect of the inhibitor on tumor growth and intratumoral and systemic kynurenine levels.[5][16]

Visualizing Key Concepts

Diagrams are provided to illustrate complex biological pathways and experimental processes.

IDO1_Signaling_Pathway IFN-gamma IFN-gamma IDO1 IDO1 IFN-gamma->IDO1 Upregulates Tryptophan Tryptophan Tryptophan->IDO1 Substrate T-Cell T-Cell Tryptophan->T-Cell Essential for Proliferation Kynurenine Kynurenine IDO1->Kynurenine Catalyzes IDO1->T-Cell Depletes Trp Kynurenine->T-Cell Inhibits Proliferation Treg Treg Kynurenine->Treg Promotes Differentiation Immune_Suppression Immune_Suppression

Caption: The IDO1 signaling pathway in the tumor microenvironment.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Enzymatic_Assay Biochemical Assay (IC50 Determination) Cellular_Assay Cell-Based Assay (EC50 Determination) Enzymatic_Assay->Cellular_Assay Selectivity_Assay Selectivity Profiling (IDO2, TDO) Cellular_Assay->Selectivity_Assay PK_Study Pharmacokinetics (Oral Bioavailability) Selectivity_Assay->PK_Study PD_Study Pharmacodynamics (Kynurenine Levels) PK_Study->PD_Study Efficacy_Study Tumor Model (Tumor Growth Inhibition) PD_Study->Efficacy_Study Compound_Discovery IDO1 Inhibitor Discovery Compound_Discovery->Enzymatic_Assay

Caption: A typical experimental workflow for evaluating IDO1 inhibitors.

Comparison_Guide_Logic Main_Topic This compound as an IDO1 Tool Compound Comparison_Parameters Key Comparison Metrics Main_Topic->Comparison_Parameters Alternatives Alternative Tool Compounds Main_Topic->Alternatives Protocols Experimental Protocols Main_Topic->Protocols Potency Potency (Biochemical & Cellular) Comparison_Parameters->Potency Selectivity Selectivity (IDO1 vs IDO2/TDO) Comparison_Parameters->Selectivity PK_PD Pharmacokinetics & Pharmacodynamics Comparison_Parameters->PK_PD Conclusion Informed Decision Potency->Conclusion Selectivity->Conclusion PK_PD->Conclusion Epacadostat Epacadostat Alternatives->Epacadostat Linrodostat Linrodostat Alternatives->Linrodostat Navoximod Navoximod Alternatives->Navoximod Alternatives->Conclusion Protocols->Conclusion

Caption: Logical structure of this comparative guide.

References

Reversal of T-Cell Anergy: A Comparative Analysis of PF-06840003 and Other IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PF-06840003, a selective indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, with other leading IDO1 inhibitors in the context of reversing T-cell anergy. The information presented is supported by experimental data to aid in the evaluation of these compounds for immuno-oncology research and development.

Introduction to T-Cell Anergy and the Role of IDO1

T-cell anergy is a state of immune unresponsiveness, where T lymphocytes are unable to mount an effective response to their specific antigen. In the tumor microenvironment, this phenomenon is a significant mechanism of immune evasion. The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a key player in inducing T-cell anergy.[1] IDO1 is an intracellular enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[1]

The depletion of tryptophan and the accumulation of its catabolite, kynurenine, in the tumor microenvironment lead to the suppression of effector T-cell function and the promotion of regulatory T-cell (Treg) differentiation, ultimately resulting in T-cell anergy.[1] Therefore, inhibiting IDO1 has emerged as a promising therapeutic strategy to reverse T-cell anergy and restore anti-tumor immunity.

This compound: A Selective IDO1 Inhibitor

This compound is a selective, orally bioavailable small molecule inhibitor of IDO1.[1] Preclinical studies have demonstrated its ability to reverse IDO1-mediated T-cell anergy in vitro.[1][2] By inhibiting the enzymatic activity of IDO1, this compound restores local tryptophan levels and reduces the production of immunosuppressive kynurenine, thereby rescuing T-cell proliferation and function.

Comparative Performance of IDO1 Inhibitors

This section provides a comparative overview of the in vitro potency of this compound and other notable IDO1 inhibitors: Epacadostat, Navoximod, and Linrodostat. The data is presented to facilitate a direct comparison of their ability to inhibit IDO1 and reverse T-cell suppression.

CompoundAssay TypeCell Line / SystemParameterValue (nM)Reference(s)
This compound Human Whole Blood Assay---PotencyGood[3]
Epacadostat IDO1 Enzyme Assay---IC5071.8[4]
HeLa Cell Kynurenine AssayHeLaIC507.1[4]
IDO1 Enzyme Assay---IC50~10[5]
SKOV-3 Cell Kynurenine AssaySKOV-3IC50~15.3[6]
Navoximod IDO1 Enzyme Assay---Ki7[7][8][9]
IDO1 Enzyme Assay---EC5075[7][8][9]
Human DC-MLRHuman Dendritic Cells, T-cellsED5080[7]
Mouse DC Antigen-Specific T-cell AssayMouse Dendritic Cells, OT-I T-cellsED50120[7]
Linrodostat IDO1 Enzyme Assay---IC501.7[10]
IDO1-HEK293 Cell Kynurenine AssayHEK293-IDO1IC501.1[10][11]
HeLa Cell Kynurenine AssayHeLaIC501.7[10]
SKOV-3 Cell Kynurenine AssaySKOV-3IC50~9.5[6]

Experimental Protocols

General Protocol for In Vitro T-Cell Anergy Reversal Assay

This protocol outlines a general procedure for assessing the ability of IDO1 inhibitors to reverse T-cell anergy induced by IDO1-expressing cells. This method is based on common practices in the field, such as the Mixed Lymphocyte Reaction (MLR) and co-culture systems.

1. Cell Preparation:

  • Responder T-cells: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation. Further purify CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS).

  • Stimulator/IDO1-expressing cells: Use either monocyte-derived dendritic cells (DCs) matured in the presence of IFN-γ to induce IDO1 expression, or an IDO1-expressing tumor cell line (e.g., HeLa or SKOV-3 cells treated with IFN-γ).

2. Co-culture and Anergy Induction:

  • Co-culture the responder T-cells with the IDO1-expressing stimulator cells at an appropriate ratio (e.g., 10:1 T-cell to DC ratio).

  • Culture the cells in complete RPMI-1640 medium, which contains a physiological concentration of tryptophan.

  • The presence of IDO1-expressing cells will lead to tryptophan depletion and kynurenine accumulation, inducing a state of anergy in the T-cells.

3. Treatment with IDO1 Inhibitors:

  • Add the test compounds (this compound or other IDO1 inhibitors) at a range of concentrations to the co-culture wells at the beginning of the experiment.

  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known active IDO1 inhibitor).

4. Assessment of T-cell Proliferation:

  • After a defined incubation period (typically 3-5 days), assess T-cell proliferation using one of the following methods:

    • [³H]-Thymidine incorporation assay: Pulse the cells with [³H]-Thymidine for the final 18-24 hours of culture. Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.

    • CFSE or CellTrace™ Violet dilution assay: Label the T-cells with a fluorescent proliferation dye (e.g., CFSE or CellTrace™ Violet) before co-culture. After incubation, analyze the dilution of the dye by flow cytometry, which is indicative of cell division.

5. Data Analysis:

  • Calculate the percentage of T-cell proliferation inhibition for the vehicle control compared to a baseline without IDO1-expressing cells.

  • Determine the concentration of the IDO1 inhibitor that results in a 50% reversal of this inhibition (EC50 or ED50).

Signaling Pathways

IDO1-Mediated T-Cell Anergy Signaling Pathway

The following diagram illustrates the signaling cascade initiated by IDO1 activity that leads to T-cell anergy, and the point of intervention for IDO1 inhibitors.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_TCell T-Cell cluster_Signaling Intracellular Signaling cluster_Outcome Functional Outcome Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by Tryptophan_depletion Tryptophan Depletion Kynurenine Kynurenine Kynurenine_accumulation Kynurenine Accumulation IDO1->Kynurenine Produces TCR TCR GCN2 GCN2 Kinase CD28 CD28 mTORC1 mTORC1 Proliferation Proliferation Inhibition GCN2->Proliferation Apoptosis Apoptosis Induction GCN2->Apoptosis mTORC1->Proliferation AHR Aryl Hydrocarbon Receptor (AHR) Treg Treg Differentiation AHR->Treg Tryptophan_depletion->GCN2 Activates Tryptophan_depletion->mTORC1 Inhibits Kynurenine_accumulation->AHR Activates IDO1_Inhibitor IDO1 Inhibitor (e.g., this compound) IDO1_Inhibitor->IDO1 Inhibits

Caption: IDO1-mediated T-cell anergy pathway and inhibitor action.

Experimental Workflow for T-Cell Anergy Reversal Assay

The following diagram outlines the typical workflow for an in vitro experiment designed to assess the efficacy of an IDO1 inhibitor in reversing T-cell anergy.

Experimental_Workflow cluster_Preparation Cell Preparation cluster_Assay Assay Setup & Incubation cluster_Analysis Data Acquisition & Analysis Isolate_PBMC Isolate PBMCs from Healthy Donor Blood Purify_TCells Purify CD4+/CD8+ T-Cells Isolate_PBMC->Purify_TCells Generate_DCs Generate Monocyte-Derived Dendritic Cells (DCs) Isolate_PBMC->Generate_DCs CoCulture Co-culture T-Cells and IDO1+ DCs Purify_TCells->CoCulture Induce_IDO1 Induce IDO1 in DCs (with IFN-γ) Generate_DCs->Induce_IDO1 Induce_IDO1->CoCulture Add_Inhibitor Add IDO1 Inhibitor (e.g., this compound) CoCulture->Add_Inhibitor Incubate Incubate for 3-5 Days Add_Inhibitor->Incubate Assess_Proliferation Assess T-Cell Proliferation (e.g., CFSE dilution) Incubate->Assess_Proliferation Flow_Cytometry Analyze by Flow Cytometry Assess_Proliferation->Flow_Cytometry Calculate_EC50 Calculate EC50 for Anergy Reversal Flow_Cytometry->Calculate_EC50

Caption: Workflow for T-cell anergy reversal assay.

Conclusion

This compound demonstrates potent and selective inhibition of the IDO1 enzyme, leading to the reversal of T-cell anergy in preclinical models. When compared to other IDO1 inhibitors such as Epacadostat, Navoximod, and Linrodostat, all compounds show efficacy in the nanomolar range in various in vitro assays. The choice of a specific inhibitor for further research and development may depend on a variety of factors including potency in specific cellular contexts, pharmacokinetic properties, and safety profiles. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and comparison of these promising immuno-oncology drug candidates.

References

A Comparative Review of PF-06840003 and Other Investigational IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of preclinical and clinical data for researchers and drug development professionals.

This guide provides a comparative overview of PF-06840003, an investigational inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), and other notable IDO1 inhibitors that have been evaluated in clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of their relative performance based on available experimental data.

Introduction to IDO1 Inhibition in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] In the tumor microenvironment, upregulation of IDO1 leads to depletion of the essential amino acid tryptophan and accumulation of its metabolite, kynurenine. This metabolic shift suppresses the activity of effector T cells and promotes the function of regulatory T cells, thereby fostering an immunosuppressive environment that allows tumors to evade immune surveillance.[1] Inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy to restore anti-tumor immune responses. Several small molecule inhibitors targeting IDO1 have been developed and investigated in clinical trials. This guide focuses on a comparative analysis of this compound against other key IDO1 inhibitors: epacadostat, navoximod, indoximod, and BMS-986205.

Mechanism of Action: The IDO1 Pathway

IDO1 inhibitors primarily work by blocking the enzymatic activity of IDO1, which catalyzes the conversion of tryptophan to N-formylkynurenine, the first and rate-limiting step in the kynurenine pathway. By inhibiting this step, these drugs aim to increase local tryptophan levels and reduce kynurenine concentrations within the tumor microenvironment. This is expected to reverse the suppression of effector T cells and natural killer (NK) cells and reduce the generation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).

It is noteworthy that while most IDO1 inhibitors are direct competitive or non-competitive inhibitors of the enzyme, indoximod has a distinct mechanism of action. It does not directly inhibit the IDO1 enzyme but rather acts as a tryptophan mimetic, thereby reversing the downstream immunosuppressive effects of tryptophan depletion.[2][3][4][5][6]

IDO1_Pathway cluster_tumor_cell Tumor Microenvironment cluster_immune_response Immune Response Tumor_Cell Tumor Cells & Antigen Presenting Cells IDO1 IDO1 Enzyme Tumor_Cell->IDO1 Upregulates Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Conversion Tryptophan Tryptophan Tryptophan->IDO1 Substrate T_Cell_Suppression Effector T-Cell Suppression Tryptophan->T_Cell_Suppression Depletion leads to Treg_Activation Regulatory T-Cell (Treg) Activation Kynurenine->Treg_Activation Promotes Immune_Evasion Tumor Immune Evasion T_Cell_Suppression->Immune_Evasion Treg_Activation->Immune_Evasion IDO1_Inhibitor IDO1 Inhibitor (e.g., this compound) IDO1_Inhibitor->IDO1 Inhibits

Caption: Simplified IDO1 signaling pathway in the tumor microenvironment.

Preclinical Performance: A Comparative Summary

The following table summarizes key preclinical data for this compound and other selected IDO1 inhibitors, focusing on their in vitro potency.

CompoundTarget(s)IC50 (Human IDO1)Cell-based Potency (EC50)Key Preclinical Findings
This compound IDO10.41 µM1.8 µM (HeLa assay)Orally active and brain-penetrant. Reduces intratumoral kynurenine by >80% in mice.[7]
Epacadostat IDO171.8 nM (enzymatic)10 nM (cell-based)Highly selective for IDO1 over IDO2 and TDO.[8] In vivo IC50 estimated to be ~70 nM.[9][10]
Navoximod IDO17 nM (Ki)75 nMOrally bioavailable with a favorable pharmacokinetic profile.[11][12] Reduces plasma and tissue kynurenine by ~50% in mice.[11]
Indoximod IDO/TDO pathway (indirect)N/A (not a direct enzyme inhibitor)N/AActs as a tryptophan mimetic to reactivate mTOR signaling.[2][3][4][5][6]
BMS-986205 IDO1N/AN/APotent and selective oral IDO1 inhibitor.[13]

Clinical Development and Experimental Protocols

This section outlines the clinical trial designs for the initial phase 1 studies of each inhibitor, providing insight into the methodologies used to assess their safety, pharmacokinetics, and preliminary efficacy.

Experimental Workflow: Phase 1 Clinical Trial Design

The typical workflow for a Phase 1, first-in-human study of an investigational IDO1 inhibitor involves several key stages, from patient screening to data analysis.

Phase1_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Patient Enrollment & Informed Consent Screening->Enrollment Dose_Escalation Dose Escalation Cohorts (e.g., 3+3 Design) Enrollment->Dose_Escalation Treatment Drug Administration (Oral, daily or BID) Dose_Escalation->Treatment Monitoring Safety & Tolerability Monitoring (Adverse Events, DLTs) Treatment->Monitoring PK_PD Pharmacokinetic (PK) & Pharmacodynamic (PD) Sampling (Blood, CSF, Tumor Biopsy) Treatment->PK_PD Efficacy Preliminary Efficacy Assessment (e.g., RECIST criteria) Treatment->Efficacy Data_Analysis Data Analysis (MTD, RP2D, PK/PD parameters) Monitoring->Data_Analysis PK_PD->Data_Analysis Efficacy->Data_Analysis

Caption: General workflow for a Phase 1 dose-escalation trial of an oral IDO1 inhibitor.
This compound: Phase 1 Study in Malignant Glioma (NCT02764151)

  • Study Design: An open-label, multicenter, dose-escalation Phase 1 study to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound in patients with recurrent malignant gliomas.[14][15][16]

  • Patient Population: Adult patients with recurrent malignant gliomas.

  • Treatment Regimen: Oral this compound administered in escalating dose cohorts: 125 mg once-daily (QD), 250 mg QD, 250 mg twice-daily (BID), and 500 mg BID.[17][18]

  • Primary Objectives: To evaluate the safety and tolerability of increasing doses of this compound and to determine the MTD and RP2D.[14][15]

  • Secondary Objectives: To evaluate single and multiple dose plasma and cerebrospinal fluid (CSF) pharmacokinetics, the dose-response relationship for target engagement, and anti-tumor activity.[14][15]

Epacadostat: Phase 1/2 Study (ECHO-202/KEYNOTE-037)
  • Study Design: A multicenter, open-label Phase 1/2 trial evaluating epacadostat in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors. The Phase 1 portion involved a 3+3 dose escalation.[19][20][21]

  • Patient Population: Patients with various advanced solid tumors.

  • Treatment Regimen: Oral epacadostat at escalating doses (25, 50, 100, or 300 mg BID) in combination with intravenous pembrolizumab (2 mg/kg or 200 mg every 3 weeks).[19][20]

  • Primary Objectives (Phase 1): To determine the MTD, safety, and tolerability of the combination.[19]

  • Secondary Objectives (Phase 1): Preliminary antitumor activity and pharmacokinetics.[19]

Navoximod (GDC-0919): Phase 1a Monotherapy Study (NCT02048709) and Phase 1 Combination Study
  • Study Design (Monotherapy): An open-label, Phase 1a dose-escalation study to assess the safety, pharmacokinetics, and pharmacodynamics of navoximod in patients with recurrent advanced solid tumors.[22][23]

  • Treatment Regimen (Monotherapy): Oral navoximod at doses from 50 mg to 800 mg BID on a 21/28 day schedule, and a 600 mg BID continuous dosing cohort.[22][23]

  • Study Design (Combination): A Phase 1 study with a 3+3 dose-escalation design evaluating navoximod in combination with the anti-PD-L1 antibody atezolizumab.[24][25]

  • Treatment Regimen (Combination): Oral navoximod at escalating doses (50-1000 mg BID) with a fixed dose of atezolizumab (1200 mg) every 3 weeks.[24][25]

Indoximod: Phase 1/2 Combination Studies
  • Study Design: Multiple Phase 1/2 studies investigating indoximod in combination with various agents, including checkpoint inhibitors (ipilimumab, pembrolizumab, nivolumab) and chemotherapy (temozolomide).[26][27][28][29]

  • Treatment Regimen (with Ipilimumab): A standard 3+3 dose escalation of oral indoximod (starting at 600 mg BID) with ipilimumab (3mg/kg every 3 weeks for 4 doses).[26]

  • Treatment Regimen (with Temozolomide): Dose escalation of oral indoximod (600, 1000, or 1200 mg BID) with a standard fixed dose of temozolomide.[27]

BMS-986205: Phase 1/2a Combination Study (CA017003)
  • Study Design: A Phase 1/2a study of BMS-986205 in combination with the anti-PD-1 antibody nivolumab in patients with advanced cancers. The Phase 1 portion utilized a 3+3 dose escalation design.[1][13][30]

  • Treatment Regimen: Oral BMS-986205 administered daily at escalating doses (e.g., 50 mg and 100 mg daily in the HCC cohort) with nivolumab (240 mg every 2 weeks or 480 mg every 4 weeks).[1][13][30]

  • Primary Objectives (Phase 1): To determine the safety and tolerability of the combination.[1]

Comparative Clinical Data

The following tables present a summary of the pharmacokinetic and preliminary efficacy data from the initial clinical studies of these IDO1 inhibitors. Direct comparisons should be made with caution due to differences in study design, patient populations, and combination therapies.

Pharmacokinetic Parameters
CompoundHalf-life (t1/2)Key Pharmacokinetic Observations
This compound 2 to 4 hours (active enantiomer PF-06840002)[17][18]Predicted human half-life of 16-19 hours.[7] CSF-to-plasma ratio of 1.00, indicating good CNS penetration.[17][18]
Epacadostat N/ABody weight was a significant covariate for pharmacokinetics.[9][10]
Navoximod ~11 hours[22][23]Rapidly absorbed (Tmax ~1 hour) with dose-proportional increases in exposure.[22][23]
Indoximod N/AGood oral bioavailability and favorable pharmacokinetics with twice-daily dosing.[31]
BMS-986205 1.8 to 6.6 hours (preclinical)[30]Absolute oral bioavailability ranged from 10% to 64% in preclinical models.[30]
Preliminary Clinical Efficacy
CompoundStudyCombination Agent(s)Patient PopulationKey Efficacy Results
This compound Phase 1 (NCT02764151)MonotherapyRecurrent Malignant GliomaDisease control in 8 of 17 patients (47%). Mean duration of stable disease was 32.1 weeks.[17][18]
Epacadostat ECHO-202 (Phase 1)PembrolizumabAdvanced Solid TumorsObjective responses in 12 of 22 (55%) melanoma patients and responses in other tumor types.[20]
Navoximod Phase 1a (NCT02048709)MonotherapyAdvanced Solid Tumors8 of 22 (36%) patients had stable disease.[22][23]
Navoximod Phase 1AtezolizumabAdvanced Solid TumorsPartial or complete responses in 10 of 92 (11%) patients in the expansion cohort.[24]
Indoximod Phase 1b/2Ipilimumab/Pembrolizumab/NivolumabUnresectable MelanomaIn the pembrolizumab combination cohort, the overall response rate was 53%.[2]
BMS-986205 Phase 1/2NivolumabAdvanced Bladder CancerOverall response rate of 32%.[1]

Conclusion

The landscape of IDO1 inhibitors has seen both promising early signals and significant setbacks, most notably the failure of the Phase 3 ECHO-301 trial of epacadostat in melanoma.[32] this compound has demonstrated target engagement and preliminary clinical benefit as a monotherapy in a challenging disease like recurrent malignant glioma, with the added advantage of CNS penetration.

A direct comparison of the efficacy of these agents is challenging due to the varied clinical trial designs and patient populations. However, the data presented in this guide offer a basis for understanding the relative preclinical potency, pharmacokinetic properties, and early clinical activity of this compound in the context of other key IDO1 inhibitors. Further clinical investigation is necessary to fully elucidate the therapeutic potential of IDO1 inhibition and to identify the patient populations most likely to benefit from this therapeutic strategy.

References

Safety Operating Guide

Proper Disposal and Handling of PF-06840003: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like PF-06840003 are paramount for laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).

Essential Safety and Handling Precautions

This compound is a chemical compound intended for laboratory research use. Adherence to standard laboratory safety protocols is crucial.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side shields are mandatory to prevent eye contact.

  • Hand Protection: Wear protective gloves.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: Use a suitable respirator, especially when handling the compound in powder form to avoid inhalation of dust.

Handling:

  • Avoid inhalation, and contact with eyes and skin.

  • Prevent the formation of dust and aerosols.

  • Use only in areas with adequate exhaust ventilation.

  • Ensure a safety shower and eye wash station are readily accessible.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound.

FormulationStorage TemperatureStability
Powder-20°C≥ 1 year
Solution in DMSO-20°CUp to 3 months
-80°CNot specified

Disposal Procedures for this compound

The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. The following are general guidelines based on the Safety Data Sheet (SDS) and best laboratory practices.

Waste Categorization: Based on the available Safety Data Sheet, this compound is classified with the following hazards:

  • Acute toxicity, oral (Category 4)

  • Skin corrosion/irritation (Category 2)

  • Serious eye damage/eye irritation (Category 2A)

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Therefore, waste containing this compound should be treated as hazardous chemical waste.

Step-by-Step Disposal Plan:

  • Segregation:

    • Do not mix waste containing this compound with other waste streams.

    • Keep solid waste (e.g., contaminated gloves, pipette tips) separate from liquid waste (e.g., unused solutions).

  • Containerization:

    • Use clearly labeled, leak-proof, and compatible containers for waste collection.

    • The label should include "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.

  • Liquid Waste:

    • Collect all aqueous and solvent solutions containing this compound in a designated hazardous waste container.

    • Do not dispose of these solutions down the drain.

  • Solid Waste:

    • Place all disposables contaminated with this compound (e.g., weighing paper, pipette tips, gloves, lab coats) in a designated solid hazardous waste container.

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., the solvent used to dissolve the compound).

    • Collect the rinsate as hazardous liquid waste.

    • After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label fully defaced.

  • Spill Management:

    • In case of a spill, evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material and any contaminated surfaces into a sealed container for disposal as hazardous waste.

  • Final Disposal:

    • Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Experimental Protocols

While specific, detailed protocols for every conceivable experiment are beyond the scope of this guide, the following provides an overview of methodologies for common assays involving this compound.

In Vitro IDO1 Inhibition Assay (HeLa Cells)

This protocol outlines a general procedure to assess the inhibitory activity of this compound on IDO1 in a cellular context.

Methodology:

  • Cell Culture: Culture HeLa cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.

  • IDO1 Induction: Seed HeLa cells in 96-well plates and treat with human interferon-gamma (IFN-γ) to induce the expression of the IDO1 enzyme.

  • Compound Treatment: Add varying concentrations of this compound (typically dissolved in DMSO and then diluted in culture medium) to the cells and incubate for a specified period.

  • Tryptophan Depletion Measurement: The activity of IDO1 is determined by measuring the conversion of tryptophan to kynurenine.

  • Kynurenine Quantification: Collect the cell culture supernatant and quantify the concentration of kynurenine using a colorimetric assay or by HPLC.

  • Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration.

In Vitro IDO1 Inhibition Assay (LPS/IFN-γ-stimulated THP-1 cells)

This protocol describes a method to evaluate this compound's effect on IDO1 activity in a monocyte-like cell line.

Methodology:

  • Cell Culture: Maintain THP-1 cells in suspension in an appropriate medium (e.g., RPMI-1640 with 10% FBS).

  • Cell Stimulation: Treat THP-1 cells with lipopolysaccharide (LPS) and IFN-γ to stimulate IDO1 expression and activity.

  • Compound Incubation: Introduce different concentrations of this compound to the stimulated cells.

  • Metabolite Analysis: After incubation, measure the level of kynurenine in the cell culture supernatant to determine the extent of IDO1 inhibition.

  • IC50 Determination: Calculate the IC50 value as described for the HeLa cell assay.

Signaling Pathway and Experimental Workflow

IDO1 Signaling Pathway in Tryptophan Metabolism

The following diagram illustrates the central role of IDO1 in the tryptophan catabolism pathway, a key mechanism of immune suppression in cancer. This compound acts by inhibiting the IDO1 enzyme.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell Response Tryptophan Tryptophan IDO1 IDO1 Enzyme (Target of this compound) Tryptophan->IDO1 TCell_Activation T-Cell Activation & Proliferation Tryptophan->TCell_Activation required for Kynurenine Kynurenine IDO1->Kynurenine This compound inhibits Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression promotes Immune_Suppression->TCell_Activation inhibits

Caption: The IDO1 enzyme converts tryptophan to kynurenine, leading to immune suppression.

General Experimental Workflow for In Vitro IDO1 Inhibition Assay

This diagram outlines the typical steps involved in an in vitro experiment to assess the efficacy of this compound.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., HeLa, THP-1) start->cell_culture ido1_induction 2. IDO1 Induction (e.g., with IFN-γ) cell_culture->ido1_induction compound_treatment 3. Treatment with This compound ido1_induction->compound_treatment incubation 4. Incubation compound_treatment->incubation supernatant_collection 5. Supernatant Collection incubation->supernatant_collection kynurenine_quantification 6. Kynurenine Quantification supernatant_collection->kynurenine_quantification data_analysis 7. Data Analysis (IC50 Calculation) kynurenine_quantification->data_analysis end End data_analysis->end

Caption: A typical workflow for an in vitro IDO1 inhibition assay.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

In Vitro Potency (IC50 Values):

AssayCell Line/EnzymeIC50 (µM)
Enzymatic AssayHuman IDO1Not Specified
Cellular AssayHeLa cells1.8
Cellular AssayLPS/IFN-γ-stimulated THP-1 cells1.7

Physicochemical Properties:

PropertyValue
Molecular FormulaC12H9FN2O2
Molecular Weight232.21 g/mol
SolubilitySoluble in DMSO

By providing this comprehensive guide, we aim to be the preferred source for essential safety and handling information, fostering a culture of safety and trust within the research community.

Navigating the Safe Handling of PF-06840003: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling of PF-06840003, a selective indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. The following procedural guidance outlines operational and disposal plans to facilitate the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Classification

According to the Safety Data Sheet (SDS) from MedChemExpress, this compound is classified with the following hazards[1]:

  • Acute toxicity, oral (Category 4): Harmful if swallowed.

  • Skin corrosion/irritation (Category 2): Causes skin irritation.

  • Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.

  • Specific target organ toxicity, single exposure (Respiratory tract irritation, Category 3): May cause respiratory irritation.

These classifications necessitate careful handling and the use of appropriate personal protective equipment to mitigate exposure risks.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent skin contact, eye damage, and respiratory irritation[1]:

PPE CategorySpecific Requirements
Eye/Face Protection Safety goggles with side-shields.
Hand Protection Protective gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat.
Respiratory Protection Suitable respirator when handling powder or creating aerosols.

Operational Plan for Safe Handling

A systematic approach is crucial for the safe handling of this compound, from receiving to disposal. The following step-by-step operational plan should be strictly adhered to.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.

  • Safety Equipment: Ensure an accessible safety shower and eye wash station are available and in good working order before commencing any work[1].

Handling the Compound
  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of dust or aerosols[1].

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

Dissolving the Compound
  • This compound is typically a solid, light yellow to yellow powder.

  • It is soluble in DMSO (≥ 100 mg/mL).

  • Follow established laboratory protocols for dissolving chemical compounds, using the appropriate solvent and safety measures.

Storage
  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.

  • In Solvent: Store at -80°C for up to 2 years or at -20°C for up to 1 year.

First Aid Measures

In the event of exposure, immediate action is critical. The following first aid measures should be taken[1]:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
Skin Contact Wash off with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure compliance with regulations.

  • Unused Compound: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered contaminated and disposed of as hazardous waste.

  • Spills: In case of a spill, wear full personal protective equipment. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. Clean the spill area thoroughly.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace (Fume Hood if Necessary) prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate Experiment Complete cleanup_waste Dispose of Waste (Compound & Contaminated Materials) cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.